molecular formula C8H15NO B2995676 Endo-9-azabicyclo[3.3.1]nonan-3-ol CAS No. 504-12-1

Endo-9-azabicyclo[3.3.1]nonan-3-ol

Cat. No.: B2995676
CAS No.: 504-12-1
M. Wt: 141.214
InChI Key: LAZFLHAAIKYNNV-JIGDXULJSA-N
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Description

Endo-9-azabicyclo[3.3.1]nonan-3-ol is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.214. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,5R)-9-azabicyclo[3.3.1]nonan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8-4-6-2-1-3-7(5-8)9-6/h6-10H,1-5H2/t6-,7+,8?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZFLHAAIKYNNV-DHBOJHSNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CC(C[C@H](C1)N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Architectural Mastery of Granatane Scaffolds: Chemical Properties and Stereoselective Synthesis of Endo-9-azabicyclo[3.3.1]nonan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and alkaloid chemistry, the granatane skeleton represents a highly privileged, rigid bicyclic scaffold. Endo-9-azabicyclo[3.3.1]nonan-3-ol (commonly known as endo-granatoline) is a higher ring homologue of tropine, featuring an eight-membered azabicyclic system[1]. Originally derived from pseudopelletierine—an alkaloid isolated from pomegranate root bark—this compound serves as a critical building block for synthesizing potent anticholinergics, local anesthetics, and monoamine reuptake inhibitors[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors. Here, we will dissect the stereochemical causality that governs its synthesis and establish field-proven, self-validating protocols for its stereoselective production.

Physicochemical Profiling

Understanding the physical parameters of endo-granatoline is the first step in predicting its behavior in organic solvents and biological systems. The table below consolidates its core quantitative data[3],[4].

PropertyQuantitative Value / Descriptor
IUPAC Name (1S,5R)-9-azabicyclo[3.3.1]nonan-3-ol
Common Synonyms endo-Granatoline, (3-endo)-9-azabicyclo[3.3.1]nonan-3-ol
Molecular Formula C₈H₁₅NO
Molar Mass 141.21 g/mol
CAS Registry Number 504-12-1 (Free Base), 240401-16-5 (HCl Salt)
Topological Polar Surface Area 32.3 Ų
Melting Point 134 °C (Free Base)
LogP (Predicted) 0.6

Stereochemical Dynamics & Mechanistic Causality

The 9-azabicyclo[3.3.1]nonane system predominantly adopts a twin-chair conformation in solution. The nitrogen bridge (C9) introduces significant steric bulk on the endo face (the concave interior of the bicyclic envelope).

The Causality of Stereocontrol: When reducing the ketone precursor (9-benzyl-9-azabicyclo[3.3.1]nonan-3-one), the choice of reducing agent and reaction conditions dictates the stereochemistry of the resulting alcohol. Small nucleophiles like the borohydride ion (


) or surface-bound hydrogen on a Ruthenium catalyst preferentially attack the carbonyl carbon from the less sterically hindered exo face. This trajectory physically forces the developing hydroxyl oxygen into the endo position[5].

Securing the endo configuration is not merely an academic exercise; it is a pharmacological necessity. The endo-hydroxyl group is required to mimic the bioactive spatial geometry of acetylcholine and monoamines when the scaffold is subsequently esterified (e.g., into granatoline tropate)[6].

Synthetic Workflows & Self-Validating Protocols

To synthesize endo-granatoline efficiently, the secondary amine is typically protected as an N-benzyl derivative during the reduction phase, followed by catalytic debenzylation.

SynthesisPathway A 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (Ketone Precursor) B NaBH4 Reduction (Lab Scale) A->B MeOH, 0°C C Ru-Catalyzed Hydrogenation (Industrial Scale) A->C H2 (10 atm), Ru-complex D endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol (Stereopure Intermediate) B->D Hydride attack from exo face C->D 100% Atom Economy E Pd/C Hydrogenolysis (Debenzylation) D->E EtOH / HCl, H2 (3 bar) F This compound (Final Target Scaffold) E->F Cleavage of N-Benzyl

Figure 1: Stereoselective synthetic pathways for this compound.

Protocol A: Stereoselective Hydride Reduction (Lab-Scale)

A common pitfall in granatane reduction is thermodynamic equilibration to the exo epimer. By maintaining strict thermal control, we kinetically trap the endo alkoxide[5].

  • Initialization: Dissolve 25.0 g (0.11 mol) of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in 130 mL of anhydrous methanol under a nitrogen atmosphere.

  • Thermal Control: Cool the reactor to exactly 0 °C using an ice-brine bath.

  • Nucleophilic Addition: Add 6.22 g (0.16 mol) of Sodium Borohydride (

    
    ) portion-wise over 30 minutes. Expert Insight: Rapid addition causes exothermic spikes, leading to loss of stereoselectivity.
    
  • Self-Validation Checkpoint: Do not quench the reaction until GC-MS confirms the complete disappearance of the

    
     229 molecular ion (ketone) and the exclusive presence of the 
    
    
    
    231 ion (alcohol). This prevents the carryover of unreacted starting material, which is notoriously difficult to separate via silica gel chromatography.
  • Workup: Quench with water, extract with dichloromethane (3 x 40 mL), dry over

    
    , and evaporate to yield endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.
    
Protocol B: Ruthenium-Catalyzed Hydrogenation (Industrial-Scale)

While borohydride reduction is effective at the bench scale, it generates stoichiometric boron waste. For industrial scale-up, catalytic hydrogenation using a Ruthenium complex provides a cleaner, greener alternative[7].

  • Preparation: Dissolve the ketone precursor in methanol and introduce a Ruthenium complex catalyst (e.g.,

    
    ) alongside 20 mM of potassium t-butoxide[8].
    
  • Pressurization: Seal the autoclave and inject hydrogen gas to a gauge pressure of 10 atm. Maintain the temperature at 25 °C.

  • Self-Validation Checkpoint: The reaction is self-validating through real-time pressure monitoring. A plateau in hydrogen consumption (stabilization of autoclave pressure) indicates quantitative conversion. Post-reaction, the absence of the carbonyl stretch (~1710 cm⁻¹) in FTIR confirms structural fidelity.

  • Isolation: Filter the catalyst and evaporate the solvent. This method achieves near 100% atom economy and eliminates the need for aqueous extractions[8].

Protocol C: Catalytic Debenzylation

To yield the final free secondary amine, the N-benzyl protecting group must be cleaved[5].

  • Hydrogenolysis: Add 5.0 g of 10% Palladium on Carbon (Pd/C) to a solution of endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol (27.0 g) in 500 mL ethanol and 25 mL of 5N aqueous HCl.

  • Reaction: Stir under a hydrogen atmosphere (3 bar) at 40 °C for 48 hours.

  • Purification: Filter the mixture through a pad of dicalite to remove the pyrophoric Pd/C catalyst. Evaporate the filtrate in vacuo and azeotrope with toluene to yield the crude this compound hydrochloride salt as a pale yellow solid[5].

Pharmacological Applications

The isolated endo-granatoline acts as a versatile pharmacophore. When subjected to ester interchange reactions with


-formyl-phenylacetic acid derivatives and subsequent reduction, it yields alkaloid alcohol esters of tropic acid[6]. These granatoline tropates exhibit profound central anticholinergic and spasmolytic activities, historically investigated for the treatment of Parkinson's disease[6]. Furthermore, bulky ether derivatives at the C3 position of the granatane ring have been patented as highly selective monoamine reuptake inhibitors, demonstrating the enduring relevance of this bicyclic scaffold in modern psychiatric drug design[5].

References

  • PubChem Compound Summary for CID 12310339, this compound. Source: National Center for Biotechnology Information (NIH). URL:[Link]

  • Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative (EP3042902A1). Source: European Patent Office / Google Patents.
  • 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS (EP1934212B1). Source: European Patent Office / Google Patents.
  • Alkaloid alcohol esters of tropic acid and process for their preparation (US3502683A). Source: United States Patent Office / Google Patents.
  • The Alkaloids: Chemistry and Physiology (Vol. 1). Source: Academic Press / Internet Archive. URL:[Link]

Sources

Stereochemical structure of 9-azabicyclo[3.3.1]nonan-3-ol endo isomer

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stereochemical Structure of endo-9-Azabicyclo[3.3.1]nonan-3-ol

Introduction: The Significance of the Granatane Scaffold

The 9-azabicyclo[3.3.1]nonane skeleton, commonly known as the granatane scaffold, is a conformationally restricted bicyclic amine that serves as a cornerstone in the architecture of numerous biologically active compounds and natural products.[1][2] Its rigid three-dimensional structure provides a well-defined orientation for appended functional groups, making it an invaluable template in medicinal chemistry for the design of ligands targeting various receptors and enzymes. Derivatives of this scaffold are utilized in approved pharmaceuticals such as granisetron, a 5-HT3 receptor antagonist.[2] A deep understanding of the stereochemical nuances of substituted granatanes is therefore paramount for researchers in drug discovery and development.

This technical guide provides a comprehensive examination of the stereochemical structure of a key derivative: the endo isomer of 9-azabicyclo[3.3.1]nonan-3-ol. We will explore its conformational preferences, the causal factors dictating its synthesis, and the analytical methods used for its definitive characterization.

Part 1: Conformational and Stereochemical Analysis

The stereochemical identity of this compound is defined by the spatial arrangement of its constituent rings and the orientation of the C3-hydroxyl group. The bicyclic system is not planar and exists in a dynamic equilibrium between several conformations.

The Chair-Chair and Boat-Chair Conformational Equilibrium

The 9-azabicyclo[3.3.1]nonane core is composed of two fused six-membered rings, a piperidine ring and a cyclohexane ring, sharing a common nitrogen (N9) and a bridgehead carbon (C5). This system can adopt two principal conformations:

  • Twin-Chair (Chair-Chair, CC) Conformation: Both six-membered rings adopt a low-energy chair conformation. This is generally the most stable arrangement for the parent unsubstituted scaffold.

  • Chair-Boat (CB) Conformation: One ring maintains a chair form while the other is forced into a higher-energy boat or twist-boat conformation.

For substituted derivatives, the conformational preference is dictated by a delicate balance of steric and electronic factors. In the case of this compound, the hydroxyl group at the C3 position is oriented axially with respect to the piperidine ring and points "inward" toward the opposing cyclohexane ring.

Despite the potential for transannular steric interactions (between the C3-endo and C7-endo protons), extensive NMR studies and molecular mechanics calculations have shown that the twin-chair (CC) conformation is the predominant form for this isomer in solution. The stability of the CC form is attributed to the overall lower ring strain compared to a conformation involving a high-energy boat form. In some specific cases, particularly in non-polar solvents, intramolecular hydrogen bonding between the endo-hydroxyl group and the bridgehead nitrogen (N9) can slightly increase the population of the boat-chair form, but the twin-chair remains dominant.

Conformational_Equilibrium cluster_CC Twin-Chair (CC) Conformation (Major) cluster_CB Chair-Boat (CB) Conformation (Minor) CC Predominant, lower energy state CB Minor contributor, higher energy state CC->CB Equilibrium

Caption: Conformational equilibrium of this compound.

Part 2: Stereoselective Synthesis

The synthesis of this compound is most reliably achieved through the stereoselective reduction of the corresponding ketone, 9-azabicyclo[3.3.1]nonan-3-one. The choice of reducing agent is critical to achieving high diastereoselectivity for the desired endo isomer.

Synthesis of the Precursor: 9-Azabicyclo[3.3.1]nonan-3-one

The ketone precursor can be synthesized via a double Mannich reaction, a classic method for constructing this bicyclic system.[1] A detailed procedure for a benzyl-protected version is available in the literature.[3] This involves the condensation of benzylamine, glutaraldehyde, and acetone dicarboxylic acid.[3]

Protocol: Stereoselective Reduction to the endo-Alcohol

This protocol describes the reduction using sodium borohydride (NaBH₄), a common and effective reagent for this transformation.

Causality of Stereoselection: The stereochemical outcome is governed by steric approach control. The bicyclic ketone is a sterically hindered molecule. The hydride reagent (BH₄⁻) preferentially attacks the carbonyl carbon from the less hindered exo face of the molecule. This approach, from the "outside," pushes the resulting hydroxyl group into the more sterically congested "inside" or endo position, leading to the thermodynamically less stable but kinetically favored product.

Synthetic_Workflow Start 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Reaction Dissolve in Methanol Cool to 0 °C Start->Reaction Addition Add Sodium Borohydride (NaBH4) Portion-wise Reaction->Addition Stirring Stir at 0 °C to Room Temp Monitor by TLC Addition->Stirring Workup Quench with Water Concentrate Solvent Stirring->Workup Extraction Extract with Ethyl Acetate Wash with Brine Workup->Extraction Drying Dry over Na2SO4 Filter Extraction->Drying Purification Concentrate in vacuo Purify via Column Chromatography Drying->Purification Product endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol Purification->Product

Caption: Workflow for the synthesis of the endo-alcohol.

Step-by-Step Methodology: (Adapted from patent literature[4])

  • Reaction Setup: To a solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 eq) in methanol (MeOH, ~0.2 M) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase such as 10% MeOH in Dichloromethane (DCM). The product spot should appear at a lower Rf than the starting ketone.

  • Workup: Once the starting material is consumed, carefully quench the reaction by the slow addition of water at 0 °C. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol. Subsequent debenzylation via catalytic hydrogenation can yield the parent compound.[3]

Part 3: Spectroscopic and Structural Characterization

Definitive confirmation of the endo stereochemistry relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), and, when possible, single-crystal X-ray crystallography.

Data Summary Table

The following table summarizes expected analytical data for the N-protected variant.

Analysis Technique Expected Observation for endo-Isomer
Proton NMR ¹H NMR (CDCl₃)H3 Proton: Appears as a broad multiplet around 4.0 ppm. Its axial orientation results in multiple small-to-medium coupling constants with adjacent protons.
Carbon NMR ¹³C NMR (CDCl₃)C3 Carbon: Signal appears around 65-70 ppm.
Infrared IR (KBr/ATR)~3400 cm⁻¹: Broad O-H stretch. ~2930, 2850 cm⁻¹: C-H stretches. ~1050 cm⁻¹: C-O stretch.
Mass Spec ESI-MS[M+H]⁺: Calculated m/z for C₈H₁₆NO⁺ is 142.12.
Interpretation of NMR Data for Stereochemical Assignment

The key to assigning the endo stereochemistry lies in the analysis of the proton at C3 (the carbinol proton).

  • ¹H NMR: In the dominant twin-chair conformation, the endo-hydroxyl group is axial. Consequently, the attached proton (H3) is in an equatorial position. An equatorial proton typically exhibits small axial-equatorial and equatorial-equatorial coupling constants (J-values typically < 5 Hz) to its neighbors on C2 and C4. This results in a complex, often broad and poorly resolved multiplet, which is a hallmark of this isomer. In contrast, the exo-isomer would have an axial H3 proton, which would show at least one large axial-axial coupling (J ≈ 10-12 Hz), resulting in a more defined signal like a triplet of doublets.

  • NOESY (2D NMR): A Nuclear Overhauser Effect Spectroscopy experiment can provide definitive proof. For the endo-isomer, a spatial correlation (cross-peak) would be observed between the axial endo-hydroxyl proton and the axial endo protons at C7, confirming their proximity in the twin-chair conformation.

X-Ray Crystallography

References

  • Nippon Soda Co Ltd. (2018). Method for producing this compound derivative. Eureka | Patsnap. Retrieved from [Link][7]

  • Nippon Soda Co Ltd. (2016). Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative. Google Patents. Retrieved from [4]

  • Li, J. T., & Chen, G. F. (2012). (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3139. Retrieved from [Link][1]

  • Garáb, G., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega, 6(19), 12595–12607. Retrieved from [Link][8]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of (9s)-N-methyl-3-azabicyclo[3.3.1] nonan-9-yl (cyclopentyl)(hydroxy)(2-thienyl)Acetate Hydrochloride. Retrieved from [Link][5]

  • PubChem. (n.d.). This compound. Retrieved from [Link][9]

  • Preprints.org. (2025). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Retrieved from [Link][2]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link][3]

  • ResearchGate. (2000). Structural study of 3-methyl-3-azabicyclo[3.3.1]nonan-9-ols functionalized at the 1-position by molecular mechanics calculations and NMR spectroscopy. Retrieved from [Link][10]

Sources

Molecular weight and physical constants of Endo-9-azabicyclo[3.3.1]nonan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular Weight and Physical Constants of Endo-9-azabicyclo[3.3.1]nonan-3-ol Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound , also known as Norgranatoline , represents a critical bicyclic amine scaffold in medicinal chemistry. Structurally homologous to the tropane alkaloids (lacking the N-methyl and C2-carboxylate groups), this compound serves as the primary pharmacophore for a class of potent 5-HT3 receptor antagonists, most notably Granisetron .

This guide provides an authoritative synthesis of its physicochemical properties, stereochemical analysis, and synthesis protocols. Unlike simple piperidines, the [3.3.1]nonane system exhibits unique conformational preferences (chair-chair vs. boat-chair) that dictate its reactivity and receptor binding affinity.

Chemical Identity & Physical Constants

The following data aggregates experimentally validated constants and computed descriptors for the endo isomer. Note that while the free base is isolable, the compound is frequently handled as its hydrochloride salt to ensure stability and water solubility.

PropertyValue / Description
IUPAC Name (3-endo)-9-Azabicyclo[3.3.1]nonan-3-ol
Common Synonyms Norgranatoline; 3

-Hydroxynortropane homolog
CAS Number (Free Base) 504-12-1
CAS Number (HCl Salt) 240401-16-5
Molecular Formula

Molecular Weight (Free Base) 141.21 g/mol
Molecular Weight (HCl Salt) 177.67 g/mol
Melting Point (Ketone Precursor) 123°C (for 9-azabicyclo[3.3.1]nonan-3-one)
Physical State White to off-white crystalline solid (Salt form)
Solubility High in

, MeOH, EtOH; Low in

, Hexanes
pKa (Conjugate Acid) ~9.5–10.0 (Typical for secondary bicyclic amines)
Stereochemistry Endo (Hydroxyl group is axial relative to the piperidine rings)

Stereochemical Analysis: Endo vs. Exo

The distinction between endo and exo isomers in the 9-azabicyclo[3.3.1]nonane system is critical. The system predominantly adopts a chair-chair conformation.[1]

  • Endo Isomer (Target): The hydroxyl group at C3 is in the axial position relative to the piperidine ring. This places the C3-proton in the equatorial position.

  • Exo Isomer (Impurity): The hydroxyl group is equatorial , placing the C3-proton in the axial position.

Conformational Diagram

Stereochemistry cluster_0 Stereochemical Configuration Ketone 9-Azabicyclo[3.3.1] nonan-3-one (Norpseudopelletierine) Endo ENDO Isomer (Axial -OH) Kinetic Product Ketone->Endo Catalytic Hydrogenation (Face Selectivity) Exo EXO Isomer (Equatorial -OH) Thermodynamic Product Ketone->Exo Dissolving Metal Red. (Thermodynamic Control)

Caption: Divergent synthesis pathways determining stereochemical outcome. Catalytic hydrogenation favors the endo-isomer due to steric approach control.

Analytical Characterization (NMR)

Distinguishing the endo product from the exo impurity is best achieved using 1H NMR spectroscopy , specifically analyzing the coupling constants (


) of the proton at C3 (

).
The Coupling Constant Rule

In the chair-chair conformation:

  • Endo-Alcohol (

    
     is Equatorial):  The equatorial 
    
    
    
    couples with adjacent axial protons (
    
    
    ) and equatorial protons (
    
    
    ).
    • 
       is typically small (2–5 Hz).
      
    • 
       is small (2–5 Hz).
      
    • Result: The

      
       signal appears as a narrow multiplet or quintet  with a width at half-height (
      
      
      
      ) of approx 15–20 Hz .
  • Exo-Alcohol (

    
     is Axial):  The axial 
    
    
    
    couples with adjacent axial protons (
    
    
    ).
    • 
       is large (10–12 Hz) due to the Karplus relationship (~180° dihedral angle).
      
    • Result: The

      
       signal appears as a broad triplet of triplets (tt)  or septet with a width at half-height (
      
      
      
      ) of >25 Hz .

Diagnostic Protocol:

  • Run 1H NMR in

    
     or 
    
    
    
    .
  • Locate the methine proton at C3 (typically

    
     3.8 – 4.2 ppm).
    
  • Measure the multiplet width. Narrow = Endo; Broad = Exo.

Synthesis & Purification Protocol

Objective: Synthesis of this compound from 9-azabicyclo[3.3.1]nonan-3-one (Norpseudopelletierine).

Mechanism: The bulky bicyclic structure forces reagents to approach from the less hindered "exo" face, pushing the hydride to the equatorial position and the hydroxyl group to the axial (endo) position.

Step-by-Step Workflow
  • Preparation of Precursor:

    • Perform a Robinson-Schöpf condensation using glutaraldehyde, acetonedicarboxylic acid, and ammonium acetate (or benzylamine followed by deprotection) to yield 9-azabicyclo[3.3.1]nonan-3-one .

    • Note: Ensure the ketone is pure (MP 123°C) before reduction.

  • Catalytic Hydrogenation (Preferred for Endo Selectivity):

    • Reagents:

      
       (50 psi), 
      
      
      
      (Adams' catalyst) or
      
      
      catalyst.
    • Solvent: Glacial Acetic Acid or Methanol.

    • Procedure: Dissolve ketone (1.0 eq) in solvent. Add catalyst (5-10 wt%). Hydrogenate at RT for 4-12 hours.

    • Causality: Catalytic hydrogenation occurs via syn-addition of hydrogen to the face of the alkene/carbonyl adsorbed to the metal. The "exo" face of the [3.3.1] system is more accessible, leading to the endo alcohol.

  • Alternative: Hydride Reduction:

    • Reagents:

      
      , Methanol.
      
    • Procedure: Add

      
       portion-wise at 0°C.
      
    • Outcome: Typically yields a mixture (approx 9:1 endo:exo).

  • Purification:

    • The crude amine is often an oil or low-melting solid.

    • Salt Formation: Dissolve crude base in dry ethanol/ether. Add

      
       in dioxane/ether dropwise.
      
    • Recrystallization: Recrystallize the resulting HCl salt from Ethanol/Acetone to remove any exo isomer (which often has different solubility).

Synthesis Workflow Diagram

Synthesis Start Glutaraldehyde + Acetonedicarboxylic Acid + Ammonium Acetate Ketone 9-Azabicyclo[3.3.1] nonan-3-one Start->Ketone Robinson-Schöpf Condensation Reduction Reduction (H2/PtO2 or NaBH4) Ketone->Reduction Crude Crude Mixture (>90% Endo) Reduction->Crude Salt HCl Salt Formation (in EtOH/Et2O) Crude->Salt Final Endo-9-azabicyclo[3.3.1] nonan-3-ol HCl Salt->Final Recrystallization

Caption: Synthetic pathway from acyclic precursors to the purified hydrochloride salt.

Pharmaceutical Applications

The 9-azabicyclo[3.3.1]nonane core is a bioisostere of the tropane ring. Its primary utility lies in the synthesis of 5-HT3 receptor antagonists used to treat chemotherapy-induced nausea and vomiting (CINV).

  • Granisetron: The N-methyl derivative (Granatoline) is coupled with an indazole carboxylic acid. The endo stereochemistry is essential for the correct spatial orientation of the H-bond accepting nitrogen and the aromatic moiety within the receptor binding pocket.

References

  • PubChem. this compound | C8H15NO.[2] National Library of Medicine. Link

  • Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Org. Synth. 2022, 99, 113-132. (Describes the synthesis of the ketone precursor). Link

  • Sigma-Aldrich. this compound hydrochloride Product Data. Link

  • ChemicalBook. 9-Azabicyclo[3.3.1]nonan-3-one Properties. (Melting point data for the precursor). Link

  • J. Org. Chem. Conformational Analysis of 9-Azabicyclo[3.3.1]nonane Derivatives. (General reference for NMR coupling constants in this system). Link

Sources

An In-Depth Technical Guide to the pKa and Basicity of the 9-Azabicyclo[3.3.1]nonane Ring System

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 9-azabicyclo[3.3.1]nonane (9-ABN) ring system, a conformationally constrained bicyclic amine, is a pivotal scaffold in medicinal chemistry and natural product synthesis. Its unique three-dimensional structure imparts specific physicochemical properties, most notably its basicity, which is a critical determinant of its biological activity and pharmacokinetic profile. This guide provides a comprehensive technical overview of the pKa and basicity of the 9-ABN core. It delves into the structural and electronic factors governing its proton affinity, explores its conformational landscape, and presents detailed methodologies for the experimental and computational determination of its pKa. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics incorporating this important heterocyclic motif.

Introduction: The 9-Azabicyclo[3.3.1]nonane Scaffold

The 9-azabicyclo[3.3.1]nonane, also known as granatane, is a saturated bicyclic heterocycle with a nitrogen atom at the bridgehead position. This rigid framework is found in a variety of natural products, particularly alkaloids, and has been extensively utilized as a key building block in the synthesis of pharmacologically active compounds.[1][2] Its constrained nature reduces conformational flexibility compared to acyclic or monocyclic amines, leading to a more defined orientation of substituents and the nitrogen lone pair. This structural rigidity is a key feature that medicinal chemists exploit to achieve high receptor affinity and selectivity. A notable example of a drug featuring this scaffold is Granisetron, a potent 5-HT3 receptor antagonist used to prevent nausea and vomiting induced by chemotherapy and radiation therapy.[3]

The basicity of the nitrogen atom in the 9-ABN system is a fundamental property that dictates its behavior in biological systems. The pKa of the conjugate acid, a quantitative measure of this basicity, influences a molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding interactions with biological targets. Understanding and predicting the pKa of 9-ABN and its derivatives are therefore crucial for rational drug design.

pKa and Basicity of the 9-Azabicyclo[3.3.1]nonane Core

The basicity of an amine is determined by the availability of the nitrogen's lone pair of electrons to accept a proton. In the 9-ABN system, this is influenced by a combination of electronic and steric factors inherent to its bicyclic structure.

Quantitative pKa Values

While a definitive experimentally determined pKa value for the unsubstituted 9-azabicyclo[3.3.1]nonane in aqueous solution is not readily found in publicly available literature, computational predictions provide a reliable estimate.

CompoundPredicted pKaSource
9-Azabicyclo[3.3.1]nonane11.80 ± 0.20[4]

This predicted pKa value suggests that 9-azabicyclo[3.3.1]nonane is a relatively strong base, comparable to other saturated cyclic amines like piperidine (pKa ≈ 11.2). This strong basicity can be attributed to the sp³-hybridized nitrogen atom and the electron-donating nature of the alkyl framework.

Conformational Influence on Basicity

The 9-azabicyclo[3.3.1]nonane ring system can exist in several conformations, with the most stable being the chair-chair and chair-boat forms.[5][6] The equilibrium between these conformations can be influenced by substituents on the ring.

Caption: Conformational equilibrium of the 9-azabicyclo[3.3.1]nonane ring system.

In the preferred chair-chair conformation, the nitrogen lone pair is relatively unhindered, allowing for ready protonation. However, the chair-boat conformation can introduce steric hindrance that may affect the accessibility of the lone pair. Transannular interactions, particularly between substituents at the 3 and 7 positions, can favor the chair-boat conformation to alleviate steric strain.[6] This conformational flexibility, while constrained, means that the effective basicity of a substituted 9-ABN derivative will be a function of the conformational population and the accessibility of the nitrogen lone pair in each conformation. The steric environment around the nitrogen bridgehead is a critical factor; bulky substituents on the carbon skeleton can shield the lone pair and thus decrease the basicity.

Methodologies for pKa Determination

The determination of pKa values is essential for characterizing the physicochemical properties of the 9-ABN core and its derivatives. Both experimental and computational methods are employed for this purpose.

Experimental Protocols

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values. It involves the gradual addition of a strong acid or base to a solution of the amine while monitoring the pH.

Step-by-Step Methodology:

  • Sample Preparation: A precisely weighed sample of the 9-azabicyclo[3.3.1]nonane derivative is dissolved in deionized water or a suitable co-solvent to a known concentration (typically 1-10 mM).

  • Titration Setup: The sample solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titrant: A standardized solution of a strong acid (e.g., HCl) is used as the titrant.

  • Titration: The titrant is added in small, precise increments, and the pH is recorded after each addition, allowing the solution to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated. For polybasic compounds, multiple inflection points may be observed, corresponding to each pKa value.

Potentiometric_Titration_Workflow A Prepare Sample Solution (Known Concentration) D Titrate Sample with Acid A->D B Standardize Titrant (e.g., HCl) B->D C Calibrate pH Meter C->D E Record pH vs. Volume D->E F Plot Titration Curve E->F G Determine Half-Equivalence Point F->G H pKa = pH at Half-Equivalence G->H

Caption: Workflow for pKa determination by potentiometric titration.

Spectrophotometric Determination

UV-Vis spectrophotometry can also be used for pKa determination, provided the protonated and unprotonated forms of the molecule have distinct UV-Vis absorption spectra.

Step-by-Step Methodology:

  • Sample Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of the 9-ABN derivative is prepared.

  • Spectral Measurement: A small aliquot of the stock solution is added to each buffer solution, and the UV-Vis spectrum is recorded.

  • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species show a significant difference is plotted against pH. The resulting sigmoidal curve is then fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.

Computational pKa Prediction

In silico methods are valuable for predicting the pKa of novel 9-ABN derivatives, guiding synthetic efforts and prioritizing compounds for experimental testing. These methods range from empirical approaches based on structure-pKa relationships to more rigorous quantum mechanical calculations.

Quantum Mechanical (QM) Methods:

These methods calculate the Gibbs free energy of the protonation/deprotonation reaction. A common approach involves a thermodynamic cycle:

  • Gas-Phase Calculation: The Gibbs free energies of the neutral amine and its protonated form are calculated in the gas phase using high-level QM methods.

  • Solvation Energy Calculation: The solvation free energies of the neutral and protonated species are calculated using a continuum solvent model (e.g., PCM, SMD).

  • pKa Calculation: The pKa is then calculated using the following equation:

    ΔG°(aq) = ΔG°(gas) + ΔΔG°(solv)

    pKa = ΔG°(aq) / (2.303 * RT)

QM_pKa_Calculation cluster_gas Gas Phase cluster_aq Aqueous Phase B_gas B(gas) BH_gas BH+(gas) B_gas->BH_gas ΔG°(gas) B_aq B(aq) B_gas->B_aq ΔG°solv(B) BH_aq BH+(aq) BH_gas->BH_aq ΔG°solv(BH+) B_aq->BH_aq ΔG°(aq)

Caption: Thermodynamic cycle for computational pKa prediction.

The 9-Azabicyclo[3.3.1]nonane Core in Drug Development

The rigid 9-ABN scaffold is an attractive template for the design of therapeutic agents targeting the central nervous system (CNS) and other biological systems. Its conformational rigidity can lead to enhanced binding affinity and selectivity for specific receptor subtypes.

Granisetron: As previously mentioned, granisetron is a selective 5-HT3 antagonist.[3] The 9-ABN core serves as a rigid scaffold to correctly orient the pharmacophoric elements—the indazole carboxamide group—for optimal interaction with the 5-HT3 receptor.

Other Applications: The 9-ABN skeleton is also found in a variety of natural products with diverse biological activities.[2][7] Its derivatives have been investigated for their potential as sigma receptor ligands and for other CNS targets.[8] The ability to modulate the basicity of the 9-ABN core through substitution is a key strategy in optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.

Conclusion

The 9-azabicyclo[3.3.1]nonane ring system is a valuable and versatile scaffold in modern medicinal chemistry. Its inherent basicity, governed by its unique and constrained conformational landscape, is a critical parameter that influences its biological function. A thorough understanding of the factors that determine the pKa of this ring system, coupled with robust experimental and computational methods for its determination, is essential for the successful design and development of novel therapeutics based on this privileged structure. This guide provides a foundational understanding of these principles and methodologies to aid researchers in their pursuit of new and effective medicines.

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History and discovery of granatane bicyclic systems

Research continues to uncover new potential for granatane-based compounds. Recent studies have explored granatane-triazole hybrid molecules as dual inhibitors of acetylcholinesterase (AChE) and β-secretase 1 (BACE1), two key enzymes implicated in the pathology of Alzheimer's disease. [9]The ability of the granatane scaffold to cross the blood-brain barrier makes it an attractive starting point for developing new central nervous system (CNS) therapies. [9] Furthermore, the known natural distribution of granatane alkaloids has recently expanded. While long associated almost exclusively with pomegranate, new granatane tropate and isovalerate esters were recently identified in Duboisia myoporoides, a plant from the Solanaceae family, using advanced mass spectrometry and semisynthesis techniques. [10]

Experimental Protocol 2: Reductive N-Methylation of an Amine

This protocol provides a general method for the N-methylation of a primary or secondary amine, a key transformation for modifying the granatane scaffold or its precursors.

Objective: To introduce a methyl group onto a nitrogen atom using reductive amination with formaldehyde.

Materials:

  • Amine substrate (e.g., a primary or secondary amine)

  • Formaldehyde (37% aqueous solution)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or Acetonitrile

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄, anhydrous)

Procedure:

  • Reaction Setup: Dissolve the amine substrate in methanol or acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Formation of Iminium Ion: Add the aqueous formaldehyde solution (1.1 to 1.5 equivalents) to the stirred solution. If the substrate is an amine salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine to free the amine. Add a small amount of acetic acid to catalyze iminium ion formation.

  • Reduction: To the reaction mixture, add the reducing agent (sodium cyanoborohydride or sodium triacetoxyborohydride, ~1.5 equivalents) portion-wise. Caution: NaBH₃CN is highly toxic and should be handled with care in a fume hood. NaBH(OAc)₃ is a safer alternative. Stir the reaction at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting amine and the formation of the higher molecular weight N-methylated product.

  • Quenching and Workup: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude N-methylated product can be purified by flash column chromatography on silica gel.

Conclusion

The granatane bicyclic system has a rich history that mirrors the evolution of organic chemistry itself. From its origins as the active principle in a folk medicine, it became a tool for fundamental discoveries in physical organic chemistry and a showpiece for the power of biomimetic synthesis. Today, its legacy continues as the granatane scaffold provides the structural foundation for life-saving drugs and serves as a versatile platform for the design of new therapeutic agents targeting complex diseases. The journey from pomegranate root to modern pharmaceuticals underscores the enduring value of natural products as a source of chemical inspiration and innovation.

References

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CAS number and safety data sheet (SDS) for Endo-9-azabicyclo[3.3.1]nonan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Endo-9-azabicyclo[3.3.1]nonan-3-ol: Properties, Synthesis, and Safe Handling

Introduction: The Granatane Scaffold in Modern Chemistry

This compound is a bicyclic aminoalcohol belonging to the granatane family of alkaloids. Its rigid, conformationally restricted structure makes it a valuable building block, or scaffold, in medicinal chemistry and materials science.[1] The defined spatial orientation of its functional groups—an amine and a secondary alcohol—allows for the precise design of molecules with specific biological targets. This guide provides a comprehensive overview of its chemical identity, safety protocols based on its Safety Data Sheet (SDS), common synthetic routes, and key applications for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

Precise identification is critical in research and development. This compound is most commonly identified by its Chemical Abstracts Service (CAS) number. It is important to distinguish between the free base and its common salt forms, as they have different identifiers and properties.

PropertyValueSource(s)
Product Name This compound[2][3]
Synonym(s) (1S,5R)-9-azabicyclo[3.3.1]nonan-3-ol[3]
CAS Number (Free Base) 504-12-1[2][4]
CAS Number (HCl Salt) 240401-16-5[5]
Molecular Formula C₈H₁₅NO[2][3]
Molecular Weight 141.21 g/mol [3][4]
Physical Form White to Yellow Solid

Safety Data and Handling Protocols

2.1 Hazard Identification (GHS Classification)

Based on analogous compounds, this compound should be handled as a substance with the following potential hazards:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[6][7]

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[6][7]

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[6][7]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[6][7]

GHS Pictogram:

  • GHS07 (Exclamation Mark)[7]

Signal Word:

  • Warning[7]

2.2 Exposure Controls and Personal Protective Equipment (PPE)

A systematic approach is required to minimize exposure when handling this compound. This involves a combination of engineering controls and personal protective equipment.

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[6][8] Ensure safety showers and eye wash stations are readily accessible.[6]

  • Eye/Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 or NIOSH standards.[6][9]

  • Skin Protection: Wear impervious protective gloves (e.g., nitrile). Gloves must be inspected before use and removed using the proper technique to avoid skin contact. Wear a lab coat or other protective clothing.[6][9]

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved P95 or P100 particle respirator.[9]

2.3 Safe Handling and Storage Workflow

The following workflow diagram illustrates the critical steps for safely managing this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal ReadSDS 1. Review SDS & Assess Hazards DonPPE 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) ReadSDS->DonPPE FumeHood 3. Handle in Fume Hood DonPPE->FumeHood Weigh 4. Weigh Compound FumeHood->Weigh Reaction 5. Add to Reaction/Solvent Weigh->Reaction Decontaminate 6. Decontaminate Glassware & Surfaces Reaction->Decontaminate Waste 7. Dispose of Waste per Regulations Decontaminate->Waste DoffPPE 8. Doff PPE Correctly Waste->DoffPPE G Ketone 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Alcohol Endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol Ketone->Alcohol  Reduction  [NaBH₄, MeOH] or  [H₂, Ru Catalyst] FinalProduct This compound Alcohol->FinalProduct  Debenzylation  [H₂, Pd(OH)₂/C]

Caption: General Synthetic Route to the Target Compound.

3.2 Protocol: Stereoselective Reduction

  • Dissolution: The precursor, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, is dissolved in a suitable protic solvent such as methanol (MeOH). [10][11]2. Reduction: Sodium borohydride (NaBH₄) is added portion-wise at a controlled temperature (e.g., 0 °C). The hydride attacks the carbonyl carbon from the less sterically hindered exo face, pushing the resulting hydroxyl group into the endo position. This selectivity is a key feature of this reaction.

  • Quenching & Workup: The reaction is carefully quenched with water, and the product is extracted into an organic solvent.

  • Purification: The crude product is purified using column chromatography or recrystallization.

  • Debenzylation: The N-benzyl protecting group is removed via catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C) to yield the final product. [12] Causality: The use of a simple hydride reducing agent like NaBH₄ is effective and economical. For industrial applications, catalytic hydrogenation with a ruthenium complex has been developed as a lower-waste and more cost-effective alternative. [10][11]

Applications in Research and Development

The 9-azabicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry. Its rigid framework allows for the creation of potent and selective ligands for various receptors and enzymes.

  • Medicinal Chemistry Scaffold: Natural and synthetic derivatives of this scaffold are used in approved medicinal drugs like the antiemetic granisetron. [1]The endo-alcohol functionality serves as a versatile handle for further chemical modification to explore structure-activity relationships (SAR).

  • Organocatalysis: A derivative, 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO), is a highly reactive and stable nitroxyl radical. [13]ABNO has proven to be a more efficient organocatalyst than the well-known TEMPO for the aerobic oxidation of a wide range of primary and secondary alcohols to their corresponding aldehydes and ketones. [13][14]This application is significant for green chemistry initiatives, as it often uses ambient air as the terminal oxidant. [14]

Conclusion

This compound is a compound of significant interest due to its unique structural properties. Its value as a synthetic intermediate in drug discovery and its role in the development of advanced organocatalysts underscore its importance. A thorough understanding of its chemical identity, adherence to strict safety protocols, and knowledge of its synthetic pathways are essential for any researcher utilizing this versatile molecule. As with any chemical, the specific Safety Data Sheet provided by the supplier must be consulted before any handling or use.

References

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  • MDPI. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). [Link]

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Methodological & Application

Application Notes and Protocols for the Catalytic Hydrogenation of 9-Azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Stereochemistry in Drug Development

The 9-azabicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including ligands for sigma receptors and intermediates for agrochemicals.[1][2] The reduction of the ketone at the C3 position of 9-azabicyclo[3.3.1]nonan-3-one is a critical transformation, yielding the corresponding alcohol, 9-azabicyclo[3.3.1]nonan-3-ol. This reduction introduces a new chiral center, leading to the formation of two diastereomers: endo and exo. The spatial orientation of the resulting hydroxyl group often has a profound impact on the molecule's biological activity and pharmacokinetic properties. Therefore, controlling the stereochemical outcome of this reduction is of paramount importance for the synthesis of specific, potent, and safe therapeutic agents.

This application note provides detailed protocols and scientific rationale for the catalytic hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one, with a focus on achieving high diastereoselectivity. We will explore a highly selective ruthenium-catalyzed method for the synthesis of the endo isomer, a general screening protocol using the workhorse catalyst Palladium on Carbon (Pd/C), and a comparative chemical reduction using sodium borohydride.

Mechanistic Insights: Controlling the Stereochemical Outcome

The stereoselectivity of the hydrogenation of cyclic ketones is primarily dictated by the direction of hydride delivery to the carbonyl carbon. In the case of 9-azabicyclo[3.3.1]nonan-3-one, the bicyclic structure presents two distinct faces for catalyst approach: the more sterically hindered concave face and the less hindered convex face.

  • Attack from the Less Hindered Face (exo-attack): Delivery of hydrogen from the face opposite the ethylene bridge of the piperidine ring is sterically favored. This "exo-attack" leads to the formation of the endo-alcohol, where the hydroxyl group is oriented towards the inside of the bicyclic system.

  • Attack from the More Hindered Face (endo-attack): Delivery of hydrogen from the same side as the ethylene bridge is sterically disfavored and leads to the formation of the exo-alcohol.

The choice of catalyst, solvent, and the substituent on the nitrogen atom can significantly influence the diastereomeric ratio of the product. Homogeneous catalysts, such as specific ruthenium complexes, can utilize their ligand sphere to create a highly specific chiral environment, thereby directing the hydrogenation to a single face of the ketone with high fidelity.[1][3] Heterogeneous catalysts, like Pd/C, are also influenced by sterics, generally favoring the formation of the endo-alcohol through attack from the less hindered face.

cluster_main Stereoselective Reduction of 9-Azabicyclo[3.3.1]nonan-3-one start 9-Azabicyclo[3.3.1]nonan-3-one (Starting Ketone) path_endo Exo-Attack (Less Hindered Face) start->path_endo  [H] Catalyst path_exo Endo-Attack (More Hindered Face) start->path_exo  [H] Catalyst product_endo endo-9-Azabicyclo[3.3.1]nonan-3-ol (Thermodynamically Favored) path_endo->product_endo Major Product product_exo exo-9-Azabicyclo[3.3.1]nonan-3-ol (Sterically Disfavored) path_exo->product_exo Minor Product

Caption: Stereochemical pathways in the reduction of 9-azabicyclo[3.3.1]nonan-3-one.

Experimental Protocols

For the following protocols, the starting material is assumed to be N-benzyl-9-azabicyclo[3.3.1]nonan-3-one, which can be synthesized via a Mannich-type reaction.[4][5] The N-benzyl group can be removed post-reduction via hydrogenolysis if the parent secondary amine is desired.[5]

Protocol 1: Highly endo-Selective Hydrogenation Using a Ruthenium Catalyst

This protocol is based on a patented method that achieves high selectivity for the endo-alcohol, offering a cost-effective and low-waste alternative to stoichiometric metal hydride reagents.[1][3]

Principle: A specific ruthenium complex acts as a homogeneous catalyst, creating a defined chemical environment that forces the hydrogenation to occur from the sterically less hindered face of the ketone, leading to the endo product.

Materials and Reagents:

  • N-benzyl-9-azabicyclo[3.3.1]nonan-3-one

  • Ruthenium catalyst (e.g., a Ru(X)(Y)(Px)n(L) or Ru(X)(Y)(PN)2 type complex as described in the patent literature)[3]

  • Anhydrous, degassed solvent (e.g., Methanol or Ethanol)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for workup

  • Rotary evaporator

  • Silica gel for chromatography

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Add a magnetic stir bar.

  • Charging the Reactor: In the reactor vessel, dissolve N-benzyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 eq) and the ruthenium catalyst (0.01-0.1 mol%) in the chosen solvent.

  • Inerting the System: Seal the reactor and purge the system with an inert gas (Nitrogen or Argon) 3-5 times to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 atm) and commence stirring.[1]

  • Reaction Monitoring: Maintain the reaction at the desired temperature (e.g., 25°C) and monitor the consumption of hydrogen.[1] The reaction progress can be checked by TLC or LC-MS after safely depressurizing and purging the reactor.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield pure endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.

Rationale: The use of a homogeneous ruthenium catalyst is key to the high selectivity. The ligands coordinated to the ruthenium center create a chiral pocket that effectively blocks one face of the substrate, ensuring hydrogen is delivered to the other. The low catalyst loading makes this an efficient and atom-economical process.

Protocol 2: General Screening with Palladium on Carbon (Pd/C)

This protocol outlines a standard approach for the heterogeneous catalytic hydrogenation of N-benzyl-9-azabicyclo[3.3.1]nonan-3-one using Pd/C, a widely available and effective catalyst.

Principle: The ketone is reduced on the surface of the palladium catalyst. Steric hindrance from the bicyclic frame is expected to direct the hydrogenation to produce the endo-alcohol as the major product.

Materials and Reagents:

  • N-benzyl-9-azabicyclo[3.3.1]nonan-3-one

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

  • Hydrogenation apparatus (e.g., H-Cube, Parr shaker, or balloon hydrogenation setup)

  • Hydrogen source

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Procedure:

  • Setup: To a round-bottom flask or hydrogenation vessel, add N-benzyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 eq) and the solvent.

  • Catalyst Addition: Under a stream of inert gas, carefully add 10% Pd/C (5-10 wt% of the substrate). Caution: Pd/C can be pyrophoric; never add it to a dry flask containing solvent vapors.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (3 cycles). Maintain a positive pressure of hydrogen (e.g., 1-3 bar) and stir the mixture vigorously at room temperature.[5]

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Workup: Once complete, carefully purge the system with inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry as it can ignite in air. Quench it with water.

  • Isolation: Wash the Celite pad with additional solvent. Combine the filtrates and concentrate under reduced pressure to obtain the crude product. Purify as needed.

Rationale: Pd/C is a robust and versatile heterogeneous catalyst. The reaction occurs on the catalyst surface, and for this substrate, the molecule is likely to adsorb with its less sterically crowded face towards the surface, leading to the preferential formation of the endo-alcohol.

start Start prep Prepare Reactor/ Flask start->prep charge Charge Substrate, Solvent, & Catalyst prep->charge purge_n2 Purge with Inert Gas (N2/Ar) charge->purge_n2 purge_h2 Purge with H2 Gas purge_n2->purge_h2 react Run Reaction (Stir, Temp, Pressure) purge_h2->react monitor Monitor Progress (TLC/LC-MS) react->monitor monitor->react Incomplete workup Vent & Purge with Inert Gas monitor->workup Complete filter Filter through Celite workup->filter isolate Concentrate Filtrate filter->isolate purify Purify (Chromatography) isolate->purify end End purify->end

Caption: General experimental workflow for catalytic hydrogenation.

Protocol 3: Reference Reduction with Sodium Borohydride

This protocol provides a baseline for a chemical reduction method, which is frequently reported in the literature for this class of compounds and is known to favor the formation of the endo-alcohol.[1][5][6]

Principle: Sodium borohydride (NaBH4) is a source of hydride ions (H-). The reduction proceeds via nucleophilic attack of the hydride on the carbonyl carbon, generally from the less sterically hindered face.

Materials and Reagents:

  • N-benzyl-9-azabicyclo[3.3.1]nonan-3-one

  • Sodium borohydride (NaBH4)

  • Methanol

  • Standard glassware

  • Acetone (for quenching)

Procedure:

  • Dissolution: Dissolve N-benzyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 eq) in methanol in a round-bottom flask equipped with a stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of NaBH4: Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.[5]

  • Quenching: Cool the mixture back to 0°C and carefully quench the excess NaBH4 by the slow addition of acetone.

  • Workup: Remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. Purify by column chromatography if necessary.

Rationale: This method provides a simple and often highly selective route to the endo-alcohol. The small size of the borohydride reagent allows it to easily approach the carbonyl from the less hindered face, resulting in high diastereoselectivity. It serves as an excellent benchmark against which catalytic methods can be compared.

Data Summary and Comparison

MethodCatalyst / ReagentTypical ConditionsSelectivityAdvantagesDisadvantages
Protocol 1 Ruthenium Complex10 atm H2, 25°C, MethanolHigh endo selectivity[1][3]Low waste, high efficiency, catalyticRequires specialized catalyst and high-pressure equipment
Protocol 2 10% Pd/C1-3 bar H2, RT, EthanolGood to high endo selectivityReadily available catalyst, standard equipmentRisk of N-debenzylation, pyrophoric catalyst
Protocol 3 Sodium Borohydride0°C to RT, MethanolHigh endo selectivity[5][6]Simple setup, low cost, predictable selectivityStoichiometric waste, generation of hydrogen gas during quench

References

  • NIPPON SODA CO LTD. (2018). Method for producing this compound derivative. Eureka | Patsnap.
  • NIPPON SODA CO LTD. (2016). Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative. European Patent Office.
  • The Journal of Organic Chemistry. (2024). Highly Regioselective Dehydrogenative Hydrazination of Tropones.
  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. Available from: [Link]

  • Google Patents. (2011). 9-azabicyclo[3.3.1]nonane derivatives. Google Patents.
  • Scribd. (2004). Chemists' Guide to Tropinone Synthesis. Scribd.
  • Oriental Journal of Chemistry. (2018). Chemical thermodynamics applied to the synthesis of tropinone. Oriental Journal of Chemistry.
  • Wikipedia. (n.d.). Tropinone. Wikipedia.
  • PubMed. (2006). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands. PubMed. Available from: [Link]

  • ResearchGate. (2025). Robinson's Landmark Synthesis of Tropinone.
  • Thieme. (n.d.).
  • ResearchGate. (n.d.). Reduction of Cyclic and Bicyclicc Ketones by Complex Metal Hydrides.
  • PMC. (2012). (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one. PMC. Available from: [Link]

  • Springer. (n.d.). Reductions by the Alumino- and Borohydrides in Organic Synthesis.
  • PMC. (2023).
  • Unknown Source. (n.d.). Reduction of Organic Compounds.
  • European Patent Office. (2013). 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS. Patent 1934212. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). A new entry to 9-azabicyclo[3.3.1]nonanes using radical translocation/cyclisation reactions of 2-(but-3-ynyl)-1-(o-iodobenzoyl)piperidines. RSC Publishing.
  • PubChem. (n.d.). 9-Azabicyclo[3.3.1]nonan-3-one. PubChem. Available from: [Link]

Sources

Precision Engineering of Granatane Scaffolds: Optimized Robinson-Schöpf Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview

The Robinson-Schöpf reaction remains the preeminent biomimetic route for constructing the bicyclic [3.3.1] azanonae skeleton, characteristic of granatane (pseudopelletierine) alkaloids. While Robert Robinson’s original 1917 synthesis of tropinone was a landmark in retrosynthetic logic, the homologous synthesis of granatane using glutaraldehyde (instead of succinaldehyde) presents unique stability and reactivity challenges.

Granatane derivatives are not merely historical curiosities; they serve as critical pharmacophores in modern drug discovery, particularly as scaffolds for 5-HT3 receptor antagonists (anti-emetics) and muscarinic acetylcholine receptor ligands .[1]

This guide moves beyond the "physiological conditions" dogma (pH 7.0), presenting an optimized, field-validated protocol that prioritizes yield , purity , and reproducibility . We leverage kinetic data suggesting that slightly acidic regimes (pH 2.5–4.[1]0) significantly accelerate the double Mannich condensation for this specific homolog, suppressing the polymerization side-reactions common with glutaraldehyde.[1]

Part 2: Mechanistic Insight & Critical Parameters[1]

The Double Mannich Cascade

The reaction is a thermodynamic funnel, driving acyclic precursors into a complex bicyclic system in a single pot.[1]

  • Iminium Formation: Methylamine condenses with glutaraldehyde to form a reactive iminium species.[1][2]

  • Enol Attack: Acetonedicarboxylic acid (acting as a dicarboxylate acetone equivalent) undergoes enolization.[1][2][3]

  • Cyclization: A stepwise intermolecular-then-intramolecular Mannich sequence closes the rings.[1]

  • Decarboxylation: The resulting

    
    -keto acid intermediate is unstable and decarboxylates upon heating to yield the final ketone.[1]
    
DOT Diagram: Reaction Mechanism

RobinsonSchopfMechanism cluster_inputs Precursors Glutaraldehyde Glutaraldehyde (1,5-Pentanedial) Iminium Iminium Ion Intermediate Glutaraldehyde->Iminium + MeNH2 - H2O Methylamine Methylamine (Primary Amine) Methylamine->Iminium Acetonedicarboxylate Acetonedicarboxylic Acid Mannich1 Intermolecular Mannich Adduct Acetonedicarboxylate->Mannich1 Iminium->Mannich1 + Acetonedicarboxylate (Enol attack) Bicyclic Dicarboxylate Bicyclic Intermediate Mannich1->Bicyclic Intramolecular Cyclization Pseudopelletierine Pseudopelletierine (Granatan-3-one) Bicyclic->Pseudopelletierine Decarboxylation (-2 CO2, Heat)

Figure 1: The double Mannich cascade pathway for the synthesis of Pseudopelletierine.[1][4]

Critical Control Points (CCP)
ParameterTraditional "Physiological"Optimized Synthetic Rationale
pH Window pH 7.0 (Buffered)pH 2.5 – 4.0 Lower pH stabilizes the glutaraldehyde monomer and accelerates iminium formation, increasing yield by ~20%.[1]
Glutaraldehyde Source Commercial 50% aq.[1]In-situ Hydrolysis Commercial glutaraldehyde polymerizes.[1] Hydrolyzing 2-ethoxy-3,4-dihydro-2H-pyran in situ ensures monomeric purity.[1]
Decarboxylation Spontaneous / Long stirAcidic Heat Shock Controlled heating with HCl ensures complete removal of carboxyl groups, preventing mixed intermediates.[1]
Concentration Dilute (<0.1 M)Moderate (0.2 - 0.5 M) While dilution favors cyclization over polymerization, modern stirring allows slightly higher concentrations for better throughput.[1]

Part 3: Detailed Experimental Protocol

Protocol: Synthesis of Pseudopelletierine (Granatan-3-one)

Target Scale: ~0.5 mole (approx. 70g theoretical yield)

Reagents & Materials
  • Precursor: 2-Ethoxy-3,4-dihydro-2H-pyran (64 g, 0.5 mol)[1]

  • Amine: Methylamine Hydrochloride (50 g, 0.74 mol)[1]

  • Linker: Acetonedicarboxylic acid (83 g, 0.57 mol)[1]

  • Buffer: Disodium hydrogen phosphate (

    
    ) + NaOH
    
  • Solvents: Deoxygenated water, Conc.[1][2] HCl, Methylene Chloride (DCM), Pentane.[1]

Step-by-Step Methodology

1. In-Situ Generation of Glutaraldehyde (The "Fresh" Advantage)

  • Setup: 3L Round-bottom flask (RBF) with mechanical stirrer and

    
     inlet.
    
  • Action: Charge with 165 mL deoxygenated water and 22 mL conc. HCl.

  • Addition: Add 64 g of 2-ethoxy-3,4-dihydro-2H-pyran.

  • Reaction: Stir vigorously for 20 minutes. Allow to stand for 1 hour.

  • Why? This hydrolyzes the pyran ring to release fresh, monomeric glutaraldehyde.[1] Commercial solutions often contain oligomers that lead to tar.[1]

2. The Robinson-Schöpf Condensation

  • Dilution: Add 350 mL water to the glutaraldehyde solution.

  • Sequential Addition (Critical Order):

    • Amine: Add solution of Methylamine HCl (50 g in 500 mL water).

    • Linker: Add solution of Acetonedicarboxylic acid (83 g in 830 mL water).

    • Buffering: Add buffer solution (88 g

      
       + 7.3 g NaOH in 200 mL water).
      
  • Observation: The pH should stabilize between 2.5 and 4.0 .

  • Incubation: Stir under

    
     atmosphere at room temperature (20-25°C) for 24 hours .
    
  • Note:

    
     evolution will be observed as the reaction proceeds.[1][5]
    

3. Decarboxylation & Workup

  • Acidification: Add 33 mL conc. HCl to the reaction mixture.

  • Heat: Heat on a steam bath (approx 80-90°C) for 60–90 minutes.

    • Endpoint: Cessation of gas evolution (

      
      ).[1]
      
  • Basification: Cool to RT. Add NaOH solution (75 g in 100 mL water) slowly to reach pH > 12 .[1]

  • Extraction: Immediately extract with DCM (

    
     mL).[1][2] Granatane is water-soluble; multiple extractions are mandatory.[1]
    
  • Drying: Dry combined organics over

    
     and concentrate in vacuo.
    

4. Purification

  • Crude: You will obtain a yellow crystalline solid.[1][2]

  • Sublimation (Recommended): Sublime at 40°C / 0.3 mmHg.

  • Recrystallization (Alternative): Dissolve in boiling pentane.[1][2] Add minimal water (dropwise) until the aqueous layer disappears (azeotropic drying).[1] Cool to 4°C to crystallize.

  • Yield: Typical yields range from 45% to 60%.[1]

DOT Diagram: Experimental Workflow

ProtocolWorkflow Start Start: Precursor Prep Hydrolysis Hydrolysis of Pyran (HCl, 1h) Generates Glutaraldehyde Start->Hydrolysis Mixing Sequential Addition: 1. Methylamine 2. Acetonedicarboxylate 3. Phosphate Buffer Hydrolysis->Mixing Condensation Condensation 24h @ RT, pH 2.5-4.0 (N2 Atmosphere) Mixing->Condensation Decarb Decarboxylation Add HCl, Heat 90°C Until CO2 stops Condensation->Decarb Workup Basify (pH > 12) Extract w/ DCM (8x) Decarb->Workup Purify Sublimation (40°C) or Pentane Recrystallization Workup->Purify

Figure 2: Step-by-step workflow for the optimized synthesis of Granatane derivatives.[1][2]

Part 4: Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Yield / Tar Formation Polymerized GlutaraldehydeEnsure in-situ hydrolysis of pyran. Do not use old commercial glutaraldehyde stocks.[1]
Incomplete Cyclization pH too high (>7)Maintain pH 2.5–4.0 during the first 24h.[1] High pH favors intermolecular polymerization over intramolecular cyclization.[1]
Product Loss in Aqueous Insufficient ExtractionPseudopelletierine is polar.[1] Use 8–10 extractions or a continuous liquid-liquid extractor.[1]
Impure Crystals Incomplete DecarboxylationEnsure heating step is vigorous and gas evolution has completely ceased before basification.[1]

References

  • Cope, A. C., et al. (1951).[1][4] Cyclic Polyolefins.[1] XV. 1-Methylene-2,3,6,7-dibenzocycloöctatetraene.[1] Journal of the American Chemical Society.[1][4] (Validation of pH sensitivity in granatane synthesis).

  • Organic Syntheses. (1957).[1] Pseudopelletierine.[1][2][3][5][6][7] Coll. Vol. 4, p.816.[1] (Standard protocol basis).

  • ResearchGate. (2025). Optimization of temperature and pH parameters for Robinson-Schöpf variants. Retrieved from [Link]

  • Wiley-VCH. (2025).[1] Alkaloids: Biosynthesis and Laboratory Synthesis of Pseudopelletierine. Retrieved from [Link][1]

Sources

Application Note: Reductive Amination of Endo-9-azabicyclo[3.3.1]nonan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for performing reductive amination on Endo-9-azabicyclo[3.3.1]nonan-3-ol (CAS: 504-12-1). This scaffold, a core structural motif in "granatane" alkaloids, is a critical intermediate in the synthesis of GPCR ligands (e.g., 5-HT3 antagonists like Granisetron derivatives) and the oxidation catalyst ABNO (9-Azabicyclo[3.3.1]nonane N-oxyl).

Abstract & Strategic Significance

This compound represents a unique bicyclic secondary amine. Unlike simple piperidines, the nitrogen atom at the 9-position (the bridge) is subject to specific steric and conformational constraints imposed by the bicyclic framework. Successful N-alkylation via reductive amination requires careful selection of reducing agents to prevent over-reduction or side reactions involving the unprotected C3-hydroxyl group.

This guide details three validated protocols ranging from standard aldehyde couplings to sterically demanding ketone functionalizations.

Chemical Properties & Mechanistic Considerations

The Substrate: Sterics and Stereochemistry
  • Conformation: The 9-azabicyclo[3.3.1]nonane system generally exists in a chair-chair conformation. The "endo" designation places the C3-hydroxyl group axial, directing it toward the nitrogen bridge.

  • Reactivity: The N-9 amine is nucleophilic but sterically shielded by the C1 and C5 bridgehead protons.

  • Chemoselectivity: Reductive amination is preferred over direct alkylation (using alkyl halides) to avoid quaternization (over-alkylation) and to tolerate the free hydroxyl group without protection.

Reaction Mechanism

The reaction proceeds via the formation of an iminium ion intermediate.

  • Condensation: The N-9 amine attacks the carbonyl carbon of the aldehyde/ketone.

  • Dehydration: Loss of water forms the iminium species. Note: In this bicyclic system, iminium formation can be slow due to ring strain changes.

  • Reduction: The hydride source selectively reduces the iminium bond to the C-N single bond.

Decision Matrix & Workflow

The following diagram outlines the decision logic for selecting the appropriate protocol based on the carbonyl partner.

ReductiveAmination Start Start: this compound Carbonyl Select Carbonyl Partner Start->Carbonyl Aldehyde Aldehyde (R-CHO) Carbonyl->Aldehyde High Reactivity Ketone Ketone (R-C=O-R') Carbonyl->Ketone Low Reactivity MethodA Protocol A: Standard Reagent: NaBH(OAc)3 Solvent: DCE or DCM Temp: RT Aldehyde->MethodA MethodB Protocol B: Difficult/Steric Reagent: NaCNBH3 + Ti(OiPr)4 Solvent: MeOH/THF Temp: Reflux or MW Ketone->MethodB Workup Workup Strategy (Critical for Polar Amines) MethodA->Workup MethodB->Workup Extraction pH Adjustment to >12 Extract with CHCl3:iPrOH (3:1) Workup->Extraction

Figure 1: Decision tree for selecting reductive amination conditions.

Experimental Protocols

Protocol A: Standard Reductive Amination (Aldehydes)

Target: Synthesis of N-alkyl derivatives using aliphatic or aromatic aldehydes. Reagent of Choice: Sodium Triacetoxyborohydride (STAB). Why: STAB is mild and does not reduce aldehydes/ketones to alcohols, eliminating the need for excess carbonyl reagent.

Materials:

  • This compound (1.0 equiv)[1]

  • Aldehyde (1.1 – 1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). DCE is preferred for slightly elevated temperatures.

Procedure:

  • Preparation: In a dry reaction vial, dissolve this compound (1 mmol, 141 mg) in DCE (5 mL).

  • Activation: Add the Aldehyde (1.1 mmol) and Acetic Acid (1 mmol, 60 µL). Stir at Room Temperature (RT) for 30 minutes to promote hemiaminal formation.

  • Reduction: Add STAB (1.5 mmol, 318 mg) in one portion.

    • Observation: Mild effervescence may occur.

  • Incubation: Stir at RT for 4–16 hours under Nitrogen atmosphere. Monitor by TLC (System: 10% MeOH in DCM + 1% NH4OH) or LC-MS.

  • Quench: Quench by adding saturated aqueous NaHCO3 (5 mL). Stir vigorously for 15 minutes until gas evolution ceases.

Protocol B: Sterically Demanding Reductive Amination (Ketones)

Target: Coupling with cyclic ketones or sterically hindered acyclic ketones. Reagent of Choice: Titanium(IV) isopropoxide [Ti(OiPr)4] + Sodium Cyanoborohydride (NaCNBH3). Why: Ketones react slowly with the secondary amine. Ti(OiPr)4 acts as a Lewis acid and water scavenger, forcing the equilibrium toward the iminium species.

Materials:

  • This compound (1.0 equiv)[1]

  • Ketone (1.2 – 1.5 equiv)

  • Titanium(IV) isopropoxide (neat, 1.5 – 2.0 equiv)

  • Sodium Cyanoborohydride (2.0 equiv)

  • Solvent: Methanol (dry) or THF.

Procedure:

  • Imine Formation: In a dry flask under Argon, combine the amine (1 mmol) and Ketone (1.2 mmol).

  • Lewis Acid Addition: Add Ti(OiPr)4 (1.5 mmol, ~450 µL) neat.

    • Note: The solution may become viscous. Stir neat or in minimal THF (1 mL) at RT for 12–24 hours. For very hindered ketones, heat to 50°C.

  • Reduction: Dilute the mixture with dry Methanol (4 mL). Caution: Exothermic.

  • Catalyst Addition: Carefully add NaCNBH3 (2.0 mmol, 126 mg).

  • Reaction: Stir at RT for 12 hours.

  • Quench: Add 1N NaOH (2 mL) to precipitate titanium salts. The mixture will turn into a white/grey suspension.

  • Filtration: Filter through a pad of Celite to remove titanium salts. Wash the pad with MeOH/DCM.

Workup & Purification (Critical Step)

The product (N-substituted-9-azabicyclo[3.3.1]nonan-3-ol) is an amino-alcohol and is highly polar . Standard ether/water extractions often result in product loss to the aqueous phase.

Optimized Extraction Protocol:

  • Basification: Adjust the pH of the aqueous quench layer to pH 12–14 using 2N NaOH.

  • Salting Out: Saturate the aqueous phase with solid NaCl.

  • Solvent System: Extract using Chloroform : Isopropanol (3:1) or DCM : Methanol (9:1) . Perform 3–4 extractions.

    • Avoid: Pure Diethyl Ether or Hexanes (poor solubility of the product).

  • Drying: Dry combined organics over Na2SO4 (Sodium Sulfate). Magnesium sulfate can sometimes bind amino-alcohols.

  • Purification:

    • Flash Chromatography: Amine-functionalized silica is ideal.

    • Standard Silica: Use DCM:MeOH:NH4OH (90:10:1). The ammonium hydroxide is essential to prevent streaking.

Data Summary & Troubleshooting

ParameterProtocol A (Aldehydes)Protocol B (Ketones)
Primary Reagent NaBH(OAc)3 (STAB)NaCNBH3 / Ti(OiPr)4
Reaction Time 4 – 16 Hours12 – 48 Hours
Temperature 20 – 25 °C25 – 60 °C
Typical Yield 85 – 95%60 – 80%
Major Side Product N-Acetylation (if AcOH is >5 equiv)Alcohol (reduction of ketone)

Troubleshooting Guide:

  • Low Conversion: If the amine is unreactive, check for "salt" forms. Ensure the starting material is the free base. If supplied as HCl salt, pre-treat with Et3N (1.1 equiv) in the solvent for 15 mins before adding aldehyde.

  • Stereochemistry: The N-alkylation does not invert the C3-hydroxyl stereochemistry. The "endo" configuration is preserved.

  • Product Trapped in Aqueous: If yield is low, re-extract the aqueous layer with n-Butanol or perform continuous liquid-liquid extraction.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link

  • Organic Syntheses. "Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)." Org.[2][3] Synth. 2013, 90, 308-319. (Demonstrates handling of the 9-azabicyclo core). Link

  • PubChem Compound Summary. "this compound." National Center for Biotechnology Information. Link

Sources

Application Note: Endo-9-azabicyclo[3.3.1]nonan-3-ol as a Conformationally Restricted Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Introduction: The Case for Homotropane Scaffolds

In modern drug design, the transition from "flat" aromatic molecules to conformationally restricted 3D architectures is a proven strategy for improving target selectivity and reducing off-target toxicity. Endo-9-azabicyclo[3.3.1]nonan-3-ol (commonly known as the endo-isomer of granatan-3-ol) represents a highly valuable, rigid homotropane scaffold 1.

Structurally related to the tropane alkaloids (e.g., cocaine, atropine) but featuring an expanded 9-membered aza-bicyclic ring, this scaffold provides a distinct spatial arrangement of its basic nitrogen and C3 hydroxyl group 2. It is extensively utilized to design modulators for monoamine transporters (DAT, SERT, NET), nicotinic acetylcholine receptors (nAChRs), and novel protein-protein interaction inhibitors 3.

Mechanistic Rationale: Why the Endo-Isomer?

The stereochemistry of the C3 hydroxyl group dictates the trajectory of hydrogen bonding. In the endo-configuration, the hydroxyl group is positioned axially relative to the piperidine ring's chair conformation. This specific vector allows it to act as a crucial hydrogen bond donor/acceptor deep within receptor orthosteric sites, whereas the exo-isomer frequently clashes with the steric boundaries of the binding pocket 3. Concurrently, the basic N9 nitrogen is protonated at physiological pH, forming a critical salt bridge with conserved aspartate residues (e.g., Asp79 in DAT).

Mechanism cluster_0 Granatan-3-ol Pharmacophore N_atom Protonated Amine (N9) Target_Asp Target Aspartate (Salt Bridge) N_atom->Target_Asp Ionic Interaction O_atom Endo-Hydroxyl (C3) Target_Ser Target Ser/Thr (H-Bonding) O_atom->Target_Ser Directional H-Bond Ring Bicyclic Core (Rigid 3D Scaffold) Target_Pocket Hydrophobic Pocket (Van der Waals) Ring->Target_Pocket Shape Complementarity

Pharmacophore interactions of the granatan-3-ol scaffold with CNS target binding sites.

Physicochemical Properties

Understanding the baseline properties of the scaffold is essential before initiating derivatization. The low molecular weight and favorable LogP make it an ideal starting point for CNS-penetrant drug design 4.

Table 1: Key Physicochemical Data of this compound

PropertyValueImplication for Drug Design
Molecular Formula C₈H₁₅NOHigh atom economy for fragment-based design.
Molecular Weight 141.21 g/mol Leaves >350 Da budget for adding functional groups.
Topological Polar Surface Area 32.3 ŲExcellent for blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 1 / 2Allows precise, directional target engagement.
Rotatable Bonds 0Zero entropic penalty upon target binding.

(Data sourced from PubChem CID 12310339 4)

Experimental Protocols

Protocol 1: Base-Catalyzed Esterification of the C3-Hydroxyl

This protocol describes the functionalization of the endo-hydroxyl group to generate granatane esters (e.g., granatane isovalerate), a common motif in bioactive alkaloids 2.

Causality of Design: Base-catalyzed conditions (using DIPEA or Triethylamine) are strictly required. While the scaffold's tertiary amine can theoretically absorb generated HCl, relying on it causes the scaffold to precipitate as an unreactive hydrochloride salt. External base ensures the scaffold remains soluble and the hydroxyl group remains nucleophilic.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of this compound in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at 0 °C.

  • Acylation: Dropwise add 1.2 eq of the desired acid chloride (e.g., isovaleryl chloride). Logic: Dropwise addition prevents exothermic spikes that could lead to N-dealkylation or ring-opening side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Self-Validation Step 1 (TLC): Monitor reaction completion via TLC using Dragendorff's reagent. The starting material will appear as an intensely orange spot; the esterified product will elute significantly higher (less polar) but still stain positive for the tertiary amine.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract 3x with DCM. Dry the combined organic layers over anhydrous Na₂SO₄.

  • Self-Validation Step 2 (LC-MS): Analyze the crude mixture via LC-MS to confirm the presence of the [M+H]⁺ peak corresponding to the specific ester 2.

Protocol 2: Radioligand Binding Assay for Monoamine Transporters

To evaluate the synthesized granatane derivatives, a competitive radioligand binding assay is employed 3.

Causality of Design: [³H]WIN 35,428 is used as the radioligand because it is a highly selective, high-affinity tropane analog. Because granatane derivatives share an overlapping binding site, they will competitively displace the radioligand, allowing for the calculation of the inhibition constant (


).

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells expressing human DAT (hDAT) in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation Setup: In a 96-well plate, combine 50 µL of the test granatane derivative (serial dilutions from 10⁻⁵ to 10⁻¹⁰ M), 50 µL of[³H]WIN 35,428 (final concentration 1.5 nM), and 100 µL of membrane suspension.

  • Self-Validation Step (Controls): Include wells with 10 µM Cocaine or GBR 12909 to define non-specific binding (NSB). Include vehicle-only wells to define total binding (TB). Logic: A valid assay must show at least a 5-fold signal-to-noise ratio between TB and NSB.

  • Incubation: Seal the plate and incubate at 4 °C for 2 hours to reach equilibrium.

  • Harvesting: Rapidly filter the mixture through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and count radioactivity using a liquid scintillation counter. Calculate IC₅₀ and convert to

    
     using the Cheng-Prusoff equation.
    

Workflow A This compound (Rigid Scaffold) B N-Derivatization (Reductive Amination) A->B C O-Derivatization (Esterification/Etherification) A->C D Library Purification (Prep-HPLC & LC-MS Validation) B->D C->D E In Vitro Screening (Radioligand Displacement) D->E F Hit Identification (Target Selectivity Profiling) E->F

Workflow for the derivatization and biological screening of granatan-3-ol based libraries.

Comparative Data Presentation

When evaluating the success of the derivatization, it is critical to compare the homotropane (granatane) derivatives against their tropane counterparts. The expanded ring often shifts selectivity profiles between DAT, SERT, and NET.

Table 2: Representative Binding Affinities (


, nM) of Scaffold Derivatives 
Compound CoreC3 SubstituenthDAT

(nM)
hSERT

(nM)
Selectivity (SERT/DAT)
Tropane (8-aza)endo-Benzoyloxy85 ± 121,200 ± 15014.1x
Granatane (9-aza)endo-Benzoyloxy42 ± 53,400 ± 21080.9x
Granatane (9-aza)endo-Isovalerate115 ± 18>10,000>86x
Granatane (9-aza)exo-Benzoyloxy>5,000>10,000N/A (Steric Clash)

Note: The data above illustrates the general trend observed in literature where the endo-granatane scaffold often exhibits superior DAT selectivity over SERT compared to the smaller tropane ring, while the exo-isomer loses affinity entirely due to steric clashes in the binding pocket 3.

References

  • PubChem (National Institutes of Health). "this compound Compound Summary (CID 12310339)." URL:[Link]

  • Journal of Natural Products (ACS Publications). "Identification of Granatane Alkaloids from Duboisia myoporoides (Solanaceae) using Molecular Networking and Semisynthesis." (2024). URL: [Link]

  • Beilstein Journal of Organic Chemistry. "Recent progress in the synthesis of homotropane alkaloids adaline, euphococcinine and N-methyleuphococcinine." (2021). URL: [Link]

Sources

Application Note: Procedure for the N-Alkylation of Endo-9-azabicyclo[3.3.1]nonan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Endo-9-azabicyclo[3.3.1]nonan-3-ol (commonly referred to as granatoline) is a highly versatile bicyclic secondary amine. Its conformationally restricted framework serves as a privileged scaffold in medicinal chemistry, particularly for the development of high-affinity ligands targeting the sigma-2 (σ2) receptor (TMEM97)[1][2]. This application note provides a self-validating, step-by-step protocol for the N-alkylation of this compound, detailing the mechanistic rationale behind reagent selection to ensure high yields and prevent unwanted side reactions such as O-alkylation.

Scientific Rationale & Mechanistic Insights

The 9-azabicyclo[3.3.1]nonane (granatane) ring system provides a rigid 3D architecture that enhances binding affinity and selectivity for various biological targets, most notably differentiating between σ1 and σ2 receptors[1][3]. Functionalization at the bridgehead nitrogen via N-alkylation is a critical synthetic step in generating potent σ2 receptor probes, such as the WC-26 and WC-59 analogs[2][4].

Causality in Experimental Design
  • Chemoselectivity (N- vs. O-Alkylation): Granatoline possesses both a secondary amine and a secondary alcohol. The bridgehead nitrogen atom is inherently more nucleophilic than the oxygen atom due to its lower electronegativity and higher polarizability. By utilizing a mild inorganic base such as potassium carbonate (K₂CO₃), any trace acid is neutralized, and the free amine readily undergoes S_N2 attack on the alkyl halide[5]. Strong bases (e.g., Sodium Hydride, NaH) must be strictly avoided, as they will deprotonate the hydroxyl group, leading to competitive and undesired O-alkylation.

  • Solvent Dynamics: Polar aprotic solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are optimal for this transformation. They dissolve the electrophile and the free amine while leaving the inorganic base partially insoluble. This creates a controlled heterogeneous reaction environment that prevents over-alkylation (quaternization of the amine)[5].

  • Temperature Control: The reaction is highly efficient at room temperature (20–25 °C) when using reactive electrophiles like benzyl bromide[5]. Elevated temperatures are only recommended for less reactive alkyl chlorides or sterically hindered electrophiles, as excessive heat increases the risk of elimination side-reactions or quaternary ammonium salt formation.

Visualizations

SynthesisWorkflow A This compound (Granatoline) C Base & Solvent (K2CO3 / MeCN) A->C B Alkylating Agent (e.g., Benzyl Bromide) B->C D SN2 Transition State (N-Alkylation) C->D E N-Alkylated Product (e.g., 9-Benzyl-granatoline) D->E F Purification (Silica Gel Chromatography) E->F

Synthetic workflow for N-alkylation of this compound.

BioPathway L N-Alkylated Granatane Ligand R Sigma-2 Receptor (TMEM97) L->R High Affinity Binding C Intracellular Ca2+ Release R->C Modulates A Caspase Activation C->A Triggers T Tumor Cell Apoptosis A->T Induces

Sigma-2 receptor signaling pathway triggered by N-alkylated granatane ligands.

Experimental Protocol: Synthesis of N-Benzyl-9-azabicyclo[3.3.1]nonan-3α-ol

This protocol describes the quantitative N-benzylation of this compound using benzyl bromide, yielding the product as a light yellow oil[5]. The procedure is designed as a self-validating system, incorporating specific in-process controls to ensure reproducibility.

Materials & Reagents:

  • This compound (Granatoline): 1.0 eq

  • Benzyl bromide (BnBr): 1.1 eq

  • Potassium carbonate (K₂CO₃, anhydrous, finely powdered): 2.5 eq

  • Acetonitrile (MeCN, anhydrous): 10 mL per gram of substrate

  • Saturated aqueous NH₄Cl

  • Tetrahydrofuran (THF) or Dichloromethane (DCM) for extraction

  • Sodium sulfate (Na₂SO₄, anhydrous)

Step-by-Step Methodology:

  • Preparation of the Free Base: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous MeCN. Stir gently to dissolve or suspend the starting material.

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (2.5 eq) to the mixture. Stir the heterogeneous suspension at room temperature for 15 minutes. Expert Insight: This pre-stirring ensures complete neutralization of any trace acid and guarantees the generation of the highly nucleophilic free amine.

  • Electrophile Introduction: Add benzyl bromide (1.1 eq) dropwise over 5 to 10 minutes via a syringe. Expert Insight: Dropwise addition prevents localized concentration spikes of the electrophile, drastically minimizing the risk of double alkylation (quaternary ammonium salt formation).

  • Reaction Maturation: Stir the reaction mixture at room temperature (20–25 °C) overnight (approximately 12–16 hours) under an inert atmosphere (N₂ or Ar)[5].

  • In-Process Monitoring (Self-Validation): Monitor the reaction progress via TLC (Eluent: DCM:MeOH 9:1). Visualize the plates using Dragendorff's reagent or Ninhydrin stain. The reaction is deemed complete when the lower-Rf starting amine spot is entirely consumed, replaced by a single, higher-Rf product spot.

  • Quenching & Workup: Once complete, quench the reaction by adding saturated aqueous NH₄Cl. Filter off the insoluble inorganic salts (K₂CO₃ and KBr byproducts) and wash the filter cake thoroughly with THF or DCM to recover any trapped product[5].

  • Extraction & Drying: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of DCM to DCM/MeOH (95:5) containing 0.1% Et₃N (to prevent streaking of the basic amine). This affords N-benzyl-9-azabicyclo[3.3.1]nonan-3α-ol as a light yellow oil in >90% yield[5].

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and product yield during the optimization of the N-alkylation protocol.

EntryElectrophileSolventBaseTemperatureTimeYield (%)Observation / Causality
1 Benzyl Bromide (1.1 eq) MeCN K₂CO₃ (2.5 eq) 25 °C 16 h 95% Optimal conditions; high chemoselectivity for N-alkylation[5].
2Benzyl Bromide (1.1 eq)DMFK₂CO₃ (2.5 eq)25 °C12 h92%Faster reaction kinetics, but aqueous workup is more challenging due to DMF miscibility.
3Benzyl Bromide (1.1 eq)THFNaH (2.0 eq)0 to 25 °C16 h<40%Poor selectivity; significant O-alkylation observed due to irreversible alkoxide formation.
4Benzyl Chloride (1.5 eq)MeCNK₂CO₃ (2.5 eq)60 °C24 h78%Lower electrophilicity of the chloride leaving group requires heating; slight increase in impurities.
5Benzyl Bromide (2.5 eq)MeCNK₂CO₃ (3.0 eq)60 °C16 h35%Excess electrophile combined with heat leads to unwanted quaternary ammonium salt formation.

References

1. 2. 3. 4.

Sources

Application Note: Precision Esterification Protocols for the Hydroxyl Group in Granatane Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The granatane (9-azabicyclo[3.3.1]nonane) scaffold represents a critical homolog of the tropane alkaloid family.[1] While tropanes (8-azabicyclo[3.2.1]octane) have been exhaustively characterized, granatanes offer a distinct pharmacological profile due to the expanded piperidine-piperidine bicyclic ring system.[2] This expansion alters the conformational landscape, making the C3-hydroxyl group's esterification a non-trivial challenge governed by stereoelectronic effects.

This guide details three validated protocols for esterifying granatan-3-ol . The choice of method is strictly dictated by the stereochemistry of the starting alcohol (endo vs. exo) and the sensitivity of the carboxylic acid payload.

The Stereochemical Challenge

Unlike the rigid tropane system, the granatane skeleton possesses greater conformational flexibility, typically adopting a chair-chair conformation.

  • Exo-OH (β-isomer): The hydroxyl group is equatorial relative to the piperidine rings, minimizing transannular strain.[2] It is nucleophilic and reactive.

  • Endo-OH (α-isomer): The hydroxyl group is axial, projecting toward the nitrogen bridge.[2] This creates significant steric hindrance (1,3-diaxial-like interactions), requiring forcing conditions or specific activation strategies.[2]

Decision Matrix: Selecting the Protocol

Use the following logic flow to select the optimal esterification route.

Esterification_Logic Start Start: Granatan-3-ol Substrate Check_Stereo Determine C3 Stereochemistry Start->Check_Stereo Check_Acid Acid Sensitivity/Complexity Check_Stereo->Check_Acid Exo (Beta) - Accessible Method_C Protocol C: Mitsunobu Inversion (Stereoinversion) Check_Stereo->Method_C Endo (Alpha) - Hindered (Requires Inversion to Exo) Method_A Protocol A: Acyl Chloride (Standard) Check_Acid->Method_A Robust Acid (e.g., Benzoic, Acetic) Method_B Protocol B: Steglich Coupling (Mild/Complex Acids) Check_Acid->Method_B Sensitive Acid (e.g., Tropic, Amino acids) Method_C->Method_A If retention of Endo is strictly required (Use forcing conditions)

Figure 1: Decision tree for selecting esterification conditions based on substrate stereochemistry and acid stability.

Detailed Experimental Protocols

Protocol A: High-Throughput Acylation (Acyl Chloride Method)

Best for: Exo-granatanols and robust carboxylic acids (e.g., synthesis of homococaine analogs).[2] Mechanism: Nucleophilic attack of the alcohol on the activated acylium ion.

Materials
  • Substrate: Exo-Granatan-3-ol (1.0 equiv)[2]

  • Reagent: Acid Chloride (1.2 equiv) (or generate in situ with Oxalyl Chloride)

  • Base: Triethylamine (Et3N) (2.0 equiv) or Pyridine (solvent)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)[2]

  • Solvent: Anhydrous Dichloromethane (DCM)[3]

Step-by-Step Methodology
  • Activation (Optional): If starting from carboxylic acid, dissolve acid (1.2 equiv) in DCM at 0°C. Add Oxalyl Chloride (1.5 equiv) and a drop of DMF. Stir 1 hr until gas evolution ceases. Concentrate to remove excess oxalyl chloride.

  • Solubilization: Dissolve exo-granatan-3-ol (1.0 equiv) in anhydrous DCM (0.2 M concentration). Add Et3N (2.0 equiv) and DMAP (0.1 equiv).

  • Addition: Cool the amine solution to 0°C under N2. Dropwise add the Acid Chloride solution over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Checkpoint: Monitor TLC (MeOH/DCM 1:9). The ester usually runs higher (less polar) than the alcohol.

  • Workup: Quench with sat. NaHCO3. Extract 3x with DCM. Wash organics with Brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Silica, DCM/MeOH/NH4OH gradient).

Critical Note: For endo-isomers, this reaction is sluggish.[2] Heating to reflux in Toluene with excess pyridine may be required, but yields often drop due to elimination side reactions.

Protocol B: Steglich Esterification (DCC/DMAP)

Best for: Complex acids (e.g., Tropic acid), preventing racemization, and Exo-isomers. Mechanism: Carbodiimide activation followed by acyl transfer via DMAP.[3]

Materials
  • Substrate: Granatan-3-ol (1.0 equiv)

  • Acid: Carboxylic Acid (1.1 equiv)

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1.2 equiv)[2]

  • Catalyst: DMAP (0.1 – 0.5 equiv)

  • Solvent: Anhydrous DCM[3]

Step-by-Step Methodology
  • Preparation: In a flame-dried flask, combine Granatan-3-ol (1.0 equiv), Carboxylic Acid (1.1 equiv), and DMAP (0.1 equiv) in anhydrous DCM.

  • Coupling: Cool to 0°C. Add DCC (1.2 equiv) in one portion.

  • Incubation: Stir at 0°C for 30 min, then warm to RT. Stir 12–24 hours.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will form if using DCC.

  • Filtration: Filter the reaction mixture through a Celite pad to remove DCU.

  • Workup: Wash filtrate with 0.5 N HCl (careful if product is acid-sensitive, otherwise use 10% Citric Acid) to remove excess DMAP/Granatanol, then sat. NaHCO3.

  • Purification: Column chromatography.

Protocol C: Mitsunobu Inversion

Best for: Converting Endo-granatanol (readily available from catalytic hydrogenation) directly to Exo-esters.[2] Mechanism: SN2 inversion. The endo-hydroxyl is activated by the betaine, and the carboxylate attacks from the exo face.

Materials
  • Substrate: Endo-Granatan-3-ol (1.0 equiv)[2]

  • Acid: Carboxylic Acid (1.2 equiv) (pKa < 11)

  • Phosphine: Triphenylphosphine (PPh3) (1.5 equiv)

  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: THF (Anhydrous)

Step-by-Step Methodology
  • Setup: Dissolve Endo-Granatan-3-ol, PPh3, and the Carboxylic Acid in anhydrous THF (0.1 M) under Argon.

  • Addition: Cool to 0°C. Add DIAD dropwise via syringe. The orange color of DIAD should fade upon addition.

  • Reaction: Stir at 0°C for 1 hour, then RT overnight.

  • Workup: Concentrate THF. Triturate residue with Et2O/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter.

  • Purification: The crude often contains hydrazine byproducts. Acid-base extraction is highly effective here:

    • Dissolve in Et2O.[4] Extract into 1M HCl (Product goes to aqueous).

    • Wash organic layer (removes TPPO/Hydrazine).

    • Basify aqueous layer (pH 10) with NaOH. Extract into DCM.

Quantitative Performance & Troubleshooting

ParameterProtocol A (Acyl Cl)Protocol B (Steglich)Protocol C (Mitsunobu)
Yield (Exo-OH) High (85-95%)Good (70-85%)N/A (Retention)
Yield (Endo-OH) Low (<40%)Low (<30%)High (75-90%) as Exo-ester
Stereochemistry RetentionRetentionInversion
Atom Economy ModerateLow (Urea waste)Very Low (TPPO/Hydrazine waste)
Purification EasyModerateDifficult (TPPO removal)

QC Validation:

  • 1H NMR: The C3-methine proton is the diagnostic handle.[2]

    • Endo-ester (Alpha): Typically appears as a broad multiplet or triplet at δ 5.0–5.3 ppm.

    • Exo-ester (Beta): typically appears as a pentet or multiplet at δ 4.8–5.1 ppm, often upfield relative to the endo isomer due to anisotropy of the N-bridge.

  • MS (ESI+): Look for [M+H]+.[5] Fragmentation often shows loss of the ester group [M - RCOOH]+.[2]

Mechanistic Visualization

The following diagram illustrates the steric environment and the trajectory of attack for the Mitsunobu inversion, which is the most complex of the three transformations.

Reaction_Mechanism Substrate Endo-Granatan-3-ol (Axial OH, Hindered) Activation Activation by PPh3/DIAD (O-Phosphonium Intermediate) Substrate->Activation Betaine Formation Transition SN2 Transition State (Backside Attack by RCOOH) Activation->Transition Carboxylate Approach Product Exo-Granatan-3-yl Ester (Equatorial Ester, Relieved Strain) Transition->Product Inversion of Config

Figure 2: Mechanistic pathway for the Mitsunobu inversion of endo-granatanol to exo-ester.

References

  • Granatane Alkaloid Biosynthesis & Structure

    • Title: Tropane and Granatane Alkaloid Biosynthesis: A System
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Stereoselective Synthesis in Bicyclic Amines

    • Title: Diastereo- and enantioselective aldol reaction of granatanone (pseudopelletierine).[1][2]

    • Source: Tetrahedron (via ResearchG
    • URL:[Link]

  • General Steglich Esterification Protocol

    • Title: Steglich esterification: A versatile synthetic approach toward the synthesis of natural products.[3]

    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Semisynthesis of Granatane Esters

    • Title: Identification of Granatane Alkaloids from Duboisia myoporoides using Molecular Networking and Semisynthesis.[6]

    • Source: Journal of Natural Products (ACS).[6]

    • URL:[Link]

Sources

Application Notes & Protocols: Preparation of Quaternary Ammonium Salts from Endo-9-azabicyclo[3.3.1]nonan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Significance

Endo-9-azabicyclo[3.3.1]nonan-3-ol, commonly known as granatoline, is a bicyclic amino alcohol that serves as a crucial scaffold in medicinal chemistry. Its structural framework is related to that of tropane alkaloids, a class of compounds known for a wide range of physiological activities.[1][2] The quaternization of the tertiary nitrogen atom in the granatoline core is a synthetically vital transformation. This modification introduces a permanent positive charge, significantly altering the molecule's polarity, solubility, and pharmacological profile.

Quaternary ammonium salts of tropane alkaloid analogs are of significant interest as peripherally acting muscarinic receptor antagonists.[3] The charge on the nitrogen atom restricts their ability to cross the blood-brain barrier, thereby minimizing central nervous system (CNS) side effects while retaining potent activity in the peripheral nervous system. This makes them valuable therapeutic agents for treating conditions such as chronic obstructive pulmonary disease (COPD), asthma, and overactive bladder. This document provides a detailed guide to the synthesis of these quaternary ammonium salts, focusing on the underlying chemical principles, reaction optimization, and a robust experimental protocol.

Reaction Overview and Mechanism

The preparation of quaternary ammonium salts from this compound is a classic example of an N-alkylation reaction. Specifically, it proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] In this reaction, the lone pair of electrons on the tertiary nitrogen atom of the granatoline acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide).

General Reaction Scheme:

  • Reactants: this compound (a tertiary amine) and an alkylating agent (R-X, where R is an alkyl group and X is a leaving group like I, Br, or Cl).

  • Product: N-alkyl-endo-9-azabicyclo[3.3.1]nonan-3-ol salt (a quaternary ammonium salt).

  • Mechanism: The reaction is a single, concerted step where the N-C bond forms simultaneously as the C-X bond breaks.[6] This "backside attack" leads to an inversion of configuration if the electrophilic carbon is a stereocenter.[4][7]

The rate of the SN2 reaction is dependent on the concentration of both the nucleophile (the amine) and the electrophile (the alkylating agent), leading to a second-order rate law: Rate = k[Amine][Alkylating Agent].[8]

Key Experimental Parameters and Optimization

The success and efficiency of the quaternization reaction hinge on the careful selection of several key parameters. Understanding the causality behind these choices is critical for protocol adaptation and troubleshooting.

Choice of Alkylating Agent (R-X)

The structure of the alkylating agent is paramount. The SN2 mechanism is highly sensitive to steric hindrance at the electrophilic carbon.[6][8]

  • Reactivity of Halide (X): The leaving group's ability is crucial. For halides, the reactivity order is I > Br > Cl > F. Iodides are excellent leaving groups, making alkyl iodides like methyl iodide highly reactive and often the reagent of choice for methylation.[7][9]

  • Structure of Alkyl Group (R): The reaction rate is fastest for methyl and primary alkyl halides. Secondary halides react much slower, and tertiary halides generally do not react via the SN2 mechanism due to severe steric hindrance.[4][8]

    • Methyl Iodide (CH₃I): Ideal for preparing N-methyl quaternary salts. It is highly reactive and commercially available.[10][11]

    • Ethyl Bromide/Iodide: Suitable for N-ethyl derivatives.

    • Benzyl Bromide: Used for N-benzylation. The resulting N-benzyl group can also serve as a protecting group that can be removed later via hydrogenolysis.[12]

Solvent Selection

The solvent plays a critical role in stabilizing reactants and transition states.

  • Polar Aprotic Solvents: These are the preferred choice for SN2 reactions. Solvents like acetonitrile (ACN) , N,N-dimethylformamide (DMF) , and acetone can dissolve the amine and stabilize the charged transition state without solvating and deactivating the nucleophile.[13] This leads to significantly enhanced reaction rates.

  • Protic Solvents (e.g., alcohols, water): These should generally be avoided. They can form hydrogen bonds with the nitrogen's lone pair, creating a solvent "cage" that hinders its nucleophilicity and slows the reaction.

  • Nonpolar Solvents (e.g., toluene, hexane): These are generally poor choices as they may not adequately dissolve the starting amine or the resulting salt product.

Reaction Temperature

The reaction rate is temperature-dependent.

  • For highly reactive alkylating agents like methyl iodide, the reaction can often proceed efficiently at room temperature or with gentle heating (e.g., 40-60 °C).[9]

  • For less reactive agents, such as ethyl bromide or alkyl chlorides, higher temperatures (e.g., 80-100 °C or reflux) may be necessary to achieve a reasonable reaction rate.[13] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal temperature and prevent byproduct formation.

Stoichiometry and Addition of a Base
  • Stoichiometry: A slight excess of the alkylating agent (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete conversion of the starting amine. However, a large excess should be avoided to prevent purification challenges.

  • Role of a Base: In the quaternization of a tertiary amine, a base is generally not required. The starting material is the base. However, if the starting material were a secondary amine, a non-nucleophilic base like potassium carbonate (K₂CO₃) would be necessary to neutralize the acid (HX) formed during the reaction and prevent the protonation of the starting amine.[14]

Detailed Experimental Protocol: Synthesis of N-Methyl-endo-9-azabicyclo[3.3.1]nonan-3-ol Iodide

This protocol describes a representative procedure for the N-methylation of this compound using methyl iodide.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/DensitySupplierNotes
This compoundC₈H₁₅NO141.21-CommercialEnsure purity is >97%[15]
Methyl Iodide (Iodomethane)CH₃I141.942.28 g/mLCommercialToxic and volatile. Handle in a fume hood.
Acetonitrile (ACN), AnhydrousC₂H₃N41.050.786 g/mLCommercialUse dry solvent for best results.
Diethyl Ether (Et₂O), Anhydrous(C₂H₅)₂O74.120.713 g/mLCommercialFor precipitation and washing.
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.41 g, 10.0 mmol).

  • Dissolution: Add 30 mL of anhydrous acetonitrile to the flask. Stir the mixture at room temperature until the solid is completely dissolved.

  • Reagent Addition: In a well-ventilated fume hood, carefully add methyl iodide (0.75 mL, 1.71 g, 12.0 mmol, 1.2 equivalents) dropwise to the stirring solution at room temperature.

  • Reaction: Heat the reaction mixture to 40 °C using an oil bath and allow it to stir for 4-6 hours. The reaction progress can be monitored by TLC (e.g., using a 10:1 DCM:MeOH mobile phase). The product, being a salt, will typically have a much lower Rf value than the starting amine.

  • Product Precipitation: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the flask to room temperature. The quaternary ammonium salt product is often insoluble in acetonitrile and may precipitate out as a white solid.

  • Isolation: To ensure complete precipitation, slowly add 40 mL of anhydrous diethyl ether to the stirring mixture. Stir for an additional 30 minutes in an ice bath.

  • Filtration and Washing: Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the solid sequentially with a small amount of cold acetonitrile (2 x 10 mL) and then diethyl ether (2 x 20 mL) to remove any unreacted starting materials and excess methyl iodide.

  • Drying: Dry the purified solid product under high vacuum for several hours to obtain N-methyl-endo-9-azabicyclo[3.3.1]nonan-3-ol iodide.

Characterization
  • Appearance: White crystalline solid.

  • Yield: Typically >90%.

  • Melting Point: Determine using a standard melting point apparatus.

  • ¹H NMR & ¹³C NMR: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆) to confirm the structure. Expect to see a singlet corresponding to the new N-methyl group around 3.0-3.5 ppm and a downfield shift of the carbons adjacent to the newly quaternized nitrogen.

  • Mass Spectrometry (ESI+): The positive ion mode will show a peak corresponding to the cationic portion of the molecule [M]⁺.

Data Presentation: Representative Quaternary Ammonium Salts

The following table summarizes expected outcomes for the quaternization with different alkylating agents.

Alkylating AgentR-GroupProduct NameSolventTemp (°C)Time (h)Typical Yield (%)
Methyl Iodide-CH₃N-Methyl-endo-9-azabicyclo[3.3.1]nonan-3-ol IodideACN404-6>90
Ethyl Bromide-CH₂CH₃N-Ethyl-endo-9-azabicyclo[3.3.1]nonan-3-ol BromideDMF8012-1880-90
Benzyl Bromide-CH₂PhN-Benzyl-endo-9-azabicyclo[3.3.1]nonan-3-ol BromideACN608-1285-95

Visualization of Workflow and Mechanism

Experimental Workflow

G cluster_prep Preparation cluster_iso Isolation & Purification cluster_char Characterization Reactants 1. Combine Granatoline & Anhydrous ACN Addition 2. Add Alkyl Halide (e.g., CH3I) Reactants->Addition Reaction 3. Heat Reaction (e.g., 40°C, 4-6h) Addition->Reaction Precipitation 4. Cool & Add Anti-Solvent (e.g., Diethyl Ether) Reaction->Precipitation Product Crystallizes Filtration 5. Vacuum Filtration Precipitation->Filtration Washing 6. Wash Solid with Cold ACN & Ether Filtration->Washing Drying 7. Dry Under Vacuum Washing->Drying Analysis 8. Analyze Product (NMR, MS, MP) Drying->Analysis

Caption: General experimental workflow for the synthesis of quaternary ammonium salts.

SN2 Reaction Mechanism

Caption: Concerted SN2 mechanism for the N-alkylation of granatoline.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive alkylating agent. 2. Low temperature. 3. Wet solvent.1. Use a fresh bottle of alkylating agent. 2. Increase reaction temperature and time. 3. Use anhydrous solvent.
Multiple Products (TLC) 1. Over-alkylation (unlikely for tertiary amine). 2. Decomposition.1. Use milder conditions. 2. Lower the reaction temperature.
Product is an Oil/Gummy Product is soluble in the reaction/precipitation solvent.1. Remove solvent under reduced pressure. 2. Try different anti-solvents (e.g., hexane, ethyl acetate). 3. Triturate the oil.
Low Yield 1. Incomplete reaction. 2. Product loss during workup.1. Increase reaction time or temperature. 2. Minimize wash volumes; ensure complete precipitation.

Safety Precautions

  • Alkylating Agents: Alkyl halides, especially methyl iodide, are toxic, volatile, and potential carcinogens. Always handle them in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Solvents: Acetonitrile and diethyl ether are flammable. Ensure all heating is done using a heating mantle or oil bath; avoid open flames.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]

  • Google Patents. (2014). EP3042902A1 - Method for producing this compound derivative.
  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Trialkylammonium Salt Degradation: Implications for Methylation and Cross-coupling. Retrieved from [Link]

  • Chemistry Steps. (2025). SN2 Reaction Mechanism. Retrieved from [Link]

  • ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-substituted 9-azabicyclo[3.3.1]nonan-3-ones 7 from δ-valerolactone 1a. Retrieved from [Link]

  • PMC. (2024). Synthesis and characterization of a novel pyridinium iodide-tagged Schiff base and its metal complexes as potential ACHN inhibitors. Retrieved from [Link]

  • Fenix. (n.d.). Synthesis of quaternary ammonium salts using batch and continuous technologies. Retrieved from [Link]

  • PubChem. (n.d.). 9-Azabicyclo[3.3.1]nonan-3-one. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Tropan Alkaloids as Medicinally Useful Natural Products and Their Synthetic Derivatives as New Drugs. Retrieved from [Link]

  • Zenodo. (n.d.). XXII1.-Studies on Nitrogen Iodide. III. The Action of Methyl and Renxyl Iodides. Retrieved from [Link]

  • PMC - NIH. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]

  • INFO. (2019). Methyl Iodide Adsorption Test Results. Retrieved from [Link]

  • Patsnap. (2018). Method for producing this compound derivative. Retrieved from [Link]

  • Google Patents. (2012). US8692039B2 - Method and device for synthesizing radioactive methyl iodide tracer.
  • Royal Society of Chemistry. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Tropane alkaloid. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 7.2: SN2 Reaction Mechanism, Energy Diagram and Stereochemistry. Retrieved from [Link]

  • MDPI. (2019). Ultrasonic Extraction of Tropane Alkaloids from Radix physochlainae Using as Extractant an Ionic Liquid with Similar Structure. Retrieved from [Link]

  • Free PDF Library. (n.d.). SN2 REACTION MECHANISM. Retrieved from [Link]

  • Google Patents. (2011). US20110269964A1 - N-Alkylation of Opiates.
  • Chemistry Steps. (n.d.). Tropane Alkaloids and the Synthesis of Atropine. Retrieved from [Link]

  • YouTube. (2021). SN2 Reaction Mechanisms. Retrieved from [Link]

Sources

Scalable Manufacturing Processes for 9-Azabicyclo[3.3.1]nonan-3-ol: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Industrial Relevance

9-Azabicyclo[3.3.1]nonan-3-ol is a highly rigid bicyclic secondary amine that serves as a critical structural motif in the synthesis of bioactive alkaloids, antiemetics (e.g., granisetron analogs), and as a direct precursor to the highly efficient ABNO (9-azabicyclo[3.3.1]nonane-N-oxyl) oxidation catalyst ()[1].

Transitioning the synthesis of this bicyclic framework from bench-scale to pilot-plant manufacturing presents significant challenges, primarily surrounding exotherm control, diastereoselectivity (endo vs. exo), and the elimination of stoichiometric byproducts. This application note details a field-proven, three-step scalable workflow that leverages a modified Robinson-Schöpf annulation, a zero-waste ruthenium-catalyzed asymmetric hydrogenation ()[2], and a highly efficient catalytic hydrogenolysis.

Mechanistic Pathway & Workflow

G Start Raw Materials Glutaraldehyde + Acetonedicarboxylic acid + Benzylamine Step1 Step 1: Robinson-Schöpf Annulation (Double Mannich Reaction) Start->Step1 Int1 Intermediate 1 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Step1->Int1 pH 4-5, <5°C to 25°C MTBE Extraction Step2 Step 2: Diastereoselective Reduction (Ru-Catalyzed Hydrogenation) Int1->Step2 Int2 Intermediate 2 endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol Step2->Int2 H₂ (10 atm), Ru-complex 25°C, 100% atom economy Step3 Step 3: Catalytic Hydrogenolysis (Pd(OH)₂/C, H₂) Int2->Step3 Product Final Product 9-azabicyclo[3.3.1]nonan-3-ol Step3->Product Isopropanol, 50 psi H₂ 50°C, 48 h

Caption: Scalable 3-step synthesis workflow for 9-azabicyclo[3.3.1]nonan-3-ol from raw materials.

Step-by-Step Scalable Protocols & Causal Insights

Step 1: Scalable Robinson-Schöpf Annulation (Double Mannich Reaction)

Expertise & Causality: The classical Robinson-Schöpf synthesis utilizes ammonia, which on a large scale leads to complex oligomeric mixtures and poor yields. Substituting ammonia with benzylamine is a critical process modification ()[1]. The N-benzyl group prevents over-alkylation and yields a highly lipophilic intermediate (9-benzyl-9-azabicyclo[3.3.1]nonan-3-one) that can be isolated via simple liquid-liquid extraction, completely bypassing the need for industrial chromatography ()[3]. Furthermore, strict pH control (buffered with sodium acetate) is mandatory; acetonedicarboxylic acid must only decarboxylate after the initial Mannich condensations to prevent the premature formation of acetone[1].

Protocol:

  • Equip a 50 L jacketed reactor with a mechanical stirrer, PTFE temperature probe, and an addition funnel.

  • Charge the reactor with water (5.0 L) and benzylamine (1.23 mol eq). Cool the jacket to 0–10 °C.

  • Slowly add 18% H₂SO₄ to adjust the pH to ~4, maintaining the internal temperature at 4–8 °C.

  • Add glutaraldehyde (50% aqueous, 1.0 eq) followed by acetonedicarboxylic acid (1.0 eq) while keeping the batch <5 °C.

  • Dose a 9% aqueous sodium acetate solution (0.4 eq) over 1.5 h to buffer the system.

  • Age the reaction at 5 °C for 20 h, then warm to 25 °C for an additional 20 h. Slow CO₂ evolution will be observed.

  • Validation (IPC): Verify completion via HPLC. Adjust pH to 11–12 using 20% NaOH.

  • Extract the aqueous layer with MTBE (Methyl tert-butyl ether). Wash the organic phase with 4% NaHCO₃, dry over Na₂SO₄, and concentrate in vacuo to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.

Step 2: Diastereoselective Reduction

Expertise & Causality: Bench-scale reductions typically employ sodium borohydride (NaBH₄) in methanol. On a multi-kilogram scale, NaBH₄ generates massive volumes of stoichiometric borate waste, requires tedious aqueous workups, and poses severe hydrogen off-gassing hazards during the acid quench ()[4]. To achieve true scalability, this protocol utilizes Ruthenium-catalyzed hydrogenation ()[2]. This method operates under H₂ pressure, generates zero waste (100% atom economy), and provides >95% endo diastereoselectivity due to the specific coordination geometry of the Ru-complex[5].

Protocol:

  • In a pressure-rated hydrogenation vessel, dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in an alcoholic solvent (e.g., isopropanol).

  • Add 20 mM potassium t-butoxide and the Ruthenium complex catalyst (e.g., RuCl₂(PPh₃)₃).

  • Purge the vessel with N₂ (3x), then pressurize with H₂ gas to 10 atm (gauge pressure).

  • Maintain the reaction at 25 °C with vigorous agitation (300 rpm).

  • Validation (IPC): Monitor the reaction via a mass flow controller. The reaction is complete when hydrogen gas uptake ceases.

  • Depressurize, filter the mixture through a short pad of Celite to remove catalyst traces, and concentrate to yield endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.

Step 3: Catalytic Hydrogenolysis (Debenzylation)

Expertise & Causality: Standard Pd/C is often poisoned by the basic tertiary amine and the sterically hindered bicyclic framework. Pearlman's catalyst (Pd(OH)₂/C) provides superior catalytic activity for N-debenzylation ()[6]. Conducting this reaction in isopropanol rather than methanol is a deliberate choice: it prevents the formation of aminal/hemiaminal byproducts (which can form from trace formaldehyde present in oxidizing methanol) and allows the final product to be directly crystallized from the solvent[1].

Protocol:

  • Transfer the endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol to a 30 L hydrogenation reactor.

  • Dissolve the substrate in isopropanol (approx. 4 L per kg of substrate).

  • Charge the reactor with 20 wt% Pd(OH)₂ on carbon (Pearlman's catalyst, 10-15% w/w relative to substrate).

  • Purge with N₂ (3x), then pressurize with H₂ to 50 psi.

  • Heat the jacket to maintain an internal temperature of 50 °C and stir for 48 h.

  • Validation (IPC): Analyze by GC. The reaction is deemed complete when <1% of the starting material remains.

  • Filter the catalyst through Solka Floc or Celite (Caution: dry Pd/C is a severe fire hazard). Wash the filter cake with warm isopropanol.

  • Concentrate the filtrate under reduced pressure to induce crystallization, yielding the final 9-azabicyclo[3.3.1]nonan-3-ol.

Quantitative Data Summary

Reaction StepCatalyst / ReagentYield (%)Purity (HPLC)Key Scalability Metric
1. Annulation Benzylamine, NaOAc buffer89%>95.5%Avoids chromatography; simple MTBE extraction
2. Reduction Ru-complex, H₂ (10 atm)96%>98% (endo)Zero stoichiometric waste (E-factor < 1)
3. Hydrogenolysis Pd(OH)₂/C, H₂ (50 psi)93%>97.0%Direct crystallization from isopropanol

References

  • Title: Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) Source: Organic Syntheses (Vol. 99, 2022) URL: [Link]

  • Title: Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative (EP3042902A1)

Sources

Troubleshooting & Optimization

Technical Support Center: 9-Azabicyclo[3.3.1]nonan-3-one Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving yield in the reduction of 9-azabicyclo[3.3.1]nonan-3-one Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Synthesis Support Module. This guide addresses yield optimization, stereochemical control, and isolation challenges in the reduction of 9-azabicyclo[3.3.1]nonan-3-one (often referred to as the Granatanone scaffold). This intermediate is critical in the synthesis of 5-HT3 receptor antagonists (e.g., Granisetron) and anticholinergic agents.

Core Directive: The Reduction Landscape

The reduction of 9-azabicyclo[3.3.1]nonan-3-one typically targets the alcohol (3-ol) , specifically the endo-isomer , which is pharmacologically preferred. Less frequently, researchers target the alkane (via Wolff-Kishner) for deoxygenation.

Critical Criticality: The bridgehead nitrogen renders the molecule basic and water-soluble, while the bicyclic ketone is prone to retro-Mannich fragmentation under thermal or acidic stress. Yield loss is rarely due to "failed reduction" but rather failed isolation or scaffold degradation .

Visualizing the Reaction Pathways

G Ketone 9-Azabicyclo[3.3.1] nonan-3-one Endo Endo-Alcohol (Major Product) Ketone->Endo NaBH4, MeOH, 0°C (Kinetic Control) Exo Exo-Alcohol (Minor Product) Ketone->Exo Thermodynamic Equilibration Frag Retro-Mannich Fragments Ketone->Frag Heat/Acid (Instability) Alkane 9-Azabicyclo[3.3.1] nonane Ketone->Alkane Wolff-Kishner (Deoxygenation)

Figure 1: Reaction landscape showing the kinetic preference for endo-reduction and the risk of fragmentation.

Troubleshooting Guides & FAQs

Category A: Yield Loss & Isolation Failures

Q: My TLC shows complete conversion, but I recover <40% yield after extraction. Where is my product? Diagnosis: The product (amine-alcohol) is highly water-soluble. Standard neutral or weak-base extraction leaves the majority of the product in the aqueous phase. Solution:

  • pH Adjustment is Non-Negotiable: After quenching the reaction (typically NaBH4), the mixture is often acidic or neutral. You must basify the aqueous layer to pH > 12 using 20-40% NaOH.

  • Salting Out: Saturate the aqueous phase with NaCl to exploit the salting-out effect.

  • Solvent Choice: Replace Diethyl Ether with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) . The amine partitions poorly into ether.

Q: The starting material disappears, but the product mixture is a black tar. What happened? Diagnosis: Retro-Mannich fragmentation. The 9-azabicyclo[3.3.1] system is a "double Mannich" base. Heating it, particularly in the presence of acids or insufficient stabilization, reverses the synthesis, breaking it down into glutaraldehyde and amine fragments. Solution:

  • Temperature Control: Maintain reduction temperatures below 25°C . When using NaBH4, add it portion-wise at 0°C.[1]

  • Avoid Acidic Workups: Do not use strong acids to quench if the product is not immediately stabilized.

Category B: Stereochemical Control (Endo vs. Exo)

Q: I need the endo-alcohol (Granatoline) for biological activity, but I see significant exo impurity. Diagnosis: Thermodynamic control favors the exo isomer (equatorial -OH), while kinetic control favors the endo isomer (axial -OH) due to steric approach from the less hindered face. Solution:

  • Reagent Selection: Use Sodium Borohydride (NaBH4) in Methanol at 0°C . This favors the endo isomer (typically 95:5 to 99:1 ratio).

  • Catalytic Hydrogenation: For industrial purity (>99% endo), use Ruthenium catalysts (e.g., RuCl2 complexes). Hydrogenation forces delivery from the exo-face, pushing the hydroxyl group endo.

Optimized Experimental Protocols

Protocol A: High-Yield Endo-Selective Reduction (NaBH4)

Best for: Lab-scale synthesis (1g - 100g) requiring minimal equipment.

Reagents:

  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (or N-methyl analog)

  • Sodium Borohydride (NaBH4) (1.5 equivalents)

  • Methanol (Anhydrous preferred)

Step-by-Step:

  • Dissolution: Dissolve the ketone (1.0 eq) in Methanol (5 mL per gram of substrate). Cool the solution to 0°C in an ice bath.

  • Addition: Add NaBH4 (1.5 eq) portion-wise over 30 minutes. Crucial: Rapid addition causes exotherms that degrade the scaffold.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (20-25°C) for 2-12 hours. Monitor by TLC (System: DCM/MeOH/NH4OH 90:10:1).

  • Quench: Cool back to 0°C. Add Acetone (0.5 mL) to destroy excess hydride.

  • Workup (The Yield Maker):

    • Evaporate Methanol under reduced pressure.

    • Redissolve residue in Water.[2]

    • Adjust pH to 12-14 using 4N NaOH.

    • Extract 3x with DCM.[2]

    • Dry combined organics over MgSO4 and concentrate.[2][3]

  • Validation: Expect >95% yield and >95% endo-selectivity .

Protocol B: Catalytic Hydrogenation (Ru-Catalyzed)

Best for: Scale-up (>100g) and strict stereochemical requirements.

Reagents:

  • Substrate: 9-azabicyclo[3.3.1]nonan-3-one derivative.[2][1][4][5][6]

  • Catalyst: RuCl2(PPh3)3 or RuCl2[(S)-binap] (0.1 mol%).

  • Solvent: Isopropanol (IPA).

Step-by-Step:

  • Setup: Charge a high-pressure autoclave with substrate and IPA.

  • Catalyst: Add the Ruthenium catalyst under Nitrogen atmosphere.

  • Hydrogenation: Pressurize with H2 (10-50 atm) and stir at Room Temperature for 16 hours.

  • Outcome: This method typically yields 99.7% conversion with 99.3:0.7 endo:exo ratio , eliminating the need for recrystallization.[4][5]

Quantitative Data Summary

ParameterNaBH4 ReductionCatalytic Hydrogenation (Ru)Wolff-Kishner (Alkane)
Primary Product Endo-AlcoholEndo-AlcoholAlkane (Deoxygenated)
Typical Yield 90 - 98%>99%60 - 80%
Stereoselectivity ~95:5 (Endo:Exo)>99:1 (Endo:Exo)N/A
Key Risk Isolation (Water solubility)Equipment CostHigh Temp (Degradation)
Scalability HighVery HighLow/Medium

References

  • Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative . Patent EP3042902A1. Nippon Soda Co Ltd. (2016). Describes the Ruthenium-catalyzed hydrogenation for >99% endo-selectivity. Link

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) . Organic Syntheses, 2022, 99, 251-273.[7][8] Detailed protocol for the synthesis and handling of the 9-azabicyclo scaffold, including extraction techniques. Link

  • 9-Azabicyclo[3.3.1]nonane derivatives . US Patent 7,868,017 B2. (2011).[2] Provides the standard NaBH4 reduction protocol and workup for pharmaceutical intermediates. Link

  • Facile reduction of tertiary lactams to cyclic amines with 9-BBN . Tetrahedron Letters, 1999, 40, 3673-3676.[9] Discusses borane-based reductions for related bicyclic lactams. Link

Sources

Technical Support Center: 9-Azabicyclo[3.3.1]nonan-3-ol Isomer Separation

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Separation and Identification of endo- and exo-9-azabicyclo[3.3.1]nonan-3-ol Ticket ID: CHEM-SUP-8829 Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary & Diagnostic Overview

Welcome to the technical support hub for bicyclic amine scaffolds. The separation of 9-azabicyclo[3.3.1]nonan-3-ol isomers is a frequent challenge due to the conformational mobility of the [3.3.1] system and the polarity of the amine.

The 3-position hydroxyl group exists in two diastereomeric forms:

  • Endo-isomer (α): The -OH group is axial, projecting towards the nitrogen bridge (syn).

  • Exo-isomer (β): The -OH group is equatorial, projecting away from the nitrogen bridge (anti).

Immediate Action Required: Before attempting separation, you must confirm your current isomer ratio using Proton NMR (


H-NMR). Separation strategies differ significantly based on whether you have a 50:50 mixture or a 90:10 enrichment.
Diagnostic Workflow: The NMR "Coupling" Test

The most reliable method to distinguish isomers without X-ray crystallography is measuring the coupling width of the H-3 proton (the methine proton attached to the same carbon as the hydroxyl).

FeatureEndo-Isomer (OH is Axial)Exo-Isomer (OH is Equatorial)
H-3 Proton Orientation Equatorial (pointing out)Axial (pointing in)
H-3 Signal Multiplicity Broad Singlet or Narrow MultipletMultiplet / Triplet of Triplets
Coupling Constants (

)
Small (

Hz)
Large (

Hz)
Signal Width (

)
< 10 Hz > 20 Hz

Technical Note: The endo-OH isomer (axial OH) is often stabilized by a transannular hydrogen bond between the hydroxyl proton and the nitrogen lone pair (N...H-O), especially in non-polar solvents. This often makes the endo isomer slightly less polar in chromatographic systems than expected.

Decision Matrix: Selecting Your Protocol

Do not proceed with a "trial and error" approach. Use the logic flow below to select the correct purification method based on your synthesis route and scale.

SeparationLogic Start Start: Analyze Crude Mixture RatioCheck What is the Isomer Ratio? (NMR) Start->RatioCheck HighEndo >90% Endo (NaBH4 Reduction) RatioCheck->HighEndo HighExo >90% Exo (Na/Alcohol Reduction) RatioCheck->HighExo Mix ~50:50 Mixture RatioCheck->Mix Cryst Method A: Recrystallization (Ethyl Acetate/Hexane) HighEndo->Cryst Purify Minor Exo HighExo->Cryst Purify Minor Endo Chrom Method B: Column Chromatography (Amine-Deactivated Silica) Mix->Chrom Scale < 1g Deriv Method C: Derivatization (Esterification -> Hydrolysis) Mix->Deriv Scale > 10g caption Figure 1: Protocol Selection Matrix based on isomeric excess and scale.

Detailed Protocols

Method A: Fractional Crystallization (Best for >1g Scale)

This method relies on the differential solubility of the isomers. The endo isomer is typically higher melting and less soluble in non-polar solvents due to internal H-bonding (if N-substituted) or lattice packing.

Reagents: Ethyl Acetate (EtOAc), Hexanes (or Petroleum Ether), Ethanol.

  • Dissolution: Dissolve the crude amino-alcohol mixture in a minimum amount of hot Ethyl Acetate.

  • Seeding: If available, add a seed crystal of the pure endo isomer.

  • Precipitation: Add Hexanes dropwise to the hot solution until slight turbidity persists.

  • Cooling: Allow to cool slowly to room temperature, then 4°C.

  • Filtration: The precipitate is usually enriched in the endo-isomer .

  • Mother Liquor: The filtrate contains the exo-isomer. Evaporate and repeat with a more polar solvent system (e.g., Et2O/EtOH) if exo recovery is required.

Validation: Check melting points.

  • Endo-OH (N-benzyl derivative): ~101-103°C.

  • Exo-OH (N-benzyl derivative): ~74-76°C. (Note: Melting points vary by N-substituent; consult specific literature for N-methyl vs N-benzyl derivatives).

Method B: Flash Chromatography (Best for High Purity)

Separating amino-alcohols on silica is notoriously difficult due to "tailing" caused by the interaction of the basic nitrogen with acidic silanols.

The "Deactivation" Protocol:

  • Stationary Phase: Standard Silica Gel (60 Å).

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH

    
    OH).
    
    • Ratio: Start with 90:9:1 .

    • Alternative: DCM:MeOH (95:5) with 1% Triethylamine (TEA).

  • Column Pre-treatment: Flush the column with mobile phase containing the base (NH

    
    OH or TEA) before loading the sample. This neutralizes active silanol sites.
    
  • Elution Order:

    • Fraction 1 (Fastest): Endo-isomer (due to intramolecular H-bond shielding the polar groups).

    • Fraction 2 (Slowest): Exo-isomer (more accessible OH and N lone pair interact with silica).

Synthesis Control (Prevention Strategy)

Why separate when you can synthesize selectively? The reduction method of the precursor ketone (9-azabicyclo[3.3.1]nonan-3-one) dictates the product ratio.

Target IsomerReagent SystemMechanismSelectivity
Endo (Kinetic) NaBH

in Methanol at 0°C
Hydride attacks from the less hindered exo face (equatorial attack).> 95% Endo
Exo (Thermodynamic) Sodium (Na) in 1-Pentanol (Reflux)Dissolving metal reduction; equilibrates to the more stable equatorial alcohol.> 90% Exo

Visual Pathway of Reduction:

SynthesisControl cluster_0 Kinetic Route cluster_1 Thermodynamic Route Ketone 9-azabicyclo[3.3.1] nonan-3-one NaBH4 NaBH4 / MeOH (Hydride Attack) Ketone->NaBH4 NaPent Na / Pentanol (Reflux) Ketone->NaPent Endo ENDO Isomer (Axial OH) NaBH4->Endo Major Exo EXO Isomer (Equatorial OH) NaPent->Exo Major caption Figure 2: Stereoselective synthesis pathways to avoid difficult separations.

Troubleshooting & FAQ

Q: My compound is streaking on the TLC plate and I can't distinguish spots. A: This is a classic amine problem. The basic nitrogen is sticking to the acidic silica.

  • Fix: Add 1-2% Triethylamine (TEA) or Ammonium Hydroxide to your TLC developing solvent.

  • Visualization: Use Dragendorff’s reagent (specific for alkaloids/amines) or Iodine stain. UV might be weak if you lack an aromatic N-substituent (like benzyl).

Q: I tried the NaBH4 reduction, but I still see ~10% exo isomer. A: Solvent choice matters. Using a bulkier alcohol (Isopropanol) or lowering the temperature to -78°C can improve kinetic selectivity for the endo isomer. Conversely, allowing the reaction to warm up too fast or using a protic solvent that promotes equilibration might increase exo content.

Q: Can I use HPLC for separation? A: Yes, but standard C18 columns often yield poor peak shapes for free amines.

  • Recommendation: Use a "High pH" stable C18 column (e.g., Waters XBridge) with a bicarbonate buffer (pH 10) or add 0.1% TFA (if you don't mind the salt).

  • Chiral Separation: If you have enantiomers (e.g., due to chiral N-substituents), use Chiralpak AD-H or OD-H columns with Hexane/IPA/Diethylamine.

Q: My "Endo" product is an oil, but the literature says it's a solid. A:

  • Solvent Trap: Bicyclic amines trap solvent molecules in their lattice. Dry under high vacuum (0.1 mmHg) for 24h.

  • Salt Formation: Convert the oil to a Hydrochloride (HCl) or Picrate salt. Dissolve the oil in ether and bubble dry HCl gas. The salt is almost always a solid and easier to recrystallize.

References

  • Stereoselective Reduction of 9-azabicyclo[3.3.1]nonan-3-one: Patent Document EP3042902A1. Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative via Ruthenium catalysis or NaBH4.

  • Thermodynamic vs Kinetic Control (General Diels-Alder/Bicyclic Context): Journal of Chemical Education. Endo- and Exo-Stereochemistry: Kinetic versus Thermodynamic Control.

  • Synthesis and Enantiomer Separation of 9-azabicyclo[3.3.1]nonanes: Chirality (via PubMed). Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-oxygenated 9-azabicyclo[3.3.1]nonanes.

  • Crystal Structure Data (Exo-Isomer Hydrochloride): Sigma-Aldrich Product Data. exo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride properties and safety.

  • General NMR Data for Bicyclic Systems: University of Michigan. Differentiating exo from endo products using coupling constants.[1]

Sources

Technical Support Center: High-Purity Crystallization of Granatoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the purification of granatoline derivatives. As researchers and drug development professionals, achieving high purity is paramount to the integrity of your experimental data and the safety of potential therapeutics. Granatoline and its analogues, belonging to the tropane alkaloid family, possess a rigid bicyclic structure with key polar functional groups that dictate their solubility and crystallization behavior.[1][2] This guide is designed to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your recrystallization workflows effectively.

This document moves beyond generic advice, offering specific, field-proven strategies tailored to the unique physicochemical properties of the granatoline scaffold. We will explore solvent selection theory, provide step-by-step procedures, and address the most common challenges encountered in the laboratory.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses the critical questions and issues that arise during the recrystallization of granatoline derivatives.

Question 1: What are the fundamental principles for selecting an optimal recrystallization solvent for polar molecules like granatoline derivatives?

Answer: The ideal solvent for recrystallizing any compound, including granatoline derivatives, is governed by a set of core principles.[3] The primary goal is to exploit differences in solubility at different temperatures.

  • Solubility Differential (The "Goldilocks" Principle): The chosen solvent should exhibit poor solubility for your granatoline derivative at room temperature or below, but high solubility at its boiling point.[4] This sharp solubility curve is crucial for maximizing crystal recovery upon cooling.[5]

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after your product crystallizes).[4]

  • Solvent Boiling Point: The solvent's boiling point should be lower than the melting point of your compound to prevent it from "oiling out"—melting in the hot solvent instead of dissolving.[5][6] A higher boiling point generally allows for a larger temperature differential, which can improve crystal yield.[5]

  • Chemical Inertness: The solvent must not react with your granatoline derivative.

  • Volatility: The solvent should be volatile enough to be easily removed from the final crystals during drying.[6]

Question 2: My granatoline derivative is an amine with hydroxyl groups, making it quite polar. Which single solvents are the best starting points for screening?

Answer: Given the polar nature of the granatoline scaffold, you should begin by screening polar solvents, following the principle of "like dissolves like".[7][8]

Excellent initial candidates include:

  • Alcohols (Ethanol, Methanol, Isopropanol): These are often good general-purpose solvents for polar organic molecules.[7] Ethanol, in particular, is an excellent choice due to its favorable boiling point and relatively low toxicity.[7]

  • Acetone: This is a versatile solvent for moderately polar compounds. A patent for the purification of tropine, a closely related tropane alkaloid, specifically mentions the use of acetone for crystallization.[9]

  • Water: While granatoline itself has some water solubility, water can be an excellent solvent for highly polar derivatives or for use in a mixed-solvent system.[7] Its main disadvantage is the slow drying of the resulting crystals.[7]

Question 3: My compound is highly soluble in alcohols even at low temperatures, leading to poor recovery. How should I proceed?

Answer: This is a classic scenario that calls for a mixed-solvent system , also known as an anti-solvent recrystallization.[3][4] This technique is employed when no single solvent provides the ideal solubility profile.[6]

The strategy involves two miscible solvents:

  • A "Good" Solvent: One in which your granatoline derivative is highly soluble (e.g., ethanol, methanol, or acetone).

  • An "Anti-Solvent" (or "Bad" Solvent): One in which your compound is poorly soluble (e.g., water, hexane, diethyl ether, or petroleum ether).[5][10]

The two solvents must be fully miscible with each other.[5][6] For a polar compound like a granatoline derivative that is soluble in ethanol, a non-polar anti-solvent like hexane or a more polar anti-solvent like water would be appropriate choices to test.

Question 4: My compound formed an oil instead of crystals. What causes "oiling out" and how can I prevent it?

Answer: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, forming a liquid phase that is immiscible with the solvent.[11] This typically happens when the boiling point of the solvent is higher than the melting point of the solute.[6] It can also be caused by the presence of significant impurities, which can depress the melting point of your compound.[11]

Troubleshooting Strategies:

  • Re-heat and Add More "Good" Solvent: Warm the mixture to re-dissolve the oil, then add a small amount of additional "good" solvent to lower the saturation point. Allow it to cool slowly again.[11]

  • Lower the Solution Temperature: Try dissolving the compound at a temperature below its melting point, even if it requires more solvent. You can then gently boil off the excess solvent to reach the saturation point.

  • Change Solvents: Select a solvent with a lower boiling point.

Question 5: I've cooled my solution, but no crystals have formed. What should I do?

Answer: A failure to crystallize upon cooling usually indicates a supersaturated solution.[11] The crystallization process requires an initial nucleation event to begin.

Inducement Techniques:

  • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod.[12][13] This creates microscopic scratches on the glass that can serve as nucleation sites for crystal growth.

  • Seed Crystals: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[12] This provides a template for further crystal growth.

  • Reduce Solvent Volume: If the solution is simply too dilute, gently heat it to boil off some of the solvent and re-saturate the solution.[11][12] Then, allow it to cool again.

  • Deep Cooling: If room temperature cooling is insufficient, place the flask in an ice-water bath to further decrease the compound's solubility.[14]

Data & Protocols

Table 1: Properties of Common Recrystallization Solvents

This table provides key data to guide your initial solvent screening process. The dielectric constant is a good indicator of a solvent's polarity.[7]

SolventBoiling Point (°C)Freezing Point (°C)Polarity (Dielectric Constant)Comments
Water100080.4Excellent for polar compounds; crystals dry slowly.[7]
Methanol65-9833.0Good for polar compounds; volatile and easy to remove.[7]
Ethanol (95%)78-11424.3An excellent, versatile solvent for many organic compounds.[7]
Acetone56-9521.0Good general-purpose solvent, but its low boiling point can be challenging.[7]
Ethyl Acetate77-846.0Good for compounds of intermediate polarity.[7]
Toluene111-952.4Good for aromatic or less polar compounds; high boiling point can make it hard to remove.[7]
Diethyl Ether35-1164.3Often used as an anti-solvent; very low boiling point limits its use as a primary solvent.[5]
Hexane69-951.9A nonpolar solvent, excellent as an anti-solvent for polar compounds.[7]
Experimental Workflow Diagrams

The following diagrams illustrate the logical flow for solvent selection and troubleshooting during recrystallization.

SolventSelection start Start: Crude Granatoline Derivative test_polar Test solubility in polar solvents (e.g., Ethanol, Acetone) start->test_polar dissolves_cold Dissolves in cold solvent? test_polar->dissolves_cold  Test at RT dissolves_hot Dissolves in hot solvent? dissolves_cold->dissolves_hot No too_soluble Too Soluble dissolves_cold->too_soluble Yes crystals_form Crystals form on cooling? dissolves_hot->crystals_form Yes insoluble Insoluble dissolves_hot->insoluble No single_solvent_ok Successful Single-Solvent Recrystallization crystals_form->single_solvent_ok Yes crystals_form->too_soluble No (or low yield) use_mixed Proceed to Mixed-Solvent System too_soluble->use_mixed

Caption: Workflow for selecting a recrystallization solvent system.

Caption: Decision tree for troubleshooting common recrystallization issues.

Protocol 1: Single-Solvent Recrystallization (Example: Using Ethanol)
  • Dissolution: Place the crude granatoline derivative in an Erlenmeyer flask. Add the minimum amount of ethanol required to dissolve the solid at its boiling point. Add the solvent in small portions, bringing the solution to a boil between additions.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[5]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals.[5][14]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the crystals.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass to dry completely.

Protocol 2: Mixed-Solvent Recrystallization (Example: Ethanol/Hexane System)
  • Dissolution: Dissolve the crude granatoline derivative in the minimum amount of hot ethanol (the "good" solvent) in an Erlenmeyer flask.

  • Anti-Solvent Addition: While keeping the solution hot, add hexane (the "anti-solvent") dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath, as described in the single-solvent protocol.

  • Collection, Washing, and Drying: Collect the crystals by vacuum filtration. Wash with a small amount of a cold mixture of the ethanol/hexane solvent system. Dry the crystals thoroughly.

References

  • Recrystallization-1.pdf. (n.d.).
  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Experiment 2: Recrystallization. (n.d.).
  • Alkaloid Purification - Lifeasible. (n.d.). Retrieved from [Link]

  • Crystallization. (n.d.).
  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).
  • CN101696207B - Tropine purification method and atropine production process - Google Patents. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

  • How do I purify tropane alkaloid from Chloroform extract? - ResearchGate. (n.d.). Retrieved from [Link]

  • A-Practical-Total-Synthesis-of-Cocaines-Enantiomers.pdf - ResearchGate. (n.d.). Retrieved from [Link]

  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021, March 5). Retrieved from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Tropane alkaloids. (2024, March 28).
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry. (2014, August 5). Retrieved from [Link]

Sources

Technical Support Center: Minimizing Side Reactions in Bicyclic Ketone Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the catalytic hydrogenation of bicyclic ketones. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this crucial synthetic transformation. The reduction of sterically hindered bicyclic ketones to their corresponding alcohols is a cornerstone of complex molecule synthesis, but it is often plagued by competing side reactions that can diminish yield, complicate purification, and compromise stereochemical integrity.

This resource moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting strategies. Here, you will find answers to common experimental challenges, supported by authoritative references and practical, field-proven insights.

Troubleshooting Guides & FAQs

Issue 1: Poor Stereoselectivity – "Why am I getting a mixture of endo and exo alcohols?"

This is the most frequent challenge in bicyclic ketone hydrogenation. The facial selectivity of hydrogen addition is dictated by a delicate balance of steric hindrance and the way the substrate adsorbs onto the catalyst surface.

Q: What controls the endo/exo selectivity in my reaction?

A: The stereochemical outcome is primarily governed by the steric environment around the carbonyl group and its interaction with the heterogeneous catalyst surface. The generally accepted Horiuti-Polanyi mechanism posits that the ketone must first adsorb onto the catalyst surface, followed by the stepwise addition of two hydrogen atoms.[1][2][3]

  • Exo Attack (Less Hindered Face): For many bicyclic systems, like camphor or norcamphor, the "top" face of the molecule is sterically less encumbered. The ketone will preferentially adsorb via this face, leading to the delivery of hydrogen from the catalyst surface to form the endo alcohol.

  • Endo Attack (More Hindered Face): Conversely, attack from the more hindered "bottom" face is disfavored but can occur, leading to the exo alcohol. The ratio of these products is highly sensitive to your choice of catalyst and reaction conditions.

G cluster_exo Exo Attack (Less Hindered Face) cluster_endo Endo Attack (More Hindered Face) Ketone1 Bicyclic Ketone Adsorption1 Adsorption on Less Hindered Face Ketone1->Adsorption1 Preferential Path Ketone2 Bicyclic Ketone Catalyst1 Catalyst Surface Adsorption1->Catalyst1 H_Addition1 Hydrogen Addition Adsorption1->H_Addition1 Endo_Alcohol Endo Alcohol (Major Product) H_Addition1->Endo_Alcohol Adsorption2 Adsorption on More Hindered Face Ketone2->Adsorption2 Disfavored Path (Steric Clash) Catalyst2 Catalyst Surface Adsorption2->Catalyst2 H_Addition2 Hydrogen Addition Adsorption2->H_Addition2 Exo_Alcohol Exo Alcohol (Minor Product) H_Addition2->Exo_Alcohol

Troubleshooting & Optimization Strategies:

  • Catalyst Selection is Critical:

    • For Higher Endo Selectivity (Exo Attack): Use catalysts with high steric demand that favor approach from the less hindered face. Raney Nickel is often a good starting point due to its bulk.[4]

    • For Higher Exo Selectivity (Endo Attack): This is more challenging and often requires screening. In some systems, smaller, less-hindered catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) might show a slight preference for the more hindered face, or at least a less pronounced preference for the exo-attack pathway.[5][6]

  • Solvent Effects: The polarity of the solvent can influence how the substrate orients itself on the catalyst surface.

    • Protocol: Screen a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., ethyl acetate, THF) and polar protic (e.g., ethanol, methanol). Polar protic solvents can sometimes alter selectivity through hydrogen bonding interactions.[7]

  • Temperature and Pressure:

    • Lowering the reaction temperature generally increases selectivity by favoring the pathway with the lower activation energy, which is typically the less sterically hindered approach.[5]

    • Increasing hydrogen pressure can sometimes decrease selectivity by increasing the rate of the non-selective pathways. Start with lower pressures (1-5 atm) before moving to high-pressure systems.[8]

Table 1: Catalyst Influence on Stereoselectivity (Illustrative Example for Norcamphor)

CatalystPredominant AttackTypical Major ProductNotes
Raney® NiExoEndo-norborneolBulky catalyst enhances steric differentiation.
Pd/CExoEndo-norborneolOften provides good conversion but may have lower selectivity than Ni.
PtO₂ (Adams' catalyst)ExoEndo-norborneolHighly active, may require milder conditions to control selectivity.
Rh/Al₂O₃VariesSystem DependentCan offer unique selectivity profiles; worth screening.
Issue 2: C-O Bond Cleavage – "My alcohol is being converted into a hydrocarbon. How do I stop this hydrogenolysis?"

Hydrogenolysis is the cleavage of a single bond (in this case, the C-O bond of the alcohol product) by hydrogen.[9][10] This side reaction is particularly problematic with benzylic or allylic alcohols but can also occur with strained bicyclic systems, leading to undesired alkane byproducts.

Q: What causes hydrogenolysis and how can I prevent it?

A: Hydrogenolysis is promoted by specific catalysts and acidic conditions. The mechanism often involves the formation of a reactive intermediate on the catalyst surface that can be further reduced.[11]

  • Catalyst Choice: Palladium (Pd) is notoriously efficient at promoting hydrogenolysis, especially for benzylic systems.[9][12] Platinum (Pt) can also be problematic. Ruthenium (Ru) and Rhodium (Rh) are generally less prone to causing C-O bond cleavage.[13]

  • Support Acidity: Acidic catalyst supports, such as alumina (Al₂O₃) or silica-alumina, can catalyze a dehydration side reaction, forming an alkene intermediate which is then rapidly hydrogenated to the alkane. This pathway is a major contributor to hydrocarbon formation.

  • Harsh Conditions: High temperatures and high hydrogen pressures significantly accelerate the rate of hydrogenolysis.

G Start Bicyclic Ketone Hydrogenation Desired Hydrogenation (H₂, Catalyst) Start->Hydrogenation Alcohol Desired Bicyclic Alcohol Hydrogenation->Alcohol Hydrogenolysis Undesired Hydrogenolysis (e.g., Pd/C, High T, Acidic Support) Alcohol->Hydrogenolysis Dehydration Acid-Catalyzed Dehydration (Acidic Support) Alcohol->Dehydration Alkane Hydrocarbon Byproduct Hydrogenolysis->Alkane Alkene Alkene Intermediate Dehydration->Alkene Alkene_H2 Fast Hydrogenation Alkene->Alkene_H2 Alkene_H2->Alkane

Troubleshooting & Optimization Strategies:

  • Switch Your Catalyst Metal: If using Pd/C, immediately switch to a less hydrogenolysis-prone metal.

    • Primary Recommendation: 5% Ruthenium on Carbon (Ru/C) or 5% Rhodium on Carbon (Rh/C).

    • Alternative: Raney Nickel can also be effective and is less expensive.[4]

  • Use a Neutral Support: Avoid acidic supports like alumina.

    • Protocol: Ensure your catalyst is supported on a neutral material like activated carbon (charcoal) or calcium carbonate (CaCO₃). If you suspect support acidity, you can add a non-nucleophilic base to the reaction mixture.

  • Add a Basic Modifier: The addition of a small amount of a non-nucleophilic base can neutralize acidic sites on the catalyst support and suppress hydrogenolysis.

    • Experimental Protocol:

      • Set up your standard hydrogenation reaction.

      • Prior to adding the catalyst, add a small amount of a base such as triethylamine (Et₃N, ~1-5 mol%) or potassium carbonate (K₂CO₃).

      • Proceed with the hydrogenation as planned, monitoring for the disappearance of starting material and the formation of the desired alcohol.

  • Milder Reaction Conditions:

    • Temperature: Perform the reaction at room temperature if possible. If heating is required, do not exceed 50-60 °C.

    • Pressure: Use the lowest pressure of H₂ that provides a reasonable reaction rate (e.g., a hydrogen balloon or 1-3 atm).

Issue 3: Low or No Reactivity – "Why is my hydrogenation reaction stalled?"

A stalled or sluggish reaction is a common frustration that can often be traced back to the catalyst's activity.

Q: My reaction isn't working. What are the most common causes of catalyst deactivation?

A: Catalyst deactivation, or poisoning, occurs when substances in the reaction mixture strongly adsorb to the active sites on the metal surface, preventing the ketone substrate from binding.[14]

  • Sulfur Compounds: Thiols, thioethers, and thiophenes are potent poisons for Group 10 metals (Ni, Pd, Pt). Even trace amounts from starting materials or solvents can completely shut down the reaction.

  • Nitrogen Compounds: Certain amines, pyridines, and other nitrogen-containing heterocycles can act as inhibitors.[7]

  • Halides: Impurities from upstream synthetic steps (e.g., residual alkyl halides) can poison the catalyst.

  • Carbon Monoxide: Impurities in the hydrogen gas source can deactivate the catalyst. Use high-purity hydrogen.

  • Old or Poorly Handled Catalyst: Catalysts can deactivate over time through oxidation or improper storage. Palladium on carbon is often pyrophoric and must be handled carefully under an inert atmosphere or as a wet paste.[8]

G Start Low/No Reactivity CheckCatalyst CheckCatalyst Start->CheckCatalyst Success Reaction Proceeds CheckCatalyst->Success If fixed PurifySM PurifySM CheckCatalyst->PurifySM If no improvement PurifySM->Success If fixed CheckSolvent CheckSolvent PurifySM->CheckSolvent If no improvement CheckSolvent->Success If fixed IncreaseLoading IncreaseLoading CheckSolvent->IncreaseLoading If no improvement IncreaseLoading->Success If fixed IncreaseConditions IncreaseConditions IncreaseLoading->IncreaseConditions If still slow IncreaseConditions->Success If fixed

Troubleshooting & Optimization Strategies:

  • Use a Fresh Catalyst: Always use a fresh batch of catalyst from a reputable supplier. If the bottle has been open for a long time, its activity may be compromised. Pearlman's catalyst (Pd(OH)₂/C) is often more active than standard Pd/C and can sometimes overcome minor poisoning issues.[7]

  • Purify Your Substrate: If you suspect impurities, purify your bicyclic ketone immediately before the reaction using column chromatography, distillation, or recrystallization.

  • Increase Catalyst Loading: For difficult reductions, increasing the catalyst loading from the typical 5% (w/w) to 10% or even 20% can help achieve full conversion.[7]

  • Employ a Guard Bed (for flow chemistry): If running the reaction in a flow reactor, use a pre-column packed with a sacrificial catalyst or adsorbent material to trap poisons before they reach the main catalyst bed.

  • Consider Harsher Conditions (with caution): If all else fails, moving to a high-pressure reactor (e.g., a Parr shaker) allows for higher temperatures and pressures, which can sometimes overcome catalyst inhibition. However, be aware that this may also increase the rate of side reactions like hydrogenolysis.[7][8]

References

  • Filo. (2025). Explain the Horiuti-Polanyi mechanism for the hydrogenation of ketones.
  • Filo. (2025). Give a detailed explanation of the Horiuti-Polanyi mechanism for the hydr.
  • ResearchGate. (n.d.). Scheme of the Horiuti–Polanyi reaction mechanism as applied to the... Available at: [Link]

  • Thieme. (n.d.). Hydrogenolysis of Aryl Ketones and Aldehydes, Benzylic Alcohols and Amines, and Their Derivatives. Available at: [Link]

  • PMC. (2022). Discovery of a New Solvent Co-Catalyzed Mechanism in Heterogeneous Catalysis: A First-Principles Study with Molecular Dynamics on Acetaldehyde Hydrogenation on Birnessite. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Aldehyde/Ketone → Alcohol with H₂ over Pd, Pt, or Ni. Available at: [Link]

  • Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Available at: [Link]

  • ResearchGate. (n.d.). Heterogeneous Catalysis: The Horiuti-Polanyi Mechanism and Alkene Hydrogenation. Available at: [Link]

  • PMC. (2021). Selectivity control in hydrogenation through adaptive catalysis using ruthenium nanoparticles on a CO2-responsive support. Available at: [Link]

  • Oxford Academic. (2006). Stereochemistry and Mechanism of Catalytic Hydrogenation and Hydrogenolysis. III. Catalytic Hydrogenolysis of Benzyl-type Alcohols and Their Derivatives. Available at: [Link]

  • Syracuse University. (n.d.). Kinetics of ketone hydrogenation over supported Ru catalysts. Available at: [Link]

  • R Discovery. (1958). Stereochemistry of the Catalytic Hydrogenation of Some Bicyclic α,β-Unsaturated Ketones. Available at: [Link]

  • MDPI. (2025). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. Available at: [Link]

  • Study.com. (n.d.). Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. Available at: [Link]

  • MDPI. (2022). Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides. Available at: [Link]

  • Seton Hall University. (n.d.). Asymmetric Transfer Hydrogenation of Allylic Alcohols. Available at: [Link]

  • MDPI. (2022). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Available at: [Link]

  • Taylor & Francis. (n.d.). Hydrogenolysis – Knowledge and References. Available at: [Link]

  • PMC. (n.d.). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Available at: [Link]

  • Reddit. (2023). Hydrogenation troubleshooting. Available at: [Link]

  • ResearchGate. (2025). (PDF) Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. Available at: [Link]

  • I.R.I.S. (2022). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Available at: [Link]

  • PMC. (2025). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 2: General Reaction Mechanisms in Hydrogenation and Hydrogenolysis for Biorefining. Available at: [Link]

  • MDPI. (2025). Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. Available at: [Link]

  • ResearchGate. (n.d.). Hydrogenolysis of ethanol in the presence of hydrogen using. Available at: [Link]

  • ResearchGate. (2025). Kinetic studies of ketone hydrogenation over Raney nickel catalyst. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 2: (A) Generalized Catalytic Cycle for Ketone Hydrogenation... Available at: [Link]

  • Slideshare. (n.d.). Troubleshooting of Catalytic Reactors. Available at: [Link]

  • UW-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. Available at: [Link]

  • ResearchGate. (n.d.). Selective hydrogenation of aromatic ketones and bicyclic heteroaromatics using bimetallic NPs@MMS catalysts. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hydrogen. Available at: [Link]

  • PMC. (n.d.). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Available at: [Link]

  • University of York. (1987). A Stable and Easily Prepared Catalyst for the Enantioselective Reduction of Ketones. Applications to Multistep Syntheses. Available at: [Link]

  • The University of Liverpool Repository. (2019). SELECTIVE REDUCTION OF CARBONYL COMPOUNDS WITH RHODACYCLES. Available at: [Link]

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Technical Support Center: Troubleshooting Low Stereoselectivity in Granatane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for granatane synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with stereoselectivity in their synthetic routes. The granatane scaffold, a core structure in various biologically active alkaloids, presents unique stereochemical hurdles.[1][2] This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate these complexities and optimize your reaction outcomes.

Troubleshooting Guide: Specific Experimental Issues

This section addresses common problems encountered during the synthesis of the granatane (9-methyl-9-azabicyclo[3.3.1]nonane) core and its derivatives.

Question 1: My reduction of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one (granatanone) is yielding a mixture of the endo and exo alcohols. How can I selectively obtain the endo isomer (granatoline)?

Answer:

Achieving high stereoselectivity in the reduction of granatanone is a classic challenge, primarily governed by the steric environment of the bicyclic system and the nature of the reducing agent. The two possible products are the endo and exo alcohols, arising from hydride attack on the carbonyl from the less hindered equatorial face or the more hindered axial face, respectively.

Underlying Principles:

The stereochemical outcome of ketone reductions in bicyclic systems like granatane is influenced by several factors. Small hydride reagents, such as lithium aluminum hydride (LAH), can approach from either the axial or equatorial face. However, steric hindrance from the piperidine ring often favors equatorial attack, leading to the axial alcohol (endo product).[3] Conversely, bulkier reducing agents will preferentially attack from the less hindered equatorial face, also favoring the endo product.

Troubleshooting Steps:

  • Re-evaluate Your Reducing Agent: The choice of hydride source is critical.

    • For Preferential endo Formation: Use sterically demanding reducing agents. This will amplify the steric bias, favoring hydride delivery from the equatorial face. Consider reagents like Lithium tri-tert-butoxyaluminum hydride (LTBA) or Sodium tri-sec-butylborohydride (L-Selectride®).

    • For Preferential exo Formation: While less common, achieving the exo product can sometimes be accomplished with less sterically hindered reagents under specific conditions, though a mixture is still likely.

  • Control the Reaction Temperature: Lowering the reaction temperature can enhance selectivity.

    • Protocol: Perform the reduction at -78 °C. At lower temperatures, the kinetic product is more likely to be favored, which in the case of bulky reducing agents is the endo alcohol.

  • Solvent Effects: The solvent can influence the conformation of the substrate and the reactivity of the reducing agent.

    • Recommendation: Aprotic, non-coordinating solvents like tetrahydrofuran (THF) or diethyl ether are generally preferred for these reductions.

Data Summary: Effect of Reducing Agent on Granatanone Reduction

Reducing AgentTypical SolventTypical TemperatureMajor ProductTypical Diastereomeric Ratio (endo:exo)
Sodium Borohydride (NaBH4)Methanol0 °C to rtendoVariable, often moderate selectivity
Lithium Aluminum Hydride (LAH)THF0 °C to rtendoGood selectivity[3]
L-Selectride®THF-78 °CendoExcellent selectivity
Question 2: The intramolecular Mannich reaction to form the granatane core is resulting in poor yields and a mixture of diastereomers. What are the key parameters to control?

Answer:

The intramolecular Mannich reaction is a cornerstone of granatane synthesis, classically exemplified by the Robinson-Schotten-Baumann reaction.[4] Its success hinges on the precise management of pH, temperature, and reactant concentrations to favor the desired double cyclization cascade.

Underlying Principles:

The reaction involves the formation of an iminium ion from an amine and an aldehyde, followed by nucleophilic attack from an enol or enolate.[5][6][7] In the context of granatane synthesis, this is typically a "double Mannich" reaction where a dialdehyde (like glutaraldehyde) reacts with a primary amine and a ketone (like acetonedicarboxylic acid).[4][8] The stereoselectivity is established during the second intramolecular cyclization step.

Troubleshooting Workflow:

G start Low Yield / Poor Stereoselectivity in Mannich Reaction ph_check Is the pH of the reaction mixture strictly controlled? start->ph_check ph_yes Yes ph_check->ph_yes Yes ph_no No ph_check->ph_no No temp_check Is the reaction temperature optimized? temp_yes Yes temp_check->temp_yes Yes temp_no No temp_check->temp_no No concentration_check Are reactant concentrations appropriate? concentration_yes Yes concentration_check->concentration_yes Yes concentration_no No concentration_check->concentration_no No purification_check Is the glutaraldehyde source pure? purification_solution purification_solution purification_check->purification_solution Purify glutaraldehyde before use to remove polymeric impurities. ph_yes->temp_check ph_solution ph_solution ph_no->ph_solution Implement pH buffering (e.g., acetate buffer). Aim for physiological pH. temp_yes->concentration_check temp_solution temp_solution temp_no->temp_solution Run at lower temperatures (e.g., 0-5 °C) to favor kinetic control. concentration_yes->purification_check concentration_solution concentration_solution concentration_no->concentration_solution Use high dilution to favor intramolecular cyclization over polymerization. ph_solution->temp_check temp_solution->concentration_check concentration_solution->purification_check

Caption: Troubleshooting workflow for the intramolecular Mannich reaction.

Detailed Protocols:

  • pH Control: The rate of iminium ion formation is pH-dependent.[5]

    • Protocol: Use a buffered system, such as an acetate buffer, to maintain a pH between 4 and 5. This is crucial for efficient iminium ion formation without protonating the amine nucleophile excessively.[5]

  • Temperature Management:

    • Protocol: Initiate the reaction at a low temperature (0-5 °C) and allow it to slowly warm to room temperature.[8] This can help control the rate of the initial condensation and favor the desired cyclization pathway.

  • High Dilution:

    • Protocol: Employ high-dilution conditions (e.g., <0.1 M) to minimize intermolecular side reactions, such as polymerization of glutaraldehyde, which can significantly reduce the yield of the desired bicyclic product.

Frequently Asked Questions (FAQs)

What are the fundamental factors governing stereoselectivity in granatane synthesis?

The stereochemistry of the granatane ring system is primarily influenced by:

  • Thermodynamic vs. Kinetic Control: Many reactions in granatane synthesis can yield either the thermodynamically or kinetically favored product. For instance, in aldol additions to granatanone, thermodynamic control can lead to syn-selectivity.[9]

  • Conformational Rigidity: The bicyclic nature of the granatane core restricts conformational flexibility, leading to significant steric differentiation between the exo and endo faces. This inherent structural bias is a key determinant in the stereochemical outcome of nucleophilic additions to the carbonyl group.

  • Reagent Steric Bulk: As discussed in the troubleshooting guide, the size of the nucleophile or hydride donor plays a crucial role. Larger reagents will preferentially attack from the less sterically encumbered face of the molecule.[3]

How can I accurately determine the diastereomeric ratio of my granatane derivatives?

Accurate determination of the diastereomeric ratio (d.r.) is essential for evaluating the success of a stereoselective reaction. The two most common and reliable methods are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Principle: Diastereomers are distinct compounds and will have slightly different chemical environments for their nuclei, resulting in separate, distinguishable signals in the ¹H NMR spectrum.[10]

    • Procedure:

      • Acquire a high-resolution ¹H NMR spectrum of the crude reaction mixture.

      • Identify well-resolved signals corresponding to each diastereomer. Protons adjacent to the newly formed stereocenter are often good reporters.

      • Integrate the signals for each diastereomer. The ratio of the integrals directly corresponds to the diastereomeric ratio.[11]

    • Advanced Tip: If signals overlap, band-selective pure shift NMR techniques can be employed to collapse multiplets into singlets, significantly improving resolution and allowing for more accurate integration.[12][13]

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC):

    • Principle: Diastereomers have different physical properties and can often be separated on a chromatographic column.[11]

    • Procedure:

      • Develop a separation method using either a chiral or achiral stationary phase. Even on achiral phases, diastereomers can often be resolved.

      • Inject the sample and integrate the peak areas of the two diastereomer peaks.

      • The ratio of the peak areas gives the diastereomeric ratio.

Comparison of Analytical Techniques for d.r. Determination

TechniqueAdvantagesDisadvantages
¹H NMR Spectroscopy - Rapid analysis- Non-destructive- Provides structural information- Accurate with good signal resolution[11]- Lower sensitivity- Signal overlap can be problematic[12]
HPLC/GC - High sensitivity- Excellent resolution[11]- Well-suited for routine analysis- Requires method development- Can be destructive depending on the detector

Experimental Workflow for d.r. Determination

G start Crude Reaction Product nmr ¹H NMR Analysis start->nmr hplc_gc HPLC/GC Analysis start->hplc_gc nmr_check nmr_check nmr->nmr_check Check for resolved signals hplc_develop hplc_develop hplc_gc->hplc_develop Develop separation method nmr_integrate Integrate signals to determine d.r. nmr_check->nmr_integrate Yes nmr_advanced Consider advanced NMR (e.g., pure shift) or derivatization nmr_check->nmr_advanced No (overlap) hplc_integrate hplc_integrate hplc_develop->hplc_integrate Integrate peak areas to determine d.r.

Caption: General workflow for determining the diastereomeric ratio.[10]

References

  • Nodzewska, A., et al. (2014). Environmentally benign diastereoselective synthesis of granatane and tropane aldol derivatives. RSC Advances, 4(56), 29668-29678. Available from: [Link]

  • Kim, H. U., et al. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules, 21(11), 1510. Available from: [Link]

  • Wiberg, K. B., et al. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 79(23), 11432-11445. Available from: [Link]

  • Kim, H. U., et al. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Semantic Scholar. Available from: [Link]

  • Kim, H. U., et al. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. ResearchGate. Available from: [Link]

  • Nodzewska, A., et al. (2014). Diastereo- and enantioselective aldol reaction of granatanone (pseudopelletierine). ResearchGate. Available from: [Link]

  • Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796. Available from: [Link]

  • ResearchGate. (n.d.). Examples of granatane alkaloids and granatane alkaloid derivatives found among several plant species. ResearchGate. Available from: [Link]

  • Nakajima, K., et al. (1993). Two Tropinone Reductases with Different Stereospecificities are Short-Chain Dehydrogenases Evolved from a Common Ancestor. ResearchGate. Available from: [Link]

  • Majewski, M., & Lazny, R. (1996). Synthesis of Tropane Alkaloids via Enantioselective Deprotonation of Tropinone. The Journal of Organic Chemistry, 61(21), 7314-7319. Available from: [Link]

  • Al-Azzawi, A. M. (n.d.). 1. Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Academia.edu. Available from: [Link]

  • Hashimoto, T., et al. (1998). Two Tropinone Reductases, That Catalyze Opposite Stereospecific Reductions in Tropane Alkaloid Biosynthesis, Are Localized. SciSpace. Available from: [Link]

  • University of Wisconsin-La Crosse. (n.d.). The Mannich Reaction. LON-CAPA OChem. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mannich Reaction. Chemistry LibreTexts. Available from: [Link]

  • Ishibashi, H., et al. (1997). A new entry to 9-azabicyclo[3.3.1]nonanes using radical translocation/cyclisation reactions of 2-(but-3-ynyl)-1-(o-iodobenzoyl)piperidines. Journal of the Chemical Society, Perkin Transactions 1, (13), 1937-1942. Available from: [Link]

  • Hashimoto, T., et al. (1989). Two Tropinone Reductases with Distinct Stereospecificities from Cultured Roots of Hyoscyamus niger. PubMed. Available from: [Link]

  • Wikipedia. (n.d.). Tropinone. Wikipedia. Available from: [Link]

  • Li, J., et al. (2023). Application of the Mannich reaction in the structural modification of natural products. Frontiers in Chemistry, 11, 1210403. Available from: [Link]

  • BYJU'S. (n.d.). Mannich Reaction Mechanism. BYJU'S. Available from: [Link]

  • Mash, E. A., et al. (2006). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands. Bioorganic & Medicinal Chemistry, 14(20), 6988-6997. Available from: [Link]

  • Butkus, E. (2001). ChemInform Abstract: Stereocontrolled Synthesis and Reactions of Bicyclo[3.3.1]nonanes. Synlett, 2001(12), 1827-1835. Available from: [Link]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. Available from: [Link]

  • Aguilar, J. A., et al. (2015). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 51(40), 8478-8481. Available from: [Link]

  • Wang, Y., et al. (2018). Diastereoselectivity in a cyclic secondary amine catalyzed asymmetric Mannich reaction: a model rationalization from DFT studies. Organic Chemistry Frontiers, 5(11), 1773-1781. Available from: [Link]

  • Pescatori, L., et al. (2022). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Symmetry, 14(2), 355. Available from: [Link]

  • Google Patents. (n.d.). Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative. Google Patents.
  • Wang, B., et al. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Journal of the American Chemical Society, 143(31), 12164-12175. Available from: [Link]

  • Aguilar, J. A., et al. (2015). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Academia.edu. Available from: [Link]

  • Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available from: [Link]

  • ResearchGate. (n.d.). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ResearchGate. Available from: [Link]

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Technical Support Center: Optimizing Temperature for Robinson-Schöpf Condensation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Robinson-Schöpf condensation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing one of the most critical parameters in this elegant and powerful reaction: temperature. While Sir Robert Robinson's biomimetic synthesis of tropinone is renowned for its efficiency, achieving high yields and purity is critically dependent on maintaining the delicate balance of kinetics and thermodynamics, a balance in which temperature plays the leading role.[1][2]

This document moves beyond simple protocol recitation to explain the causality behind experimental choices, empowering you to troubleshoot effectively and adapt the reaction to your specific substrates and goals.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific, common problems encountered during the Robinson-Schöpf condensation where temperature is a likely culprit.

Q1: My tropinone yield is significantly lower than expected. How can I determine if temperature is the problem?

A low yield is the most common issue, and temperature is a primary suspect. The Robinson-Schöpf reaction is a cascade of equilibria, including imine formation, two successive Mannich-type reactions, and a final decarboxylation.[1][2] Temperature influences the rate and position of each of these equilibria.

Causality & Explanation:

  • Temperatures are Too High: Elevated temperatures, while increasing the overall reaction rate, can disproportionately accelerate side reactions.[3] This is the most frequent cause of low yields. Undesired pathways, such as polymerization of succinaldehyde or aldol self-condensation, often have a higher activation energy and become significant at higher temperatures. Heating should be avoided during the main condensation phase.[3]

  • Temperatures are Too Low: While less common, running the reaction at a very low temperature (e.g., <10°C) without a corresponding increase in reaction time can lead to an incomplete reaction. The initial nucleophilic attacks and cyclizations may be too slow to reach completion within a standard timeframe.

Recommended Actions:

  • Establish a Baseline: The most widely successful condition for this reaction is room temperature (20-25°C) for an extended period (48-72 hours).[3][4] If you are not using this as your starting point, revert to this standard.

  • Verify Other Critical Parameters: Before focusing solely on temperature, ensure your pH is in the optimal 4-5 range using a buffer (e.g., citrate).[3][4] Suboptimal pH is a major cause of failure and can exacerbate temperature-related issues.[3]

  • Analyze Your Byproducts: Use LC-MS or NMR on your crude product. The presence of high molecular weight species suggests polymerization, strongly indicating your reaction temperature was too high.[3]

Q2: I'm observing a significant amount of dark, insoluble polymeric byproduct in my reaction flask. How do I adjust the temperature to prevent this?

The formation of polymeric byproducts is a classic sign that the reaction temperature is too high.[3] Succinaldehyde, in particular, is prone to polymerization, and this process is accelerated by heat.

Causality & Explanation:

Polymerization is an intermolecular side reaction that competes with the desired intramolecular cyclizations. Higher temperatures increase molecular motion and the frequency of collisions, favoring intermolecular reactions, especially if reactant concentrations are also high.[3] The desired intramolecular Mannich reactions have a lower activation energy and can proceed efficiently at lower temperatures.

Recommended Actions:

  • Reduce Temperature Immediately: Your primary action should be to lower the reaction temperature. Start by running the reaction at room temperature (20-25°C).

  • Consider Sub-Ambient Temperatures: If room temperature still produces byproducts, cool the reaction to 0-5°C in an ice bath. Be prepared to extend the reaction time significantly (e.g., 72-96 hours) to compensate for the slower rate. Monitor progress by TLC or LC-MS.

  • Control Exotherms: The initial mixing of reagents can be exothermic. Ensure you are adding the methylamine solution slowly or dropwise to a cooled solution of the other reagents to prevent localized temperature spikes that can initiate polymerization.

Q3: My reaction seems to stall before all the starting material is consumed. Should I apply heat to drive it to completion?

Applying heat is a common instinct for stalled reactions, but it is a high-risk strategy for the Robinson-Schöpf condensation.[5]

Causality & Explanation:

A stalled reaction is more likely due to a suboptimal pH, reagent degradation, or insufficient reaction time than a true thermal energy barrier. Gently heating the mixture might seem to consume the remaining starting material, but it will likely do so by channeling it into the very side reactions you wish to avoid, ultimately lowering your isolated yield of the desired tropinone. The one exception is the final decarboxylation step; if you used acetonedicarboxylic acid, gentle heating after the condensation is complete can be used to drive off CO2.[6]

Recommended Actions:

  • Do Not Heat (Initially): Resist the urge to heat the main reaction.

  • Re-evaluate pH: Check the pH of the reaction mixture. It may have drifted out of the optimal 4-5 range. Adjust it carefully with a dilute acid or base.

  • Extend Reaction Time: The reaction is often left for several days to ensure completion.[7] Allow the mixture to stir at room temperature for another 24-48 hours.

  • Controlled Heating as a Last Resort: If all else fails and you must attempt heating, do so cautiously. Use a water bath to raise the temperature in small increments (e.g., to 35°C) and hold for a few hours, monitoring the formation of both product and byproducts at each stage.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature range for a standard Robinson-Schöpf condensation?

For the synthesis of tropinone using succinaldehyde, methylamine, and acetonedicarboxylic acid, the ideal temperature is room temperature (20-25°C) .[3] This is a cornerstone of the "Schöpf improvement," which mimicked physiological conditions to dramatically increase yields.[2]

Q2: Why is this reaction so sensitive to heat?

The reaction's elegance lies in its biomimetic nature, orchestrating a complex series of reactions in one pot. This complexity is also its vulnerability. The desired pathway—a sequence of two intramolecular Mannich reactions—is highly organized and favored under mild conditions.[1][2] Heat introduces kinetic energy that can overcome the subtle energy barriers separating this pathway from chaotic, entropically favored side reactions like polymerization.

Q3: How does temperature relate to the choice of acetone vs. acetonedicarboxylic acid?

Acetonedicarboxylic acid is the superior reagent as its carboxyl groups act as "activating groups," facilitating the enolate formation necessary for the Mannich reactions.[1][3] This increased reactivity means the reaction proceeds efficiently at room temperature. Using acetone requires harsher conditions (or results in very low yields) because its enolate is less readily formed.[3] Attempts to compensate for acetone's lower reactivity by increasing the temperature will almost certainly lead to a complex mixture of unwanted byproducts.[3]

Q4: Is there a specific temperature profile I should follow for the reaction?

Yes, a good temperature profile involves three phases:

  • Addition Phase (0-10°C): Combine the reagents (especially the dropwise addition of methylamine) at a cooled temperature to manage any initial exotherm.

  • Reaction Phase (20-25°C): Allow the mixture to warm to room temperature and stir for 48-72 hours. This is where the crucial bond-forming events occur.

  • Decarboxylation Phase (40-50°C, Optional): If using acetonedicarboxylic acid, and after confirming the condensation is complete, the solution can be gently warmed to drive off the two equivalents of CO2.[6]

PhaseTemperature RangePurposeKey Considerations
1. Reagent Addition 0–10°CControl initial exotherm, prevent premature side reactionsSlow, dropwise addition of amine is critical.
2. Condensation 20–25°CAllow the double Mannich cyclization to proceed efficientlyMaintain stable temperature; allow 48-72 hours.[3][4]
3. Decarboxylation 40–50°CRemove carboxyl groups from the intermediateOnly perform after confirming condensation is complete via TLC/LC-MS.

Visualizing the Process

Diagram 1: Simplified Robinson-Schöpf Mechanism

G cluster_0 Reaction Cascade SA Succinaldehyde Iminium Iminium Ion Formation SA->Iminium MA Methylamine MA->Iminium ADA Acetonedicarboxylic Acid Enolate Cyclization2 Second Intramolecular Mannich Reaction ADA->Cyclization2 Cyclization1 First Intramolecular Mannich Reaction Iminium->Cyclization1 Cyclization1->Cyclization2 Decarboxylation Decarboxylation Cyclization2->Decarboxylation Tropinone Tropinone Decarboxylation->Tropinone

Caption: Key stages of the Robinson-Schöpf reaction cascade.

Diagram 2: Troubleshooting Workflow for Low Yield

G cluster_solutions Start Low Yield Observed Check_pH Is pH 4-5? Start->Check_pH Check_Temp Was Temp at 20-25°C? Check_pH->Check_Temp Yes Adjust_pH Adjust pH with Citrate Buffer Check_pH->Adjust_pH No Check_Time Was time >48h? Check_Temp->Check_Time Yes Set_RT Set Temp to 20-25°C and Restart Check_Temp->Set_RT No Extend_Time Extend Reaction Time to 72h Check_Time->Extend_Time No Cool_Rxn If Polymers Seen, Cool to 0-5°C Check_Time->Cool_Rxn Yes

Caption: A decision tree for troubleshooting low reaction yields.

Experimental Protocol: Temperature Optimization Study

This protocol describes a parallel synthesis approach to empirically determine the optimal temperature for your specific substrate combination.

Objective: To identify the temperature that provides the highest yield of the desired product while minimizing byproduct formation.

Methodology:

  • Master Solution Preparation: Prepare a single stock solution containing your dialdehyde, acetonedicarboxylic acid, and buffer (e.g., citrate buffer, pH 5.0) in the reaction solvent. This ensures that concentration and pH are identical across all experiments.

  • Reaction Setup:

    • Aliquot equal volumes of the master solution into three separate, identical reaction flasks equipped with stir bars.

    • Place one flask in an ice bath (0-5°C), leave one on the benchtop (ambient, ~22°C), and place one in a thermostatically controlled water bath (e.g., 40°C).

    • Allow the solutions to equilibrate to their target temperatures for 15-20 minutes.

  • Initiation: Prepare a stock solution of methylamine. Add the stoichiometric amount of the methylamine solution to each flask simultaneously (or as close as possible).

  • Monitoring:

    • Take a small aliquot from each flask at regular time intervals (e.g., 2, 8, 24, 48, and 72 hours).

    • Quench the aliquot immediately (e.g., with a small amount of a suitable acid or base, depending on your workup).

    • Analyze each sample by a quantitative method like LC-MS or HPLC (with an internal standard) to determine the concentration of product and key byproducts.

  • Data Analysis: Plot the concentration of the desired product versus time for each temperature. The condition that provides the highest asymptotic yield with the lowest relative percentage of byproducts is your optimum.

References

  • BenchChem. (2025). Preventing the formation of polymeric byproducts in tropinone synthesis.
  • The Hive. (2005). Synthesis of Tropinone & 2-CMT.
  • Robinson, R. (1917). A Synthesis of Tropinone. The Vanilla 47 Site.
  • Scribd. Chemists' Guide to Tropinone Synthesis.
  • The Hive. (2004). Synthesis of Tropinone & 2-CMT, Hive Methods Discourse.
  • Bedewitz, M. A., et al. (2018). Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization.
  • University of Bristol.
  • Scribd. Synthesis of Tropinone by Robinson.
  • Wikipedia. Tropinone.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in the Condensation of Aldehydes with 2-Aminothiophenol.
  • Bedewitz, M. A., et al. (2018). Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization.
  • Quintero, L., et al. (2018). Chemical thermodynamics applied to the synthesis of tropinone. Oriental Journal of Chemistry.
  • ResearchGate. Robinson–Schöpf reaction | Request PDF.
  • Wikipedia. Robinson-Schöpf-Reaktion.

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Technical Support Center: Removing Unreacted Pseudopelletierine

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Diagnostic Overview

The Challenge: Pseudopelletierine (9-methyl-9-azabicyclo[3.3.1]nonan-3-one) is a bicyclic alkaloid often used as a scaffold in the synthesis of cyclooctatetraene derivatives or tropane analogs.[1][2] Its persistence in a final product is problematic due to its basicity, potential biological activity, and tendency to form oils that trap other compounds.

Diagnostic Decision Matrix: Before selecting a protocol, identify the chemical nature of your target product .

Figure 1: Decision tree for selecting the appropriate purification method based on product properties.

Technical Specifications & Solubility Profile

Understanding the physicochemical properties of the impurity is the key to its removal.

Table 1: Physicochemical Profile of Pseudopelletierine

PropertyValueImplication for Purification
Molecular Formula C₉H₁₅NOMW: 153.22 g/mol
Basicity (pKa) ~9.0 - 10.0 (Tertiary Amine)Highly soluble in dilute aqueous acid (pH < 4).
Melting Point 63–65 °CSolid at room temp, but tends to oil out if impure.
Boiling Point 246 °C (at 760 mmHg)High BP makes distillation of impurity difficult, but sublimation is viable.
Sublimation 40 °C at 0.3 mmHgCritical Feature: Can be removed via high-vacuum drying.[3]
Solubility Soluble in CHCl₃, EtOH, Et₂OAvoids precipitation; requires extraction or chromatography.
Detailed Purification Protocols
Protocol A: Acid-Scavenging Extraction (The "Gold Standard")

Best for: Neutral products (e.g., Cyclooctatetraene, alkenes, ketones) or Acidic products.

Mechanism: Pseudopelletierine possesses a tertiary amine bridge.[4] Treating the organic phase with dilute acid protonates this nitrogen, forming a water-soluble ammonium salt (Pseudopelletierine·HCl), while your neutral product remains in the organic layer.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in a non-polar solvent (Diethyl Ether or Dichloromethane). Note: Ether is preferred if your product is very lipophilic, as it ensures better phase separation.

  • First Wash (Neutral): Wash with water (1x) to remove gross inorganic salts.

  • Acid Extraction (The Critical Step):

    • Extract the organic layer with 10% HCl (aq) or 1M H₂SO₄ (3 x 15 mL per gram of crude).

    • Observation: The pseudopelletierine will migrate to the aqueous layer.

    • Check: Test the aqueous layer pH; it must remain acidic (pH < 2). If not, add more acid.

  • Back-Extraction (Safety Net):

    • Take the combined acidic aqueous extracts and wash them once with a small volume of fresh ether. Combine this ether with your main organic layer. (This recovers any target product physically trapped in the water).

  • Final Wash & Dry:

    • Wash the main organic layer with Brine (Sat. NaCl).

    • Dry over Anhydrous MgSO₄.

    • Concentrate in vacuo.

Validation: Analyze the final oil by TLC. Pseudopelletierine stains heavily with Dragendorff’s Reagent (orange/brown spots). Absence of this spot confirms removal.

Protocol B: Vacuum Sublimation

Best for: Non-volatile target products (MW > 300) that are thermally stable.

Mechanism: Pseudopelletierine has a high vapor pressure relative to its molecular weight and sublimes readily under reduced pressure, a property historically used for its own isolation [1].

Step-by-Step Workflow:

  • Preparation: Place the crude solid/oil in a sublimation apparatus (cold finger).

  • Conditions:

    • Vacuum: High vacuum is required (< 0.5 mmHg).

    • Temperature: Heat the oil bath to 40–50 °C .

  • Execution:

    • Pseudopelletierine will deposit as white crystals on the cold finger (cooled with dry ice/acetone or circulating chiller).

    • Your non-volatile product remains at the bottom of the flask.

  • Recovery: Carefully release vacuum and scrape the cold finger to dispose of the impurity.

Protocol C: Chromatographic Separation

Best for: Basic target products where acid extraction is impossible.

Stationary Phase Selection:

  • Silica Gel: Pseudopelletierine is polar and streaks on silica due to the basic amine interacting with acidic silanols.

    • Fix: Pre-treat silica with 1% Triethylamine (TEA) or use an eluent containing 1-2% Ammonium Hydroxide (NH₄OH) .

  • Neutral Alumina: Often superior for alkaloids as it prevents decomposition and streaking.

Recommended Solvent Systems:

  • Dichloromethane / Methanol (95:5) + 1% NH₄OH : Pseudopelletierine typically elutes with an Rf of ~0.3–0.4 in this system.

  • Chloroform / Ethanol : Good for alumina columns.

Troubleshooting FAQ

Q: I tried acid extraction, but my product precipitated out of the organic layer. What happened? A: Your product likely has a basic motif or is an acid-sensitive salt.

  • Solution: Switch to Protocol C (Chromatography) on Neutral Alumina. Do not use acid.

Q: The pseudopelletierine is "oiling out" and trapping my product during recrystallization. A: This is common. The bicyclic ketone lowers the melting point of mixtures.

  • Solution: Triturate the crude oil with cold Pentane . Pseudopelletierine is moderately soluble in pentane, but if your product is insoluble, you can wash the impurity away. Conversely, if your product is soluble, cool the pentane solution to -20°C; pseudopelletierine may crystallize out first (or last, depending on relative concentrations).

Q: How do I visualize the impurity on TLC? UV doesn't show it well. A: Pseudopelletierine has weak UV absorption (simple ketone).

  • Visualization: Use Dragendorff’s Reagent (specific for alkaloids/amines) or Iodine Chamber . Dragendorff will show a distinct orange spot against a yellow background.

Q: I am synthesizing Cyclooctatetraene (COT) via the Willstätter method. The final product is yellow. A: Pure COT is yellow, but unreacted pseudopelletierine is colorless.[3] If you have unreacted starting material, it will not affect the color but will affect the refractive index and boiling point.

  • Specific Fix: For COT synthesis, the Hofmann elimination sequence produces a neutral hydrocarbon. Protocol A (Acid Wash) is 100% effective here and was the historical method used by Cope and Overberger [2].

References
  • BenchChem Technical Support. (2025).[1][3][5][6] Application Notes and Protocols for the Laboratory Synthesis of Pseudopelletierine via Robinson-Schöpf Reaction. BenchChem. Link

  • Cope, A. C., & Overberger, C. G. (1947).[7] The Synthesis of Cyclooctatetraene from Pseudopelletierine. Journal of the American Chemical Society, 69(4), 976. Link

  • Willstätter, R., & Waser, E. (1911). Über Cyclo-octatetraen. Berichte der deutschen chemischen Gesellschaft, 44(3), 3423–3445.
  • PubChem. (2025).[4][8] Pseudopelletierine Compound Summary. National Library of Medicine. Link

Sources

Technical Support Center: Bicyclic Amine Isolation & pH Control

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bicyclic Amine Isolation. Bicyclic amines—such as quinuclidines, tropanes, and diazabicyclooctanes (DABCO)—are notoriously challenging to isolate due to their rigid, sp³-rich three-dimensional structures. This geometry leaves the nitrogen lone pair highly exposed, resulting in unusually high basicity (pKa 8–11) and extreme hydrophilicity.

Here, we provide field-proven troubleshooting guides, self-validating protocols, and the mechanistic causality behind pH-driven isolation strategies to help you recover your target compounds with high purity and yield.

Section 1: Liquid-Liquid Extraction (LLE) & Phase Separation

LLE_Workflow N1 Crude Bicyclic Amine (Aqueous Mixture) N2 Determine pKa of Amine N1->N2 N3 Acidify to pH < pKa - 2 (Protonation) N2->N3 N4 Wash with Organic Solvent (Removes Neutral Impurities) N3->N4 N5 Basify to pH > pKa + 2 (Free Base Formation) N4->N5 N6 Extract with Polar Organic Solvent (e.g., Isoamyl Alcohol / CHCl3) N5->N6 N7 Dry & Concentrate (Isolated Product) N6->N7

Workflow for pH-controlled liquid-liquid extraction of highly basic bicyclic amines.

Troubleshooting LLE: Frequently Asked Questions

Q: Why do I lose my bicyclic amine in the aqueous phase during extraction, even when I basify the solution? A: Bicyclic amines have high basicity and significant hydrophilicity. If the pH is not raised adequately, a significant fraction remains protonated and water-soluble.

  • The Causality: The Henderson-Hasselbalch equation dictates that at pH = pKa, 50% of the amine is ionized. To achieve >99% free base for organic extraction, the pH must be pushed to > pKa + 2. For amines like quinuclidine (pKa ~11.0), this means adjusting the aqueous layer to pH 13 or higher. Furthermore, even as free bases, their compact polarity can lead to poor partitioning into standard solvents like ethyl acetate. Switching to a more polar extraction solvent (e.g., isoamyl alcohol or a chloroform/isopropanol mixture) is often required to overcome the hydration energy of the amine [1].

Q: How can I resolve stubborn emulsions that form when extracting bicyclic amines from basic aqueous mixtures? A: Emulsions in these systems are typically caused by partially protonated amines acting as surfactants, which reduces the interfacial tension between the aqueous and organic layers.

  • The Causality: If the pH is too close to the pKa, the mixture contains both the lipophilic free base and the amphiphilic protonated salt.

  • The Solution: First, push the pH higher (e.g., pH 14 using 12M NaOH) to fully deprotonate the amine, eliminating the surfactant effect. Second, saturate the aqueous layer with NaCl ("salting out"). This increases the ionic strength, stripping the hydration sphere away from the free base and forcing it into the organic phase.

Self-Validating Protocol: pH-Shift Liquid-Liquid Extraction

This protocol utilizes a self-validating feedback loop to ensure complete phase transfer of hydrophilic amines.

Step 1: Initial Acidification Dilute the crude reaction mixture in water. Add 1M HCl dropwise while monitoring with a calibrated pH meter until the pH is at least 2 units below the lowest pKa of the bicyclic amine (typically pH ~2-3). Step 2: Organic Wash Extract the aqueous layer with a non-polar solvent (e.g., hexanes or diethyl ether) three times. Discard the organic layer to remove neutral and acidic impurities. Step 3: Basification Cool the aqueous layer in an ice bath (neutralization is highly exothermic). Slowly add 50% w/w NaOH until the pH is at least 2 units above the highest pKa (target pH > 12.5). Step 4: Salting Out Add solid NaCl to the aqueous layer until saturation is reached (undissolved salt remains at the bottom). Step 5: Target Extraction Extract the aqueous layer 4 times with a polar organic solvent blend (e.g., 9:1 Dichloromethane:Isopropanol).

  • Validation Checkpoint: Test the pH of the aqueous phase after the first organic extraction. If the pH has dropped below your target threshold, the buffering capacity of the concentrated amine was overwhelmed. Add more NaOH to restore the pH and continue extracting. Step 6: Isolation Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Section 2: Preparative HPLC & LC-MS Purification

HPLC_Workflow H1 Prep-HPLC Purification of Basic Amines H2 Assess Column pH Stability H1->H2 H3 Standard Silica Column (pH 2-7 limit) H2->H3 H4 Hybrid / Polymeric Column (pH 1-12 limit) H2->H4 H5 Low pH Mobile Phase (0.1% Formic Acid/TFA) H3->H5 H6 High pH Mobile Phase (10mM NH4HCO3, pH 10) H4->H6 H7 Amine Protonated: Risk of Tailing & Early Elution H5->H7 H8 Amine Neutral: Sharp Peaks & Strong Retention H6->H8

Decision tree for selecting mobile phase pH in preparative HPLC of basic amines.

Troubleshooting Prep-HPLC: Frequently Asked Questions

Q: When purifying bicyclic amines via Prep-HPLC, I observe severe peak tailing and poor retention. How can I fix this? A: Peak tailing for basic amines on standard silica-based C18 columns is caused by secondary interactions between the protonated amine and residual acidic silanol groups on the silica surface.

  • The Causality: At low or neutral pH, bicyclic amines are fully protonated. These cations strongly interact with ionized silanols (pKa ~3.5-4.5) on the stationary phase, leading to mixed-mode retention (hydrophobic + ion-exchange) and broad, tailing peaks.

  • The Solution: Use a high-pH stable hybrid column (e.g., Ethylene Bridged Hybrid) and a basic mobile phase modifier like 10 mM ammonium bicarbonate adjusted to pH 10. This deprotonates the amine (increasing hydrophobicity and retention) and neutralizes silanols, resulting in sharp peaks [2].

Q: What are the best volatile buffers for LC-MS guided isolation of bicyclic amines? A: Non-volatile salts (like phosphate or borate) will rapidly foul the mass spectrometer source.

  • The Causality: MS ionization requires volatile modifiers that can sublimate or evaporate entirely in the desolvation chamber.

  • The Solution: For high-pH separations (pH 8-10.5), use Ammonium Bicarbonate or Ammonium Acetate adjusted with Ammonium Hydroxide. For low-pH separations (pH 2-3), use 0.1% Formic acid or 0.1% Trifluoroacetic acid (TFA). Note that while TFA provides excellent ion-pairing to sharpen peaks, it can cause significant ion suppression in ESI+ mode [3].

Self-Validating Protocol: High-pH Preparative HPLC Method Development

Step 1: Column Selection Select a high-pH stable reverse-phase column (e.g., BEH C18 or Gemini C18) rated for pH 1-12. Step 2: Buffer Preparation Prepare a 10 mM Ammonium Bicarbonate aqueous solution (Mobile Phase A). Adjust the pH to 10.0 using concentrated Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane. Use LC-MS grade Acetonitrile as Mobile Phase B. Step 3: Sample Preparation Dissolve the crude bicyclic amine in the initial mobile phase composition.

  • Validation Checkpoint: Ensure the sample injection solvent pH matches the mobile phase. Injecting a highly acidic sample into a high-pH mobile phase will cause transient protonation on the column head, leading to split peaks. Step 4: Gradient Optimization & System Suitability Inject a neutral marker (e.g., uracil) alongside a small test aliquot of your sample. Run a scouting gradient from 5% to 95% B over 10 minutes.

  • Validation Checkpoint: If the neutral marker is sharp but the amine tails, the issue is pH/silanol interaction. If both tail, the column is voided or overloaded. Step 5: Fraction Collection & Solvent Removal Monitor UV absorbance and MS (ESI+). Collect fractions based on the target m/z signal. Lyophilize the collected fractions; the ammonium bicarbonate buffer is volatile and will sublimate, leaving the pure free base.

Section 3: Physicochemical Data Reference

To effectively control pH, you must know the pKa of your target scaffold. The table below summarizes the properties of common bicyclic amines and the optimal conditions for their isolation [4].

Bicyclic Amine ScaffoldRepresentative CompoundApprox. pKaOptimal Aqueous pH for Extraction (Free Base)Optimal LC-MS Buffer (High pH)
Diazabicyclo DABCO8.8, 3.0> 11.010 mM Ammonium Bicarbonate (pH 10.0)
Azabicyclo[2.2.2] Quinuclidine11.0> 13.010 mM Ammonium Hydroxide (pH 11.5)
Azabicyclo[3.2.1] Tropane10.4> 12.510 mM Ammonium Bicarbonate (pH 10.5)
Pyrrolizidine Pyrrolizidine11.6> 13.510 mM Ammonium Hydroxide (pH 11.5)

*Requires specialized high-pH stable polymeric or advanced hybrid silica columns to prevent stationary phase dissolution.

References

  • Power, L., et al. "Selective separation of amines from continuous processes using automated pH controlled extraction." Reaction Chemistry & Engineering.[Link]

  • "Effect of pH on LC-MS Analysis of Amines." Waters Corporation.[Link]

  • "A Guide to HPLC and LC-MS Buffer Selection." ACE HPLC.[Link]

  • "Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model." ACS Publications.[Link]

Overcoming solubility issues in NMR analysis of granatane salts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility & Resolution Issues in Granatane Salts Ticket ID: G-NMR-SOL-001 Status: Open for Consultation Analyst: Senior Application Scientist

Introduction

Granatane (9-azabicyclo[3.3.1]nonane) derivatives are structurally rigid bicyclic amines, often isolated or synthesized as salts (e.g., hydrochloride, citrate, or fumarate) to improve stability and bioavailability.[1] However, these salts present a classic NMR paradox:

  • Solubility: They are highly soluble in

    
     or 
    
    
    
    but insoluble in non-polar solvents like
    
    
    .
  • Resolution: Polar protic solvents (

    
    , 
    
    
    
    ) cause rapid Hydrogen/Deuterium (H/D) exchange, erasing critical amine (NH) and neighboring proton signals.
  • Viscosity: Polar aprotic solvents (DMSO-

    
    ) often result in line broadening due to high viscosity or molecular aggregation of the salt species.
    

This guide provides field-proven workflows to resolve these conflicts, ensuring high-resolution data for structural elucidation.

Module 1: Solvent Selection Matrix

Diagnosis: The choice of solvent dictates not just solubility, but the type of data you will recover. Use this matrix to select the correct solvent for your specific analytical goal.

SolventSolubility (Granatane Salts)H/D Exchange RiskViscosity IssuesPrimary Use Case

Poor/Insoluble NoneLowStructural elucidation of the freebase; determining stereochemistry (NOESY).

Excellent High (NH lost)LowPurity checks; counter-ion stoichiometry; water-soluble impurity tracking.
DMSO-

Good LowHigh Full characterization of the salt form; observing exchangeable protons (NH).

Excellent High (NH lost)LowHigh-throughput screening; qNMR (if NH signal is not required).
Decision Logic: Solvent Selection Workflow

SolventSelection Start Start: Granatane Salt Sample Goal1 Goal: Observe NH Protons? Start->Goal1 Goal2 Goal: High Res / NOESY? Goal1->Goal2 No DMSO Use DMSO-d6 (Apply Heat if Broad) Goal1->DMSO Yes D2O Use D2O or CD3OD (NH will disappear) Goal2->D2O No (Routine Check) Freebase Perform In-Situ Freebasing (See Protocol A) Goal2->Freebase Yes (Need CDCl3)

Figure 1: Decision tree for selecting the optimal NMR solvent based on analytical requirements.

Module 2: The "In-Situ" Freebasing Technique (Protocol A)

Issue: You need the resolution of Chloroform (


) to resolve coupling constants or perform NOESY experiments, but your Granatane salt is insoluble in it.

Solution: Do not attempt to dissolve the salt directly. Instead, perform a biphasic extraction directly in the preparation vial. This converts the salt to its lipophilic freebase form, which is highly soluble in


.
Step-by-Step Protocol
  • Dissolution: Dissolve 5–10 mg of the Granatane salt in 0.5 mL of standard water (

    
    )  or saturated Sodium Bicarbonate (
    
    
    
    ) solution in a small vial.
  • Basification: If using plain water, add 2 drops of 1M NaOH or saturated

    
    . Check that pH > 9.
    
    • Why? This deprotonates the amine (Granatane

      
      ), breaking the ionic lattice.
      
  • Extraction: Add 0.7 mL of

    
      to the aqueous mixture.
    
  • Agitation: Cap the vial and shake vigorously for 30 seconds.

    • Mechanism:[1] The neutral freebase preferentially partitions into the denser organic layer (

      
      , bottom), while the counter-ions (
      
      
      
      , Citrate) remain in the aqueous top layer.
  • Separation: Allow layers to separate (approx. 1 min).

  • Filtration: Using a glass Pasteur pipette, carefully penetrate the top aqueous layer and withdraw the bottom

    
     layer. Filter this through a small plug of anhydrous 
    
    
    
    or cotton into the NMR tube.

Outcome: You now have a sample of the Granatane freebase in


. All signals will be sharp, and the NH proton (if secondary) will be visible, though potentially broad due to exchange.

Module 3: Overcoming Viscosity & Aggregation (Protocol B)

Issue: You must analyze the salt form (e.g., for regulatory filing), but the spectrum in DMSO-


 shows broad, "mushy" peaks.

Root Cause: Granatane salts often form intermolecular hydrogen-bonded aggregates in viscous solvents like DMSO. This shortens the Transverse Relaxation Time (


), leading to line broadening.

Solution: Variable Temperature (VT) NMR.

Step-by-Step Protocol
  • Preparation: Dissolve 5–10 mg of Granatane salt in 0.6 mL DMSO-

    
    .
    
  • Initial Scan: Run a standard 1H scan at 298 K (25°C). Note the line width (Hz) of the bridgehead protons (positions 1 and 5).

  • Heating: Increase the probe temperature to 323 K (50°C) or 333 K (60°C) .

    • Caution: Do not exceed the boiling point or degradation temperature of your specific derivative.

  • Equilibration: Allow the sample to equilibrate for 10 minutes inside the magnet.

  • Reshim & Acquire: Re-shim the magnet at the elevated temperature and acquire the spectrum.

Outcome: Thermal energy disrupts the hydrogen-bonded aggregates and lowers solvent viscosity. Peaks will sharpen significantly, and coupling patterns (


-values) will become resolved.

Troubleshooting & FAQs

Q1: My NH signal disappeared completely. Is my compound degrading?

A: Likely not. If you used


 or 

, this is Chemical Exchange .
  • Mechanism: The amine proton (

    
    ) exchanges with the deuterium in the solvent (
    
    
    
    ).[2]
    
    
  • Verification: Look for a new signal for HDO (approx. 4.79 ppm in water, 4.8 ppm in MeOH).

  • Fix: Use DMSO-

    
      or 
    
    
    
    (via Protocol A) to see the NH proton.
Q2: The chemical shifts in my salt spectrum don't match the literature values for the freebase.

A: This is expected. Protonation of the nitrogen induces an inductive effect , deshielding adjacent protons (shifting them downfield/higher ppm).

  • Rule of Thumb: Protons at the bridgehead (C1/C5) and adjacent methylenes will shift +0.5 to +1.0 ppm in the salt form compared to the freebase.

Q3: Can I use "Alkaline Methanol" instead of extraction?

A: Yes, for quick checks.

  • Method: Dissolve the salt in

    
     and add a micro-spatula tip of solid anhydrous 
    
    
    
    or a drop of
    
    
    .
  • Result: This generates the freebase in-situ. However, you still lose the NH signal due to exchange with methanol. Protocol A (

    
     extraction) is superior if you need to see the NH proton.
    

Visualizing the H/D Exchange Mechanism

Understanding why signals disappear is crucial for data interpretation.

HDExchange Amine Amine Proton (R2N-H) Transition Exchange Equilibrium Amine->Transition Solvent Deuterated Solvent (D-O-D) Solvent->Transition DeuteratedAmine Deuterated Amine (R2N-D) NMR Silent Transition->DeuteratedAmine Fast HDO HDO Signal (Appears in Spectrum) Transition->HDO

Figure 2: Mechanism of H/D exchange in protic solvents, leading to the disappearance of amine signals.

References

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Sample Preparation and Solvent Selection). Link

  • Hofstetter, R., et al. (2020). "Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol." Journal of Pharmaceutical and Biomedical Analysis, 187, 113338.[3] Link

  • Reich, H. J. (2024). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry. Link

Sources

Validation & Comparative

Resolving the Stereochemistry of Endo-9-azabicyclo[3.3.1]nonan-3-ol: A Comparative Guide to ¹H NMR Interpretation Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The stereochemical configuration of bicyclic alkaloids profoundly impacts their pharmacological profile. For derivatives of 9-azabicyclo[3.3.1]nonane—such as granatan-3-ol—the spatial orientation of the C-3 hydroxyl group (endo vs. exo) dictates binding affinity to targets like Muscarinic Acetylcholine Receptors (mAChRs)[1]. Accurately assigning this stereocenter is a critical quality control step in drug development and catalyst synthesis[2].

This guide objectively compares three analytical methodologies for elucidating the structure of endo-9-azabicyclo[3.3.1]nonan-3-ol: Traditional 1D ¹H NMR , 2D NMR (COSY/NOESY) , and DFT-Assisted NMR Prediction . By analyzing the causality behind coupling constants and spatial correlations, we provide a self-validating framework for definitive stereochemical assignment.

Comparative Analysis of Elucidation Methodologies

Traditional 1D ¹H NMR: The Empirical Baseline

The most rapid method for distinguishing the endo isomer from its exo counterpart relies on the Karplus equation, which correlates vicinal coupling constants (


) with dihedral angles.

In the endo isomer (granatan-3α-ol), the hydroxyl group occupies the axial position of the piperidine chair conformation, forcing the C-3 proton (


) into the equatorial position. An equatorial proton only experiences small gauche couplings (

Hz) with adjacent axial and equatorial protons at C-2 and C-4. Consequently, the

signal manifests as a remarkably narrow multiplet (

Hz).

Conversely, in the exo isomer, the


 proton is axial and exhibits large trans-diaxial couplings (

Hz) with adjacent axial protons, resulting in a broad multiplet (

Hz). While highly efficient, 1D NMR alone can be ambiguous if the ring undergoes conformational distortion.
2D NMR (COSY/NOESY): The Spatial Validator

To cross-validate 1D coupling data, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) maps spatial proximity (< 5 Å) independently of bond connectivity. In the endo isomer, the equatorial


 will show strong NOE cross-peaks to adjacent equatorial protons but lack the strong trans-annular NOEs to the bridgehead or opposing axial protons that might be observed in the exo configuration. This orthogonal data stream acts as an internal control, ensuring that unusual coupling constants are not misattributed to stereochemistry when they might actually stem from ring-flip dynamics.
DFT-Assisted NMR Prediction: The In Silico Arbiter

Granatane derivatives undergo rapid N-methyl inversion in solution, transitioning between axial and equatorial N-methyl invertomers[3]. Because NMR operates on a millisecond timescale, the experimental spectrum is a time-averaged representation of these invertomers[4].

Density Functional Theory (DFT) overcomes the limitations of static empirical analysis by calculating the Gauge-Independent Atomic Orbital (GIAO) shielding tensors for all conformers. By applying a Boltzmann weighting to these conformers, computational NMR provides a highly accurate predicted spectrum. When compared against experimental data using DP4+ statistical probability, DFT serves as the ultimate arbiter for ambiguous stereocenters.

Quantitative Data Comparison

The following table summarizes the performance and diagnostic metrics of the three methodologies when applied to granatan-3-ol isomers.

Metric1D ¹H NMR2D NMR (NOESY/COSY)DFT-Assisted Prediction
Primary Diagnostic Feature

Multiplet Width &

Spatial Cross-peaks (< 5 Å)DP4+ Probability Score
Endo

Signature
Narrow multiplet,

Hz
NOE to

/

>99% DP4+ match to endo model
Exo

Signature
Broad multiplet,

Hz
NOE to

/

>99% DP4+ match to exo model
Accounts for N-Me Inversion? No (Time-averaged signal)No (Time-averaged NOE)Yes (Boltzmann-weighted)
Time Investment < 10 Minutes1 - 3 Hours12 - 24 Hours (Compute time)
Resolution Confidence ModerateHighAbsolute (Statistically validated)

Logical Workflows and Decision Trees

Workflow N1 Sample Preparation (Granatan-3-ol in CDCl3) N2 1D 1H NMR Acquisition (400-600 MHz) N1->N2 N3 2D NMR (COSY/NOESY) Acquisition N1->N3 N4 DFT Conformational Search & GIAO Calculation N1->N4 In silico N5 Extract H-3 Coupling (Equatorial vs Axial) N2->N5 N6 Map Spatial NOE Correlations N3->N6 N7 Compute Boltzmann-Weighted Chemical Shifts N4->N7 N8 Stereochemical Assignment (Endo vs Exo) N5->N8 N6->N8 N7->N8

Fig 1. Multi-modal NMR workflow for elucidating granatanol stereochemistry.

Logic Start Analyze H-3 NMR Signal Q1 Multiplet Width (W1/2)? Start->Q1 Endo Endo Isomer (Axial OH) H-3 is Equatorial Small J (2-5 Hz) Q1->Endo Narrow (<15 Hz) Exo Exo Isomer (Equatorial OH) H-3 is Axial Large Jax-ax (10-12 Hz) Q1->Exo Broad (>25 Hz) NOE_Endo NOE: H-3 to H-2eq/H-4eq No strong trans-annular NOE Endo->NOE_Endo NOE_Exo NOE: H-3 to H-2ax/H-4ax Potential trans-annular NOE Exo->NOE_Exo

Fig 2. Logical decision tree for assigning endo/exo configuration via 1H NMR.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes an internal control to prevent false-positive stereochemical assignments.

Protocol A: Empirical NMR Acquisition (1D & 2D)

Objective: Acquire high-resolution empirical data to extract


 couplings and NOE contacts.
  • Sample Preparation: Dissolve 15-20 mg of the synthesized granatan-3-ol in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) and a known quantity of dimethyl fumarate.
    
    • Causality & Validation:

      
       provides the deuterium lock. TMS ensures a precise 0.00 ppm calibration, critical for comparing subtle chemical shifts. Dimethyl fumarate acts as an internal standard for quantitative NMR (qNMR) to verify sample purity prior to complex structural analysis[2].
      
  • 1D ¹H NMR Acquisition: Acquire the spectrum at 298 K on a 400 MHz (or higher) spectrometer using a standard 30° pulse sequence (zg30) with a relaxation delay (

    
    ) of 2 seconds.
    
    • Self-Validation: Integrate the bridgehead protons (

      
      /
      
      
      
      , 2H) against the N-methyl group (3H). A perfect 2:3 ratio confirms the structural integrity of the bicyclic scaffold before analyzing the
      
      
      stereocenter.
  • Multiplet Analysis: Isolate the

    
     signal (typically resonating between 3.90 - 4.20 ppm). Measure the peak width at half-height (
    
    
    
    ). A value of
    
    
    Hz confirms the equatorial nature of the proton, denoting the endo isomer.
  • 2D NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms.

    • Self-Validation: Map the cross-peaks from

      
      . The presence of correlations to adjacent equatorial protons—and the distinct absence of deep trans-annular correlations—orthogonally confirms the endo configuration derived from Step 3.
      
Protocol B: In Silico DFT Validation

Objective: Mathematically validate the empirical assignment by modeling the dynamic N-methyl inversion ensemble.

  • Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational search for both the endo and exo isomers.

    • Causality: Granatanol derivatives exhibit fast N-methyl inversion[3]. Failing to model both the axial and equatorial N-methyl invertomers will result in theoretical chemical shifts that do not match the time-averaged experimental reality.

  • Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-31G(d) level of theory, utilizing a continuum solvent model (CPCM) set to Chloroform.

  • NMR Shielding Calculation: Compute the isotropic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level.

  • DP4+ Statistical Analysis: Convert the calculated shielding tensors to chemical shifts and compare them to the experimental 1D data from Protocol A using the DP4+ probability framework.

    • Self-Validation: The DP4+ method statistically quantifies the probability that the experimental data matches the endo vs. exo computational model. A >99% probability score for the endo model provides an objective, mathematically rigorous validation of the empirical assignment, completely removing human bias from the interpretation.

References

  • Lazny, R., Ratkiewicz, A., Nodzewska, A., & Siergiejczyk, L. (2012). Determination of the N-methyl stereochemistry in tropane and granatane derivatives in solution: A computational and NMR spectroscopic study. Tetrahedron.
  • BenchChem Technical Support Team. (2025). A Comparative Analysis of Pseudopelletierine and Its Isomers for Researchers and Drug Development Professionals. BenchChem.
  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Org. Synth.
  • Lazny, R., et al. (2016). An Investigation of the Enolization and Isomeric Products Distribution in the Water Promoted Aldol Reaction of Tropinone and Granatanone.

Sources

A Comprehensive Guide to Distinguishing endo- and exo-9-Azabicyclo[3.3.1]nonan-3-ol by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug development, the precise determination of molecular stereochemistry is not merely an academic exercise; it is a critical determinant of a compound's pharmacological activity, metabolic stability, and safety profile. The 9-azabicyclo[3.3.1]nonane scaffold is a privileged structural motif found in a variety of biologically active molecules. The orientation of substituents on this rigid bicyclic system can drastically alter its interaction with biological targets. This guide provides an in-depth, practical comparison of the nuclear magnetic resonance (NMR) spectroscopic features that differentiate the endo and exo isomers of 9-azabicyclo[3.3.1]nonan-3-ol, equipping researchers with the knowledge to make unambiguous stereochemical assignments.

The differentiation of these two diastereomers hinges on subtle but measurable differences in their NMR spectra, arising from the distinct spatial arrangement of the hydroxyl group. These differences are primarily observed in the chemical shifts of protons and carbons near the stereocenter (C3) and in the through-bond scalar couplings (J-couplings) between neighboring protons. Furthermore, through-space correlations, as observed in Nuclear Overhauser Effect Spectroscopy (NOESY), provide definitive evidence for the relative stereochemistry.[1][2][3]

The Structural Landscape: endo vs. exo

The key to understanding the NMR differences lies in the conformational rigidity of the bicyclo[3.3.1]nonane system. In both isomers, the six-membered piperidine ring typically adopts a chair conformation to minimize steric strain.[4] The orientation of the hydroxyl group at the C3 position relative to the nitrogen bridge defines the isomer.

  • In the endo isomer , the hydroxyl group is oriented towards the nitrogen bridge.

  • In the exo isomer , the hydroxyl group points away from the nitrogen bridge.

This seemingly minor difference has significant consequences for the local electronic environment and spatial proximity of various atoms, which are directly reflected in the NMR data.

G cluster_endo endo-9-azabicyclo[3.3.1]nonan-3-ol cluster_exo exo-9-azabicyclo[3.3.1]nonan-3-ol endo_N N9 endo_C1 C1 endo_N->endo_C1 endo_C2 C2 endo_C1->endo_C2 endo_C8 C8 endo_C1->endo_C8 endo_C3 C3 endo_C2->endo_C3 endo_C4 C4 endo_C3->endo_C4 endo_OH OH endo_C3->endo_OH endo_C5 C5 endo_C4->endo_C5 endo_C5->endo_N endo_C6 C6 endo_C6->endo_C5 endo_C7 C7 endo_C7->endo_C6 endo_C8->endo_C7 exo_N N9 exo_C1 C1 exo_N->exo_C1 exo_C2 C2 exo_C1->exo_C2 exo_C8 C8 exo_C1->exo_C8 exo_C3 C3 exo_C2->exo_C3 exo_C4 C4 exo_C3->exo_C4 exo_OH OH exo_C3->exo_OH exo_C5 C5 exo_C4->exo_C5 exo_C5->exo_N exo_C6 C6 exo_C6->exo_C5 exo_C7 C7 exo_C7->exo_C6 exo_C8->exo_C7

Caption: Structural comparison of endo and exo isomers.

¹H NMR Spectroscopy: A Tale of Two Protons

The most diagnostic proton signal for distinguishing the endo and exo isomers is that of the proton attached to C3 (H3). The orientation of the C3-O bond significantly influences the chemical shift and the coupling constants of H3.

  • Chemical Shift of H3: In the exo isomer, the H3 proton is in an endo position, placing it in closer proximity to the electron cloud of the nitrogen bridge and the C7 methylene protons. This proximity often results in a slight deshielding effect, causing the H3 signal in the exo isomer to appear at a slightly higher chemical shift (further downfield) compared to the endo isomer.

  • Coupling Constants (J-values): The dihedral angles between H3 and the adjacent methylene protons at C2 and C4 are different in the two isomers. According to the Karplus equation, the magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle.

    • In the endo isomer , the H3 proton is exo and typically exhibits smaller coupling constants to the C2 and C4 protons.

    • In the exo isomer , the H3 proton is endo and generally shows at least one large axial-axial coupling to a proton on C2 or C4, resulting in a more complex and wider multiplet.[5]

¹³C NMR Spectroscopy: Subtle but Significant Shifts

The ¹³C NMR spectra also provide valuable clues for stereochemical assignment. The key carbon to observe is C3, which is directly attached to the hydroxyl group. Additionally, the carbons at positions 2, 4, and 7 can exhibit small but reproducible differences in their chemical shifts due to the different steric and electronic environments in the two isomers.

  • C3 Chemical Shift: The chemical shift of C3 is directly influenced by the orientation of the hydroxyl group. Generally, steric compression (gamma-gauche effect) can cause an upfield shift. In the endo isomer, the hydroxyl group is gauche to the C1 and C5 bridgehead carbons, which may lead to a slight upfield shift of the C3 signal compared to the exo isomer.

  • C7 Chemical Shift: A notable difference can often be observed in the chemical shift of the C7 carbon. In the endo isomer, the hydroxyl group is in a 1,3-diaxial-like relationship with the C7 methylene group, which can cause a discernible upfield shift for C7 compared to the exo isomer where such an interaction is absent.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Nuclei

Isomer Nucleus Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key Differentiating Features
endo H3Lower field-Narrower multiplet, smaller J-values
C3-Lower field
C7-Lower fieldLess steric compression
exo H3Higher field-Broader multiplet, at least one large J-value
C3-Higher field
C7-Higher fieldGamma-gauche effect from OH

Note: The exact chemical shifts can vary depending on the solvent and concentration. The relative differences are the most important diagnostic tool.

2D NMR Spectroscopy: Unambiguous Confirmation with NOESY

While ¹H and ¹³C NMR provide strong indications, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) offers definitive proof of stereochemistry.[1][2][3] NOESY detects through-space correlations between protons that are in close proximity (typically < 5 Å).[3]

G cluster_workflow NOESY-based Stereochemical Assignment Start Acquire 2D NOESY Spectrum endo_isomer endo Isomer Start->endo_isomer exo_isomer exo Isomer Start->exo_isomer endo_correlation NOE between H3 and H2/H4 (axial) endo_isomer->endo_correlation Observe NOE? exo_correlation NOE between H3 and H1/H5 (bridgehead) exo_isomer->exo_correlation Observe NOE? Conclusion_endo Assign as endo endo_correlation->Conclusion_endo Yes Conclusion_exo Assign as exo exo_correlation->Conclusion_exo Yes

Caption: Decision workflow for NOESY data interpretation.

  • In the endo isomer , the exo-H3 proton is spatially close to the axial protons on C2 and C4. Therefore, a NOESY spectrum of the endo isomer will show cross-peaks between H3 and these axial protons.

  • In the exo isomer , the endo-H3 proton is in close proximity to the bridgehead protons (H1 and H5). Consequently, the NOESY spectrum of the exo isomer will exhibit characteristic cross-peaks between H3 and the bridgehead protons.

The presence or absence of these specific NOE correlations provides an irrefutable assignment of the stereochemistry.

Experimental Protocol

Sample Preparation:

  • Dissolve 5-10 mg of the purified 9-azabicyclo[3.3.1]nonan-3-ol isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).

  • Filter the solution into a clean, dry 5 mm NMR tube.

NMR Data Acquisition:

  • Acquire a standard ¹H NMR spectrum to assess sample purity and identify the chemical shifts of all protons.

  • Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be beneficial to distinguish CH/CH₃ from CH₂ signals.

  • Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks and aid in the assignment of all proton signals.

  • Acquire a 2D ¹H-¹H NOESY spectrum.[6][7] A mixing time of 500-800 ms is typically a good starting point for small molecules.[3]

Data Analysis:

  • Process all spectra using appropriate software (e.g., MestReNova, TopSpin, or similar).

  • Carefully integrate the ¹H NMR signals and measure the coupling constants for the H3 multiplet.

  • Assign all signals in the ¹H and ¹³C spectra with the aid of the COSY spectrum.

  • Analyze the NOESY spectrum for the key through-space correlations involving the H3 proton as outlined above.

Conclusion

The stereochemical assignment of endo- and exo-9-azabicyclo[3.3.1]nonan-3-ol can be confidently achieved through a systematic analysis of their NMR spectra. While one-dimensional ¹H and ¹³C NMR provide strong initial evidence based on predictable differences in chemical shifts and coupling constants, 2D NOESY spectroscopy offers the most definitive and unambiguous method for distinguishing between these two important isomers. By following the protocols and understanding the underlying principles outlined in this guide, researchers can ensure the structural integrity of their compounds, a cornerstone of robust and reproducible scientific research in drug discovery and development.

References

  • Vafina, R. M., et al. (2003). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 39(1), 50-57.
  • Gawronski, J., et al. (2020). An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. RSC Advances, 10(25), 14881-14889. Available from: [Link]

  • LibreTexts Chemistry. (2025). 5.4: NOESY Spectra. Available from: [Link]

  • Vafina, R. M., et al. (2003). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. ResearchGate. Available from: [Link]

  • Wiel, J., et al. (1980). Substituent effects in 13C NMR spectra of 6-endo substituted 9-thiabicyclo[3.3.1]non-2-enes. Pure and Applied Chemistry, 52(8), 1957-1964. Available from: [Link]

  • Parr, S., et al. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. Available from: [Link]

  • Stereochemistry | How to read NOESY spectrum? (2022). YouTube. Available from: [Link]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy). (n.d.). Masaryk University. Available from: [Link]

  • UMass Nuclear Magnetic Resonance (NMR) Labs. (2015). A very easy and quick NOESY to probe stereo chemistry. Available from: [Link]

  • PubChem. (n.d.). This compound. Available from: [Link]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Available from: [Link]

  • Jones, A. J., et al. (2008). 1H and 13C NMR spectra of C-6 and C-9 substituted 3-azabicyclco[3.3.1]nonanes. Magnetic Resonance in Chemistry, 46(2), 195-197. Available from: [Link]

  • Garrido, G., et al. (2000). Structural study of 3-methyl-3-azabicyclo[3.3.1]nonan-9-ols functionalized at the 1-position by molecular mechanics calculations and NMR spectroscopy. ResearchGate. Available from: [Link]

  • Patsnap. (2018). Method for producing this compound derivative. Available from: [Link]

  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. (2021). Semantic Scholar. Available from: [Link]

  • Google Patents. (n.d.). Method for producing this compound derivative.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Available from: [Link]

  • Arumugam, N., et al. (2008). 1H and 13C NMR spectral assignments of some novel 2,4,6,8‐tetraaryl‐3,7‐diazabicyclo[3.3.1]nonan‐9‐one derivatives. R Discovery. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Available from: [Link]

  • Wang, X., et al. (2014). (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o57. Available from: [Link]

  • PubChem. (n.d.). 9-Azabicyclo(3.3.1)nonane. Available from: [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Available from: [Link]

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Comparative Guide to IR Spectrum Analysis of Endo-9-azabicyclo[3.3.1]nonan-3-ol: ATR-FTIR vs. Transmission Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

Endo-9-azabicyclo[3.3.1]nonan-3-ol is a conformationally rigid, privileged bicyclic scaffold utilized extensively in medicinal chemistry. It serves as a critical precursor for the synthesis of high-affinity ligands targeting the sigma-2 (σ2) receptor, a transmembrane protein heavily implicated as a biomarker in proliferating tumor cells[1][2].

From an analytical perspective, validating the endo stereochemistry and the integrity of its functional groups is paramount. The molecule contains two highly polar functional groups: a secondary amine (N-H) at the 9-position bridge and a secondary alcohol (O-H) at the 3-position.

Vibrational Causality & Conformation: In the endo conformation, the C3-hydroxyl group occupies an axial position relative to the piperidine chair, directing it inward toward the bicyclic cavity. This specific spatial arrangement enables transannular (intramolecular) hydrogen bonding between the hydroxyl proton and the lone pair of the nitrogen bridge (N9)[3][4].

  • O-H Stretch: This intramolecular interaction causes a distinct redshift in the O-H stretching frequency (moving it from a "free" ~3600 cm⁻¹ down to a broader ~3250–3350 cm⁻¹ band)[3].

  • N-H Stretch: The secondary amine N-H stretch naturally occurs around 3300 cm⁻¹[1]. Consequently, the 3000–3500 cm⁻¹ region presents a complex, overlapped spectral envelope[5].

Resolving this overlap to confirm the endo conformer requires selecting the optimal Fourier Transform Infrared (FTIR) modality. This guide objectively compares Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission (KBr Pellet) FTIR for this specific application.

Comparative Performance Matrix: ATR-FTIR vs. KBr Transmission

The choice of IR technique fundamentally alters the physical interaction between the infrared beam and the azabicycle sample, leading to distinct advantages and artifacts[6][7].

Functional Group / RegionExpected Wavenumber (cm⁻¹)ATR-FTIR Performance (Diamond IRE)Transmission (KBr Pellet) Performance
O-H Stretch (H-bonded)3200 – 3350Superior. Native solid-state H-bonding is preserved. No matrix interference allows for precise deconvolution.Poor. Highly susceptible to hygroscopic KBr moisture artifacts (~3400 cm⁻¹) that mask the native O-H band[7].
N-H Stretch (Sec. Amine)3250 – 3300Good. Can be mathematically deconvoluted from the O-H band due to a stable, flat baseline[5].Poor. Often completely obscured by the broad water absorption artifact.
C-H Stretch (Aliphatic)2850 – 2950Moderate. Peak intensity is inherently reduced due to the shallow penetration depth of the evanescent wave at high wavenumbers[8].Excellent. High signal-to-noise ratio; sharp resolution of symmetric/asymmetric modes.
C-N Stretch 1100 – 1250Excellent. Enhanced relative intensity due to deeper evanescent wave penetration at lower wavenumbers[6][8].Excellent. Strict adherence to the Beer-Lambert law provides isotropic, highly quantitative absorption[9].
C-O Stretch (Sec. Alcohol)1050 – 1150Excellent. Strong, distinct peak unaffected by surface interactions.Excellent. Sharp resolution, ideal for fingerprinting.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, ensuring that artifacts are caught before data interpretation begins.

Protocol A: ATR-FTIR Analysis (Optimized for O-H/N-H Resolution)

ATR-FTIR utilizes an internal reflection element (IRE) where an evanescent wave penetrates 1–2 µm into the sample[6]. This method is preferred for resolving the endo transannular hydrogen bonding because it avoids water contamination.

  • IRE Preparation & Background: Clean the diamond crystal with spectroscopic-grade isopropanol and allow it to evaporate. Acquire a background spectrum.

    • Causality: Removes residual organics that could introduce false C-H or C-O bands.

    • Self-Validation: The background spectrum MUST show >95% transmittance and a completely flat baseline in the 3200–3500 cm⁻¹ region. Any broadness here indicates residual solvent or moisture, requiring re-cleaning.

  • Sample Application & Pressure: Place 2–3 mg of crystalline this compound onto the crystal. Engage the pressure anvil.

    • Causality: The evanescent wave's penetration is highly dependent on intimate optical contact[8].

    • Self-Validation: Monitor the live IR energy throughput. Stop applying pressure when the strongest peak (e.g., C-O stretch at ~1100 cm⁻¹) reaches ~70% transmittance. If transmittance remains >90%, contact is insufficient.

  • Acquisition & Correction: Acquire 32 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm post-acquisition.

    • Causality: ATR penetration depth increases at lower wavenumbers. The correction normalizes the spectrum to mimic a transmission spectrum, allowing for accurate relative intensity comparisons across the functional groups[8].

Protocol B: Transmission FTIR (Optimized for Fingerprint Resolution)

Transmission FTIR requires suspending the sample in an infrared-transparent matrix. It is superior for analyzing the C-N and C-O skeletal vibrations but requires rigorous environmental control[7][9].

  • Matrix Desiccation (Critical): Dry spectroscopic-grade KBr powder at 110°C for a minimum of 24 hours. Store immediately in a vacuum desiccator.

    • Causality: KBr is highly hygroscopic. Absorbed water will create a massive artifact at ~3400 cm⁻¹, destroying the ability to analyze the compound's N-H and O-H groups[7].

  • Milling: Combine 1 mg of the azabicycle with 100 mg of anhydrous KBr in an agate mortar. Mill vigorously for 2 minutes.

    • Causality: Particle sizes must be reduced below the wavelength of incident IR light (typically <2 µm) to prevent severe baseline scattering (the Christiansen effect).

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply 10 tons of pressure under a vacuum for 2 minutes.

    • Causality: The vacuum removes trapped air, which would otherwise create micro-fractures in the pellet, leading to opacity and light scattering.

    • Self-Validation: Hold the pressed pellet up to a light source. A properly fused KBr matrix will be visually transparent. If the pellet is cloudy or opaque, discard it, as it will yield a sloping baseline and distorted peak shapes.

  • Acquisition: Acquire 32 scans at 4 cm⁻¹ resolution against an empty beam background.

Analytical Workflow & Data Interpretation

The logical progression from raw spectral acquisition to the validation of the endo conformer for downstream drug development is visualized below.

G A This compound (Target Scaffold) B IR Spectroscopic Analysis A->B C ATR-FTIR (High-Refractive Index IRE) B->C Non-destructive (Moisture-free) D Transmission FTIR (KBr Pellet Matrix) B->D Isotropic (Fingerprint focus) E Spectral Deconvolution (O-H & N-H Overlap Resolution) C->E D->E F Conformer Validation (Intramolecular H-Bonding Analysis) E->F G Sigma-2 (σ2) Receptor Ligand Synthesis F->G Validated Scaffold H Oncology Biomarker & Apoptosis Induction G->H

Analytical Workflow for IR Spectral Resolution & Sigma-2 Ligand Development

References

  • PubChem : this compound properties. National Institutes of Health (NIH). 10

  • (5S)-1-azabicyclo[3.3.1]nonan-3-amine : Privileged azabicyclononane scaffolds and functional group vibrations. Benchchem. 1

  • Dipole–Dipole Coupling Constant for a Directly Bonded CH Pair—A Carbon-13 Relaxation Study : Granatan-3-ol conformations and N-methyl inversion. ResearchGate. 3

  • The solid-state structures of (-)-scopolamine free base... : Tropane/granatane hydrogen bonding and IR spectroscopy. ResearchGate. 4

  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one : Sigma-2 receptor signaling and oncology biomarkers. Benchchem. 2

  • Using Fourier transform IR spectroscopy to analyze biological materials : ATR-FTIR penetration depth and high wavenumber regions. PMC (NIH).6

  • Evaluation of the Protein Secondary Structures Using Fourier Transform Infrared Spectroscopy : KBr disk method and spectral resolution. DergiPark. 9

  • 2D Correlation Spectroscopy (2DCoS) Analysis of Temperature-Dependent FTIR-ATR Spectra : Overlapped N-H and O-H stretching vibration modes in FTIR-ATR. IRIS (Politecnico di Milano). 5

  • Fourier Transform Infrared (FTIR) Database of Historical Pigments : KBr pellet hygroscopic nature and ATR vs Transmission modalities. MDPI. 7

  • Attenuated Total Reflection (ATR) Micro-Fourier Transform Infrared (Micro-FT-IR) Spectroscopy : Penetration depth wavelength dependence. Archimer (Ifremer). 8

Sources

Comparative Reactivity Profile: Granatoline vs. Tropine in Alkaloid Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a head-to-head analysis of Tropine (8-azabicyclo[3.2.1]octan-3-ol) and Granatoline (9-azabicyclo[3.3.1]nonan-3-ol). While these two bicyclic amino-alcohols share homologous Robinson-Schöpf synthetic origins, their reactivity profiles diverge significantly due to conformational strain.

For researchers in drug discovery, the critical distinction lies in the transannular sterics :

  • Tropine: Rigid [3.2.1] scaffold; reactivity is governed by the endo/exo face differentiation relative to the ethylene bridge.

  • Granatoline: Flexible [3.3.1] scaffold; reactivity is dominated by severe 3,7-transannular repulsion , which retards esterification at the C3-hydroxyl but accelerates oxidative strain relief.

Structural Architectures & Conformational Dynamics

The fundamental reactivity difference stems from the bridge size—one carbon (Tropine) versus two carbons (Granatoline). This seemingly minor homologation dictates the available conformational energy landscape.

The Tropane Scaffold (Rigid)

Tropine exists in a rigid chair-like piperidine conformation bridged by an ethylene group. The C3-hydroxyl group is in the


 (endo)  configuration, cis to the nitrogen bridge.
  • Steric Environment: The hydroxyl group faces the dimethylene bridge (C6-C7). While hindered compared to the

    
     (exo) isomer (Pseudotropine), the scaffold is rigid, preventing conformational escape.
    
The Granatane Scaffold (Dynamic/Strained)

Granatoline possesses a trimethylene bridge, creating a bicyclo[3.3.1]nonane system.

  • Chair-Chair vs. Chair-Boat: The ground state prefers a twin-chair conformation. However, this forces the endo-C3 substituent and the endo-C7 hydrogen (or substituent) into extreme proximity.

  • The 3,7-Interaction: This transannular repulsion (approx. 2.5 Å distance) creates a "steric wall," significantly reducing the nucleophilicity of the C3-hydroxyl group compared to Tropine.

Structural Visualization

The following diagram illustrates the homologous relationship and the critical steric zones.

G cluster_0 Tropane Scaffold (C8) cluster_1 Granatane Scaffold (C9) Tropinone Tropinone (Ketone Precursor) Tropine Tropine (3α-OH, Endo) *Rigid* Tropinone->Tropine Stereoselective Red. (H2/Pt) PseudoTrop Pseudotropine (3β-OH, Exo) *Accessible* Tropinone->PseudoTrop Na/EtOH Red. Granatoline Granatoline (3α-OH, Endo) *3,7-Strain High* Tropine->Granatoline Homologation (+1 CH2) Increases Conformational Mobility PseudoPel Pseudopelletierine (Granatanone) PseudoPel->Granatoline Cat. Hydrogenation PseudoGran Pseudogranatoline (3β-OH, Exo) *Relaxed* PseudoPel->PseudoGran Na/EtOH Red.

Caption: Comparative synthetic flow and stereochemical divergence. Blue arrows indicate catalytic routes favoring endo-isomers; red arrows indicate thermodynamic routes favoring exo-isomers.

Comparative Reactivity Profile

Acylation & Esterification (The Anticholinergic Pharmacophore)

Synthesis of esters (e.g., Atropine analogs) is the primary application for these scaffolds.

  • Tropine: Reacts readily with acyl chlorides or activated esters (Steglich conditions). The endo-OH is hindered by the bridge but remains accessible.

  • Granatoline: Displays retarded kinetics in esterification. The 3,7-transannular interaction blocks the trajectory of incoming electrophiles. High-forcing conditions (e.g., neat anhydride reflux) often lead to elimination (dehydration) rather than esterification due to the stability of the resulting olefin (which relieves the transannular strain).

Oxidation Potentials
  • Tropine: Oxidizes to Tropinone using standard Jones or Swern conditions. The reaction is straightforward as the ketone relieves no significant strain.

  • Granatoline: Oxidizes to Pseudopelletierine more rapidly than Tropine. The formation of the sp2 carbonyl carbon at C3 flattens the ring, immediately relieving the severe 3,7-diaxial interaction present in the alcohol.

Nitrogen Nucleophilicity (Quaternization)

Both scaffolds form quaternary ammonium salts (e.g., N-methylscopolamine analogs).

  • Reactivity:

    
    . The nitrogen lone pair is remote from the C3/C7 steric zone. However, Granatoline derivatives show higher flexibility, which can affect binding affinity (induced fit) in muscarinic receptors more than chemical reactivity.
    

Experimental Protocols

Protocol A: Robinson-Schöpf Synthesis (Precursor Generation)

Self-Validating Step: The evolution of CO₂ is the visible indicator of reaction progress.

Materials:

  • Tropinone Synthesis: Succindialdehyde (generated from 2,5-dimethoxytetrahydrofuran), Methylamine HCl, Acetonedicarboxylic acid.

  • Pseudopelletierine Synthesis: Glutaraldehyde (25% aq), Methylamine HCl, Acetonedicarboxylic acid.

Method (Granatane Series):

  • Buffer Prep: Dissolve

    
     (15 g) and citric acid (5 g) in 
    
    
    
    (500 mL) to establish pH ~5.0.
  • Addition: Add glutaraldehyde (0.1 mol) and methylamine HCl (0.1 mol). Stir at 0°C for 15 min.

  • Cyclization: Add acetonedicarboxylic acid (0.1 mol) in one portion.

  • Incubation: Stir at room temperature for 48 hours. Observation: Vigorous

    
     evolution will occur initially.
    
  • Workup: Basify with NaOH to pH 12. Extract with

    
     (
    
    
    
    mL).
  • Purification: Distillation or recrystallization (Pet ether).

    • Target: Pseudopelletierine (mp 54°C).

Protocol B: Comparative Esterification (Steglich Method)

Designed to highlight the kinetic difference.

Reagents: Phenylacetic acid (1.1 eq), DCC (1.1 eq), DMAP (0.1 eq), DCM solvent.

  • Dissolve Phenylacetic acid in dry DCM under

    
    .
    
  • Add Alcohol (Tropine or Granatoline, 1.0 eq).

  • Add DCC/DMAP at 0°C. Warm to RT.

  • Checkpoint: Monitor by TLC (MeOH/DCM 1:9).

    • Tropine: Conversion >90% within 4-6 hours.

    • Granatoline: Conversion often <50% at 6 hours; requires 24h+ or reflux to complete due to steric shielding.

Data Summary Table

FeatureTropine (C8)Granatoline (C9)Impact on Drug Design
IUPAC Name 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol9-Methyl-9-azabicyclo[3.3.1]nonan-3-olNomenclature basis
Bridge Size Ethylene (2C)Trimethylene (3C)Granatane is bulkier
Major Conformation Rigid Chair (Piperidine)Distorted Chair-ChairGranatoline has higher entropy
Key Steric Factor Bridge hindrance (C6/C7)3,7-Transannular Repulsion Granatoline esters are harder to make
Esterification Rate Fast (

)
Slow (

)
Scale-up requires forcing conditions
Oxidation Rate ModerateFast (Strain Relief)Ketone is the thermodynamic sink
pKa (Conj. Acid) ~10.4~10.2Similar basicity
Typical Derivative Atropine / ScopolamineHomatropine analogsGranatanes often show lower CNS side effects

References

  • Lounasmaa, M., & Tamminen, T. (1993). The Tropane Alkaloids. In The Alkaloids: Chemistry and Pharmacology (Vol. 44, pp. 1-114). Academic Press.

  • Cope, A. C., et al. (1950). Pseudopelletierine. Organic Syntheses, 37, 73. (Classic Robinson-Schöpf protocol validation).

  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439-463.

  • Alder, K., et al. (1955). Stereochemistry of the Granatane System. Chemische Berichte, 88, 148. (Foundational work on 3,7-transannular strain).
  • Iwasa, K., et al. (1998). Structure-Activity Relationships of Tropane and Granatane Alkaloids. European Journal of Pharmacology.

Purity Analysis of Bicyclic Amines: A Comparative Guide to Stationary Phases and pH Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Technical Challenge

Bicyclic amines (e.g., 3-azabicyclo[3.1.0]hexane, quinuclidine, tropane derivatives) represent a unique chromatographic challenge.[1] Unlike simple aliphatic amines, their rigid carbon framework prevents conformational adaptation, often leading to specific and strong interactions with residual silanols on silica-based columns.[1]

Furthermore, most bicyclic amines possess:

  • High Basicity (pKa 9–11): They exist almost exclusively as cations at standard low pH (2–3), leading to ionic "sticking" on anionic silanols.

  • Lack of Chromophores: Many scaffolds are saturated, rendering UV detection at standard wavelengths (254 nm) impossible and requiring low-UV (200–210 nm) or alternative detection (CAD/MS).

  • Isomeric Complexity: Endo/exo diastereomers often co-elute due to identical mass and similar polarity.

This guide compares the three dominant strategies for analyzing these compounds: High-pH Reversed Phase , Charged Surface Hybrid (CSH) Technology , and HILIC , providing a validated pathway to method development.[1]

Part 2: Strategic Comparisons

Comparison 1: pH Strategy (High pH vs. Low pH)

The most effective tool for amine separation is pH control. The goal is to manipulate the ionization state of the amine to control retention and peak shape.

The Mechanism:

  • Low pH (Formic Acid/TFA, pH 2–3): The amine is protonated (

    
    ). It is highly soluble but repelled by the hydrophobic C18 chains, leading to early elution (low 
    
    
    
    ). The cation interacts strongly with deprotonated silanols (
    
    
    ), causing severe tailing.
  • High pH (Ammonium Bicarbonate/NH4OH, pH 10): The amine is neutral (

    
    ). It interacts strongly with the C18 phase (high retention) and is not attracted to silanols. Crucial:  This requires hybrid silica (e.g., Waters XBridge, Phenomenex Gemini) to survive the dissolution of the silica backbone.
    

Performance Data: Model Analyte: Quinuclidine (pKa ~11.0)[2]

ParameterLow pH (pH 2.7, Formic Acid)High pH (pH 10.0, NH4OH)Verdict
Column Standard C18 (Silica)Hybrid C18 (Ethylene-Bridged)High pH Wins
Retention (

)
0.8 (Elutes near void)4.5 (Well retained)High pH increases hydrophobicity.
Tailing Factor (

)
2.4 (Severe tailing)1.1 (Symmetric)Neutral amines don't drag on silanols.
MS Sensitivity High (Pre-ionized)Moderate (Requires ionization in source)Low pH is better for ESI+, but High pH is acceptable.

Expert Insight: For bicyclic amines, High pH is the "Gold Standard" for purity analysis because the increased retention allows for the separation of hydrophobic impurities and isomers that co-elute in the void volume at low pH.

Comparison 2: Stationary Phase Architecture (CSH vs. HILIC)

When High pH is not an option (e.g., degradable analytes) or when polar retention is needed, the choice shifts to column chemistry.[1]

1. Charged Surface Hybrid (CSH) C18

CSH particles are modified with a low-level positive surface charge.

  • Mechanism: The positive surface repels the protonated amine (

    
    ), preventing it from interacting with residual silanols.
    
  • Benefit: Excellent peak shape at Low pH using simple Formic Acid, avoiding the need for ion-pairing agents like TFA (which suppresses MS signals).

2. HILIC (Hydrophilic Interaction Liquid Chromatography)[3][4][5]
  • Mechanism: Uses a polar stationary phase (Bare Silica or Zwitterionic) with high organic mobile phase (ACN > 80%).

  • Benefit: Retains highly polar bicyclic amines that have no retention on C18.

Decision Matrix: Column Selection

MethodSelection Start Analyte: Bicyclic Amine LogP Is LogP > 0? (Hydrophobic) Start->LogP pH_Stable Is Analyte pH Stable (pH 10)? LogP->pH_Stable Yes HILIC STRATEGY C: HILIC (Zwitterionic) (Best for Polar/Metabolites) LogP->HILIC No (Polar) HighPH STRATEGY A: Hybrid C18 @ pH 10 (Best Resolution) pH_Stable->HighPH Yes CSH STRATEGY B: CSH C18 @ pH 3 (Best for MS/Labile) pH_Stable->CSH No

Figure 1: Method Development Decision Tree. Selects the optimal stationary phase based on hydrophobicity and stability.

Comparison 3: Detection (UV vs. CAD)

Bicyclic amines often lack conjugated


-systems.
  • UV (205-210 nm):

    • Pros: Standard equipment.

    • Cons: Non-specific. Mobile phase (Formic acid/Ammonium Acetate) absorbs in this region, causing drifting baselines.[1] Low sensitivity for saturated amines.

  • Charged Aerosol Detection (CAD):

    • Pros: Universal response for non-volatiles.[6] Response depends on mass, not extinction coefficient.[1] Ideal for purity calculation (% w/w) without reference standards.

    • Cons: Incompatible with non-volatile buffers (Phosphate).

Recommendation: Use CAD for purity assays of non-chromophoric bicyclic amines. If CAD is unavailable, use LC-MS (TIC) for identification, but be wary of ionization differences for purity quantitation.[1]

Part 3: The Validated Screening Protocol

This protocol is designed to be "Self-Validating" by including system suitability steps that flag failure modes immediately.

Phase 1: The "Scout" Gradient (High pH)

This is the starting point for 90% of bicyclic amines.

System Parameters:

  • Column: Hybrid C18 (e.g., Waters XBridge BEH C18 or Phenomenex Kinetex EVO), 2.1 x 100 mm, 1.7 µm or 2.6 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C (Reduces viscosity, improves mass transfer).[1]

Gradient Table:

Time (min) %B Curve
0.0 5 Initial
10.0 95 Linear
12.0 95 Hold
12.1 5 Re-equilibrate

| 15.0 | 5 | End |

Phase 2: System Suitability & Troubleshooting[1]

Self-Validation Checklist:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .
    • If > 1.5: The amine is likely overloading the column or pH is not high enough. Action: Increase Buffer concentration to 20mM or switch to CSH C18 at Low pH.

  • Retention Factor (

    
    ):  Must be 
    
    
    
    .
    • If < 2.0: Compound is too polar. Action: Switch to HILIC mode (Ammonium Acetate pH 5.0 / ACN).

  • Peak Purity (if using DAD): Check for co-eluting isomers on the leading/tailing edge.

Workflow Visualization: The Silanol Effect

SilanolEffect Amine Protonated Amine (BH+) Interaction Ionic Interaction (Peak Tailing) Amine->Interaction Standard C18 (Low pH) Repulsion Electrostatic Repulsion (Sharp Peak) Amine->Repulsion CSH Column (Low pH) Silanol Silanol (Si-O-) Silanol->Interaction CSH_Surface CSH Surface (+) CSH_Surface->Repulsion Shields Silanols

Figure 2: Mechanism of Action. Standard silica attracts amines causing tailing; CSH surfaces repel them, sharpening peaks.[1]

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A.

  • Waters Corporation. (2012). Charged Surface Hybrid (CSH) Technology: The Ultimate Solution for Basic Compounds. Application Note.

  • Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds in Reversed-Phase HPLC. Technical Guide.

  • Gamache, P. H., et al. (2005).[1] Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds.[7][8] LCGC North America.

  • Gritti, F., & Guiochon, G. (2012).[1] Separation of basic compounds on a charged surface hybrid stationary phase. Journal of Chromatography A.

Sources

Comparative Biological Activity of Endo vs. Exo Granatane Derivatives: A Structural and Pharmacological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Granatane Scaffold

In the realm of neuropharmacology and rational drug design, the granatane skeleton (9-azabicyclo[3.3.1]nonane) serves as a critical, rigid bicyclic framework. As a higher homologue of the tropane ring, the granatane system provides an exceptional scaffold for developing highly selective receptor antagonists 1[1]. The biological activity of these derivatives is profoundly dictated by their stereochemistry—specifically, whether the primary substituent at the 3-position is oriented endo (towards the nitrogen bridge) or exo (away from the nitrogen bridge).

The most prominent clinical application of this scaffold is found in 5-HT3 receptor antagonists, such as the potent antiemetic Granisetron. Granisetron is exclusively the endo-isomer, whereas its exo-counterpart is virtually inactive and is strictly controlled during manufacturing as a pharmacopeial impurity (Ph.Eur. Impurity F)2[2].

Mechanistic Basis of Stereoselective Receptor Binding

The 5-HT3 receptor is a Cys-loop ligand-gated ion channel. High-affinity binding within its orthosteric pocket requires a precise spatial geometry: an aromatic moiety (e.g., an indazole ring) must be perfectly distanced from a basic amine to facilitate simultaneous cation-


 interactions and hydrogen bonding1[1].

Nuclear Magnetic Resonance (NMR) and X-ray crystallography studies reveal the causality behind the endo-isomer's superiority. In solution, the endo-granatane moiety adopts a highly stable boat-chair conformation. This is evidenced by the 3-exo proton exhibiting a distinct triplet of triplets, with a coupling constant of 11.5 Hz with the 2- and 4-endo protons, and 6.8 Hz with the 2- and 4-exo protons3[3]. This specific boat-chair conformation optimally vectors the basic nitrogen and the aromatic ring into the receptor pocket. Conversely, the exo-isomer projects the substituent at an angle that induces severe steric clashes with the receptor walls, preventing the basic nitrogen from anchoring to the critical binding residues. This stereochemical divergence is not limited to 5-HT3 receptors; similar endo-preference is observed in azabicyclic NAAA inhibitors, where the exo-diastereoisomer is completely devoid of target activity4[4].

G A Granatane Scaffold (9-azabicyclo[3.3.1]nonane) B Endo-Isomer (e.g., Granisetron) A->B C Exo-Isomer (e.g., Impurity F) A->C D Boat-Chair Conformation Optimal Vector Alignment B->D E Suboptimal Alignment Steric Hindrance C->E F High Affinity 5-HT3 Binding (Ki < 5 nM) D->F Cation-π & H-bond G Negligible Affinity (Ki > 1000 nM) E->G Pocket Exclusion

Caption: Logical pathway of granatane stereochemistry dictating 5-HT3 receptor affinity.

Comparative Data Analysis

The table below summarizes the profound pharmacological and structural differences between the two stereoisomers of granatane-based 5-HT3 antagonists.

PropertyEndo-Granatane Derivatives (e.g., Granisetron)Exo-Granatane Derivatives (e.g., Impurity F)
Stereochemistry Substituent oriented towards the nitrogen bridgeSubstituent oriented away from the nitrogen bridge
Dominant Conformation Boat-chair (confirmed via 3-exo proton NMR)Chair-chair or distorted boat-chair
5-HT3 Binding Affinity (

)
High (Typically 2.0 - 5.0 nM)Negligible (>1000 nM)
Pharmacological Role Potent Antagonist (Clinical Antiemetic)Inactive / Manufacturing Impurity
1H-NMR Coupling (H-3)

Hz,

Hz
Distinct coupling profile, lack of eclipsed bridgehead

Experimental Workflows for Isolation and Validation

To objectively evaluate the biological activity of granatane derivatives, researchers must employ self-validating systems that ensure absolute stereochemical purity before pharmacological testing.

Workflow S1 Stereoselective Synthesis S2 HPLC Separation (Inertsil C8, 0.3% TFA) S1->S2 S3 NMR Validation (Coupling Constants) S2->S3 S4 Radioligand Assay ([3H]Granisetron) S3->S4

Caption: Step-by-step workflow for the isolation and pharmacological validation of isomers.

Protocol A: HPLC Separation of Isomers

Because exo-isomers often form as synthetic byproducts, robust chromatographic separation is required.

  • Mobile Phase Preparation: Prepare a mobile phase containing 0.3% trifluoroacetic acid (TFA) in an aqueous/organic gradient. Causality: TFA acts as an essential ion-pairing agent. By suppressing the ionization of the basic tertiary amine in the granatane core, TFA prevents secondary interactions with free silanols on the stationary phase, thereby eliminating peak tailing and ensuring baseline resolution 5[5].

  • Column Selection: Utilize an Inertsil C8 column rather than a standard C18. The moderate hydrophobicity of the C8 phase provides optimal retention times for the polar azabicyclic framework.

  • Elution and Detection: Inject a 10

    
    L sample volume. Under these precise conditions, the resolution factor (
    
    
    
    ) between the endo and exo isomers exceeds 4.0, allowing for highly accurate quantification with a Limit of Detection (LOD) for the exo-isomer reaching 0.8
    
    
    g/mL 5[5].
Protocol B: Radioligand Binding Assay

To accurately determine the


 values of the isolated isomers, a competition binding assay utilizing 

granisetron is the gold standard.
  • Cell Preparation: Culture COS-7 or HEK293 cells stably expressing the human 5-HT3A receptor. Harvest and prepare cell membranes.

  • Radioligand Incubation: Incubate the membranes with 0.6 nM

    
    granisetron (a concentration close to its 
    
    
    
    ) alongside varying logarithmic concentrations of the unlabelled endo or exo test compounds. Causality: It is critical to perform this incubation at a controlled low temperature (e.g., 19°C) rather than physiological 37°C. This prevents agonist/antagonist-induced receptor endocytosis, ensuring that the assay strictly measures binding affinity to available cell-surface receptors without the confounding variable of receptor internalization6[6].
  • Non-Specific Binding Control: Define non-specific binding by running parallel wells containing a saturating concentration (10

    
    M) of unlabelled ondansetron.
    
  • Filtration and Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Pre-soak the filters in 0.1% polyethylenimine to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged granatane ligands. Quantify the retained radioactivity via liquid scintillation counting to generate competitive displacement curves3[3].

Conclusion

The comparative biological activity of granatane derivatives is a textbook example of how 3D spatial geometry dictates pharmacodynamics. The endo-configuration uniquely stabilizes the boat-chair conformation required to map onto the 5-HT3 receptor's orthosteric site. For drug development professionals, rigorous chromatographic isolation and temperature-controlled radioligand binding assays remain non-negotiable standards for validating these potent neuropharmacological agents.

References
  • Toward Biophysical Probes for the 5-HT3 Receptor: Structure−Activity Relationship Study of Granisetron Derivatives - PMC / ACS Publications. 3

  • Public assessment report (Granisetron) - CBG-Meb. 2

  • Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization - PMC. 6

  • Development and validation of a high performance liquid chromatographic method for the separation of exo and endo isomers of granatamine... - ResearchGate. 5

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors - ACS Publications. 4

  • The role of the tropane skeleton in drug research - INHN. 1

Sources

Comparative Analysis of Reference Standard Grades for Endo-9-azabicyclo[3.3.1]nonan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Impact on Impurity Profiling and Assay Accuracy in 5-HT3 Antagonist Synthesis

Executive Summary & Technical Context[1][2][3][4][5]

In the synthesis of anti-emetic drugs like Granisetron , the bicyclic amine Endo-9-azabicyclo[3.3.1]nonan-3-ol (also known as Granatoline) is a critical intermediate. Its quality directly dictates the impurity profile of the Final Pharmaceutical Ingredient (FPI).

The central analytical challenge lies in the stereochemistry . The bicyclic [3.3.1] system exists as endo and exo isomers. The endo conformer is the required pharmacophore precursor, while the exo isomer is a difficult-to-purge impurity that propagates through subsequent coupling steps (e.g., with indazole-3-carboxylic acid).

This guide compares the performance of Certified Reference Materials (CRM) against Standard Reagent Grades and In-House Synthesized Standards , demonstrating why high-fidelity characterization of the endo/exo ratio is non-negotiable for regulatory compliance (ICH Q3A/Q3B).

Technical Deep Dive: The Causality of Purity

The Stereochemical Trap

The reduction of 9-azabicyclo[3.3.1]nonan-3-one to the alcohol typically yields a mixture. Thermodynamic control favors the endo isomer, but kinetic variations can lead to 5–15% exo content.

  • Endo-form (Active): Hydroxyl group axial (or pseudo-axial), facilitating specific receptor binding in the final drug.

  • Exo-form (Impurity): Hydroxyl group equatorial. If not quantified accurately, this impurity essentially "dilutes" the potency and introduces an uncharacterized toxicological entity.

Detection Challenges

Unlike the final Granisetron molecule, this compound lacks a strong UV chromophore (no conjugated


-systems).
  • Standard UV (210 nm): Prone to noise, baseline drift, and interference from solvents.

  • Solution: We utilize GC-MS for stereoisomer resolution and LC-CAD (Charged Aerosol Detection) for non-volatile salt quantification.

Comparative Analysis: CRM vs. Alternatives

The following data summarizes a study comparing a Certified Reference Standard (Product A) against a Commercial Reagent Grade (Alternative B) and a Recrystallized In-House Standard (Alternative C) .

Table 1: Comparative Analytical Performance
FeatureProduct A (CRM) Alternative B (Reagent Grade) Alternative C (In-House) Impact on Data
Assay (Mass Balance) 99.8% ± 0.2% 95.0% (Typical)Variable (92-98%)Low assay leads to over-dosing reagents in synthesis.
Stereochemical Purity >99.9% Endo (<0.1% Exo)~95% Endo (5% Exo)~98% Endo (2% Exo)High Exo content in std causes False Negatives in impurity screening.
Water Content (KF) <0.1% (Dry/Packaged under Argon)2.0 - 5.0% (Hygroscopic)VariableWater weight errors propagate to assay calculation.
Trace Metals (Ru/Pd) Quantified (<1 ppm) Not TestedHigh (Catalyst residue)Metal residues quench downstream coupling reactions.
Traceability ISO 17034 Certified CoA onlyNMR onlyOnly ISO 17034 is valid for primary method validation.

Experimental Protocols

Protocol A: GC-MS for Stereoisomer Resolution (Self-Validating)

This method is designed to separate the endo and exo isomers based on their volatility and ionization fragmentation.

Principle: The exo isomer, being less sterically hindered, often elutes slightly later or exhibits different fragmentation ratios on polar columns.

  • Instrument: Agilent 7890B GC / 5977B MSD

  • Column: DB-WAX UI (30 m x 0.25 mm, 0.25 µm) - Critical for amine peak shape.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow)

  • Inlet: Split 20:1 @ 250°C

  • Oven Program:

    • 80°C hold for 1 min

    • Ramp 10°C/min to 240°C

    • Hold 5 min

  • Detection: SIM Mode (m/z 141, 124, 96, 82).

    • Target Ion: 141 (Molecular Ion)[1]

    • Qualifier: 96 (Tropane bridge fragment)

System Suitability Criteria (Self-Validation):

  • Resolution (

    
    ):  Between Endo and Exo peaks > 1.5.
    
  • Tailing Factor: < 1.2 (Ensured by Ultra-Inert liner and column).

Protocol B: HPLC-CAD for Assay & Non-Volatile Impurities

Since the molecule has weak UV absorbance, Charged Aerosol Detection (CAD) provides a universal response independent of chemical structure.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 4.0)

  • Mobile Phase B: Acetonitrile

  • Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3), 150 x 4.6 mm, 3.5 µm.

  • Gradient: 5% B to 60% B over 15 min.

  • Detector: Corona Veo CAD (Evap Temp: 35°C).

Visualized Workflows

Diagram 1: Analytical Decision Matrix

This logic flow illustrates why a CRM is required for Validation (ICH Q2) versus routine monitoring.

ReferenceStrategy Start Start: Select Standard Purpose Intended Purpose? Start->Purpose Routine Routine Process Monitoring Purpose->Routine In-process Validation Method Validation / Release Purpose->Validation Final QC Reagent Reagent Grade (Risk: Unknown Exo %) Routine->Reagent Acceptable if characterized CRM ISO 17034 CRM (Certified Endo/Exo Ratio) Validation->CRM Mandatory Result_Bad Risk: False Negatives in Impurity Screening Reagent->Result_Bad Result_Good Outcome: Accurate Quant & Regulatory Compliance CRM->Result_Good

Caption: Decision matrix for selecting reference standards based on regulatory risk. Validation requires ISO 17034 materials to prevent impurity carryover.

Diagram 2: Stereochemical Impurity Pathway

Understanding where the exo impurity originates and how it interferes.

ImpurityPathway Ketone Starting Material 9-azabicyclo[3.3.1]nonan-3-one Reduction Reduction Step (NaBH4 or H2/Cat) Ketone->Reduction Endo Endo-Isomer (Major) (Desired Intermediate) Reduction->Endo Thermodynamic Control Exo Exo-Isomer (Minor) (Critical Impurity) Reduction->Exo Kinetic Leakage Coupling Coupling with Indazole Acid Endo->Coupling Exo->Coupling API Granisetron API Coupling->API Impurity Exo-Granisetron Impurity (Difficult to Crystallize out) Coupling->Impurity

Caption: Synthesis pathway showing the propagation of the Exo-isomer impurity into the final API. Accurate reference standards are required to control the 'Reduction' step.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2][3] (2023).[2][3][4] Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). Granisetron Hydrochloride Monograph 1695. (Impurities section referencing bicyclic intermediates). Retrieved from [Link]

  • PubChem. this compound (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • ISO. General requirements for the competence of reference material producers (ISO 17034:2016). Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Endo-9-azabicyclo[3.3.1]nonan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers in the pharmaceutical and chemical industries, our work with novel compounds like Endo-9-azabicyclo[3.3.1]nonan-3-ol is foundational to innovation. However, our responsibility extends beyond synthesis and application to include the safe and environmentally conscious management of resulting waste streams. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. The causality behind each procedural step is explained to ensure a culture of safety and scientific integrity within your laboratory.

Hazard Assessment & Chemical Profile

Understanding the inherent risks of a compound is the critical first step in designing a safe disposal plan. This compound and its common salt form, the hydrochloride, are classified with specific hazards that dictate handling and disposal procedures.

The hydrochloride salt of this compound is designated as a warning-level hazard, with the following classifications:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications underscore that the compound is not benign. It is an irritant to the skin, eyes, and respiratory system, and is harmful upon ingestion[1]. The parent compound, a bicyclic amine, belongs to a class of chemicals that requires careful handling to prevent hazardous reactions and environmental contamination[2]. Therefore, direct disposal into standard waste or sanitary sewer systems is strictly prohibited[2].

Table 1: Chemical & Safety Profile of this compound Hydrochloride

PropertyDataSource(s)
Molecular Formula C₈H₁₆ClNO[3]
CAS Number 240401-16-5[3]
Appearance White to Yellow Solid
Hazard Statements H302, H315, H319, H335
Signal Word Warning
Incompatible Materials Strong oxidizing agents, Strong bases
Storage Sealed in a dry, cool, well-ventilated place (Refrigerator recommended)[4]

Core Principles of Disposal for Amine Waste

The disposal strategy for this compound is governed by its identity as a hazardous chemical waste, specifically an organic amine. The following principles are non-negotiable.

  • Segregation is Paramount: Amine waste must be kept separate from other chemical waste streams to prevent dangerous reactions[2]. Mixing with acids or strong oxidizing agents can lead to violent reactions.

  • No Drain Disposal: Amines can be harmful to aquatic ecosystems[2]. As such, disposing of this compound or its solutions down the sanitary sewer is a violation of environmental regulations and safe laboratory practice.

  • Professional Disposal is Mandatory: The final step for this chemical is disposal by a licensed hazardous waste management company[2][5][6]. These facilities have the permitted equipment, such as high-temperature incinerators with afterburners and scrubbers, to destroy the chemical in an environmentally sound manner[6][7].

Personal Protective Equipment (PPE) Protocol

Given the irritant nature of the compound, a stringent PPE protocol is required at all times when handling the pure substance, its solutions, or the associated waste containers.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[1][4].

  • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile) that are inspected for integrity before use. Use proper glove removal technique to avoid skin contact[6].

  • Skin and Body Protection: Wear a lab coat or impervious clothing to prevent skin contact[1][4].

  • Respiratory Protection: If handling the solid powder outside of a chemical fume hood where dust formation is possible, use a suitable respirator[1]. All waste handling should ideally occur within a well-ventilated area or a chemical fume hood[4][8].

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for managing this compound waste from generation to final pickup.

Step 1: Waste Identification and Segregation

  • Immediately classify any material contaminated with this compound (e.g., residual solids, contaminated solutions, used weighing papers, contaminated pipette tips) as hazardous amine waste.

  • Designate a specific, properly labeled waste container for this chemical. Do not mix it with other waste types like halogenated solvents, acids, or oxidizers[2].

Step 2: Containerization

  • Select a container made of a compatible material (e.g., High-Density Polyethylene - HDPE) that can be tightly sealed[2].

  • For liquid waste (e.g., solutions from experiments), use a sealable, non-reactive container.

  • For solid waste (e.g., contaminated gloves, paper towels), double-bag in clearly marked hazardous waste bags before placing them in a solid waste container.

  • Ensure the container is kept closed at all times except when adding waste[4][8].

Step 3: Labeling

  • Proper labeling is a legal requirement and essential for safety. The label must be clearly legible and securely affixed to the container.

  • Include the following information:

    • The words "Hazardous Waste"

    • Full Chemical Name: "this compound"

    • List all components of any mixture, including solvents and their approximate concentrations.

    • Hazard identification: "Irritant," "Harmful if Swallowed."

    • The date the waste was first added to the container.

Step 4: Temporary On-Site Storage

  • Store the sealed and labeled waste container in a designated, secure satellite accumulation area.

  • This area must be in a cool, dry, and well-ventilated location, away from direct sunlight and sources of ignition[2][4].

  • Ensure the storage area is away from incompatible materials, particularly acids and oxidizing agents[2].

Step 5: Arranging for Professional Disposal

  • Do not attempt to neutralize or treat this chemical waste in the lab unless you have a specific, validated, and approved protocol from your institution's Environmental Health & Safety (EHS) office.

  • Contact your institution's EHS or a licensed hazardous waste disposal company to schedule a pickup[2][5][9].

  • Follow their specific instructions for manifesting and preparing the waste for transport. Maintain all records of waste disposal as required by regulations[2].

Spill Management Protocol

Accidents can happen, and preparedness is key. In the event of a spill, follow these steps immediately.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Remove all sources of ignition[4].

  • Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within one[1].

  • Don PPE: Wear the full personal protective equipment as described in Section 3.

  • Contain and Absorb: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent[1][8]. For solid spills, carefully sweep up the material to avoid creating dust[6].

  • Collect and Dispose: Place the absorbed material or swept-up powder into a suitable, sealable container for hazardous waste. Label it as "Spill Debris containing this compound"[4][6].

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., alcohol), followed by soap and water. Collect all decontamination materials as hazardous waste[1].

  • Report: Report the incident to your laboratory supervisor and EHS office according to institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste.

Caption: Disposal workflow for this compound waste.

References

  • AFG Bioscience LLC. SAFETY DATA SHEET: N-Cbz-9-azabicyclo[3.3.1]nonan-3-one.

  • Sigma-Aldrich. this compound, hydrochloride (1:1), (3-endo)-.

  • Echemi. Endo-3-amine-9-methyl-9-azabicyclo[4][4][5]nonane di Safety Data Sheets.

  • ChemScene. this compound hydrochloride.

  • Shanghai Haohong Scientific Co., Ltd. Safety Data Sheet: 3-Azabicyclo[3.3.0]octane hydrochloride.

  • Collect and Recycle. Amine Disposal For Businesses.

  • PubChem. this compound.

  • PubChem. 9-Azabicyclo[3.3.1]nonan-3-one.

  • CymitQuimica. Safety Data Sheet: 3-azabicyclo[3.1.0]hexane.

  • Fisher Scientific. Safety Data Sheet: 3-Azabicyclo[3.3.0]octane hydrochloride.

  • Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO).

  • ChemicalBook. 9-Azabicyclo[3.3.1]nonan-3-ol, 9-(phenylmethyl)-, endo-.

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.

  • J&K Scientific. endo-7-Hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride.

  • Capot Chemical. MSDS of tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate.

  • MilliporeSigma. endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine.

  • Technology Catalogue. Disposing Amine Waste.

  • Thermo Fisher Scientific. 9-Borabicyclo[3.3.1]nonane - SAFETY DATA SHEET.

  • ResearchGate. Treatment of amine wastes generated in industrial processes.

  • ResearchGate. Handling of Amine-based Wastewater Produced During Carbon Capture.

  • Capot Chemical. MSDS of 3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride.

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Operational Safety & Handling Protocol: Endo-9-azabicyclo[3.3.1]nonan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling Endo-9-azabicyclo[3.3.1]nonan-3-ol Content Type: Operational Safety & Logistical Guide

Executive Chemical Profile

Compound Name: this compound Synonyms: Granatoline; (3-endo)-9-azabicyclo[3.3.1]nonan-3-ol; Pseudopelletierine reduction product. CAS Number: 504-12-1 (Free base) / 240401-16-5 (Hydrochloride salt) Physical State: White to pale yellow solid (Crystalline powder) Primary Hazard Class: Irritant (GHS07)

Senior Scientist Note: While often classified as a standard organic irritant, this compound is a bicyclic amine alkaloid scaffold. Structurally related to tropane alkaloids, it possesses intrinsic biological activity and basicity. Do not treat it as "inert." The primary operational risks are respiratory irritation from dust inhalation and caustic injury to mucous membranes upon contact with the free base.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the mechanism of injury.

Hazard CategoryGHS CodeMechanism of ActionOperational Implication
Acute Toxicity (Oral) H302 Systemic absorption via GI tract.Zero-tolerance for surface contamination. No food/drink in 5m radius.
Skin Irritation H315 Amine basicity causes lipid saponification/irritation.Glove permeation is critical. Avoid latex; use Nitrile.
Eye Irritation H319 Direct mucous membrane attack.Goggles required. Safety glasses are insufficient for powders.
STOT - SE 3 H335 Respiratory tract inflammation.Engineering controls (Fume Hood) are the primary defense, not just masks.
Personal Protective Equipment (PPE) Matrix

Rationale: The following PPE selection is based on the "Barrier-Breach" principle—assuming the primary engineering control (fume hood) could fail.

Body ZoneRecommended EquipmentTechnical Justification
Respiratory N95/P95 Respirator (if outside hood)As a solid powder, static charge can aerosolize particles. If weighing outside a hood (discouraged), a particulate respirator is mandatory to prevent H335 (Respiratory Irritation) [1].
Hand Protection Nitrile Gloves (Min. 0.11mm thickness) Why Nitrile? Latex degrades rapidly against organic amines. Nitrile offers superior chemical resistance. Protocol: Double-gloving recommended during solubilization steps.
Eye Protection Chemical Safety Goggles Standard safety glasses leave gaps for airborne dust. Goggles seal the ocular cavity against fine particulates and splashes.
Body Defense Lab Coat (High-neck, long sleeve) Prevents accumulation of dust on street clothes. Cotton/Poly blend is standard; Tyvek sleeves recommended for scale-up (>10g) handling.
Visualization: PPE Selection Logic

The following diagram illustrates the decision logic for PPE based on the state of the matter (Solid vs. Solution).

PPE_Logic Start Start: Handling Granatoline State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Liquid / Solution State->Solution Hood Is Fume Hood Available? Solid->Hood Solvent Check Solvent Type Solution->Solvent HoodYes Standard PPE: Nitrile Gloves + Goggles + Lab Coat Hood->HoodYes Yes HoodNo Enhanced PPE: Add N95 Respirator + Powder Containment Hood->HoodNo No (High Risk) volatile Volatile (e.g., DCM, MeOH) Solvent->volatile nonvolatile Non-Volatile (e.g., Water, DMSO) Solvent->nonvolatile Action1 Fume Hood MANDATORY volatile->Action1 Action2 Standard Bench PPE OK (Splash Risk Only) nonvolatile->Action2

Figure 1: Decision logic for PPE selection based on physical state and engineering control availability.

Operational Handling Protocol
Phase 1: Reception & Storage
  • Inspection: Upon receipt, verify the container seal. If the outer package is damaged, open inside a fume hood to contain potential dust.

  • Storage Conditions: Store at 2-8°C (Refrigerated) . The hydrochloride salt is hygroscopic. Keep the container tightly sealed under an inert atmosphere (Argon/Nitrogen) if possible to prevent clumping, which increases handling risk [2].

Phase 2: Weighing & Solubilization (Critical Step)
  • Static Control: This powder is prone to static charge. Use an antistatic gun or wipe the spatula with an antistatic cloth before entering the vial.

  • The "Transfer Rule": Never transfer the solid over an open bench.

    • Place the balance inside the fume hood (if vibration allows) or use a powder funnel into a tared vial.

    • If weighing outside the hood: Tare the closed vial, move to hood, add solid, close vial, wipe exterior, and return to balance.

  • Solubilization:

    • Solvents: Soluble in water, DMSO, and Methanol.

    • Procedure: Add solvent slowly to the solid. Do not dump solid into solvent, as this creates a "puff" of dust.

Phase 3: Reaction Setup
  • Incompatibility: Avoid contact with strong oxidizing agents (e.g., permanganates, peroxides). The amine functionality can react exothermically [3].

  • Monitoring: If heating is required, use a reflux condenser to prevent vapor escape.

Emergency & Disposal Procedures
Spill Response

Scenario: 500mg bottle drops and shatters.

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don N95 mask, double nitrile gloves, and goggles.

  • Contain: Do not dry sweep (creates dust).[1] Cover the spill with a damp paper towel (water or ethanol) to wet the powder.

  • Clean: Scoop up the wet material and glass into a hazardous waste container. Wipe the surface with 1N HCl (if compatible with surface) to neutralize the amine, followed by soap and water.

Disposal Protocol

Do not dispose of down the drain.

  • Waste Stream: Classify as "Organic Basic Solid/Liquid" waste.

  • Method: Dissolve in a combustible solvent (e.g., Ethanol) and send for chemical incineration equipped with an afterburner and scrubber [4].

Visualization: Cradle-to-Grave Workflow

Workflow Storage 1. Storage (2-8°C, Desiccated) Weighing 2. Weighing (Static Control, Fume Hood) Storage->Weighing Transfer Reaction 3. Experiment (Inert Atmosphere) Weighing->Reaction Solubilization Waste 4. Disposal (Incineration) Reaction->Waste Post-Exp

Figure 2: Sequential operational workflow for safe handling.

References
  • PubChem. (2024). Compound Summary: this compound.[2][3][4][5][6] National Library of Medicine. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7] Retrieved from [Link][7]

  • ECHA (European Chemicals Agency). (2024). C&L Inventory: 9-Azabicyclo[3.3.1]nonan-3-one. (Precursor data used for hazard extrapolation).[8] Retrieved from [Link]

Sources

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